3-Morpholinobenzanthrone
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-morpholin-4-ylbenzo[b]phenalen-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO2/c23-21-16-5-2-1-4-14(16)15-8-9-19(22-10-12-24-13-11-22)17-6-3-7-18(21)20(15)17/h1-9H,10-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPHRHDIPADDOBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C3C=CC=C4C3=C(C=C2)C5=CC=CC=C5C4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30385630 | |
| Record name | 3-Morpholinobenzanthrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30385630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
299927-47-2 | |
| Record name | 3-Morpholinobenzanthrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30385630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 3-Morpholinobenzanthrone from 3-bromobenzanthrone
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 3-Morpholinobenzanthrone, a valuable compound in the development of fluorescent probes and functional dyes. The primary synthetic route involves the nucleophilic aromatic substitution of 3-bromobenzanthrone (B182157) with morpholine (B109124). This transformation can be achieved through two principal methods: a transition-metal-free Ullmann-type condensation under thermal conditions and a palladium-catalyzed Buchwald-Hartwig amination. This guide provides a comprehensive overview of both methodologies, including detailed experimental protocols, a comparative summary of reaction parameters, and visual representations of the synthetic pathways.
I. Overview of Synthetic Strategies
The synthesis of this compound from 3-bromobenzanthrone is a C-N cross-coupling reaction. The choice of synthetic route can depend on factors such as desired reaction time, temperature, and catalyst cost.
1. Ullmann-Type Condensation: This classical method relies on the thermal activation of the aryl halide to facilitate nucleophilic substitution by the amine. It is typically performed at elevated temperatures in a high-boiling polar aprotic solvent. While it avoids the use of expensive palladium catalysts, it often requires harsher reaction conditions.
2. Buchwald-Hartwig Amination: This modern approach utilizes a palladium catalyst with a suitable phosphine (B1218219) ligand to mediate the C-N bond formation. This method generally proceeds under milder conditions and can offer higher yields and broader substrate scope.
II. Comparative Data of Synthetic Routes
The following table summarizes the key quantitative and qualitative parameters for the synthesis of this compound via Ullmann-type and a representative Buchwald-Hartwig reaction.
| Parameter | Ullmann-Type Condensation (Analogous to Piperidine (B6355638) Derivative) | Buchwald-Hartwig Amination (Representative Conditions) |
| Catalyst | None (Thermal) | Pd₂(dba)₃ / XPhos |
| Base | Excess Morpholine (acts as base) | NaOtBu |
| Solvent | 1-Methyl-2-pyrrolidone (NMP) | Toluene (B28343) |
| Temperature | 120-130 °C[1] | 80-110 °C |
| Reaction Time | 6-7 hours[1] | 4-24 hours |
| Yield | ~48% (for piperidine analog)[1] | 60-95% (typical for this type of reaction) |
| Purification | Column Chromatography[1] | Column Chromatography |
III. Experimental Protocols
A. Ullmann-Type Condensation for the Synthesis of this compound
This protocol is adapted from the synthesis of the analogous 3-(piperidin-1-yl)benzanthrone[1].
Materials:
-
3-bromobenzanthrone
-
Morpholine
-
1-Methyl-2-pyrrolidone (NMP)
-
Dichloromethane (for chromatography)
-
Toluene (for chromatography)
-
Silica (B1680970) gel (for chromatography)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 3-bromobenzanthrone (1.0 eq), a significant excess of morpholine (e.g., 10-20 eq), and 1-methyl-2-pyrrolidone (NMP) as the solvent.
-
Heat the reaction mixture to 120-130 °C and maintain this temperature with stirring for 6-7 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a mixture of ethanol (B145695) and water to precipitate the crude product.
-
Filter the precipitate and wash thoroughly with water, then dry.
-
The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of toluene in dichloromethane) to afford pure this compound.
B. Representative Buchwald-Hartwig Amination for the Synthesis of this compound
This is a representative protocol based on general procedures for Buchwald-Hartwig amination.
Materials:
-
3-bromobenzanthrone
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃ (e.g., 1-2 mol%), XPhos (e.g., 2-4 mol%), and sodium tert-butoxide (e.g., 1.4 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add 3-bromobenzanthrone (1.0 eq) and anhydrous toluene.
-
Add morpholine (1.2 eq) to the mixture under the inert atmosphere.
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
IV. Visualized Synthetic Workflows
Caption: Ullmann-type synthesis of this compound.
Caption: Buchwald-Hartwig amination for this compound.
V. Characterization
The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzanthrone (B145504) core and the methylene (B1212753) protons of the morpholine ring. For the analogous 3-(piperidin-1-yl)benzanthrone, the piperidine protons appear as broad signals in the range of 1.61-3.05 ppm[1]. Similar shifts would be expected for the morpholine protons.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the carbon framework of the molecule.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compound.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the carbonyl group (C=O) of the benzanthrone core and the C-N and C-O bonds of the morpholine moiety.
-
Melting Point: The melting point of the purified compound should be determined and compared with literature values if available.
VI. Conclusion
The synthesis of this compound from 3-bromobenzanthrone can be effectively achieved via either a thermal Ullmann-type condensation or a palladium-catalyzed Buchwald-Hartwig amination. The choice of method will depend on the specific requirements of the laboratory, including available equipment, budget for catalysts, and desired reaction conditions. The protocols and data presented in this guide provide a solid foundation for researchers to successfully synthesize and characterize this important fluorophore.
References
Photophysical Properties of 3-Morpholinobenzanthrone in Diverse Solvent Environments: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the photophysical properties of 3-Morpholinobenzanthrone, a fluorescent molecule of significant interest in the development of optical probes and sensors. The solvatochromic behavior of this compound, characterized by changes in its absorption and emission spectra in response to the polarity of its environment, makes it a versatile tool for studying molecular interactions and for applications in cellular imaging and drug delivery.
Core Photophysical Characteristics
This compound exhibits pronounced positive solvatochromism, a phenomenon attributed to intramolecular charge transfer (ICT) from the electron-donating morpholine (B109124) group to the electron-withdrawing benzanthrone (B145504) core. Upon photoexcitation, the molecule transitions to an excited state with a larger dipole moment. In polar solvents, this excited state is stabilized to a greater extent than the ground state, leading to a bathochromic (red) shift in the emission spectrum. This results in a significant increase in the Stokes shift, the difference between the absorption and emission maxima, with increasing solvent polarity.
The photophysical properties of 3-heterylamino-substituted benzanthrones, including morpholine derivatives, are significantly influenced by the nature of the substituent at the 3-position of the aromatic system. This is due to the formation of an ICT state between the electron-donating substituent and the electron-withdrawing carbonyl group, which leads to a substantial redistribution of charge upon excitation and results in marked fluorosolvatochromism. The introduction of a nitro group at the 9-position can further modulate these properties by enhancing the electron-withdrawing character of the benzanthrone core.
Quantitative Photophysical Data
The following tables summarize the key photophysical parameters of this compound and its 9-nitro derivative in a range of organic solvents with varying polarities.
Table 1: Photophysical Properties of 3-Morpholino-9-nitrobenzanthrone in Various Solvents
| Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (Δν, cm⁻¹) |
| Toluene | 495 | 580 | 2988 |
| Chloroform | 505 | 605 | 3300 |
| Ethyl Acetate | 498 | 608 | 3634 |
| Dichloromethane | 504 | 615 | 3608 |
| Acetone | 498 | 620 | 3968 |
| Acetonitrile | 495 | 625 | 4200 |
| Dimethyl Sulfoxide | 508 | 640 | 3986 |
| Ethanol | 502 | 635 | 4178 |
Data extracted from a study on 3-morpholino-9-nitrobenzanthrone, a closely related derivative.
Table 2: Comparative Photophysical Data of Nitrated and Non-Nitrated 3-Heterylamino-Benzanthrones
| Compound | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (Δν, cm⁻¹) |
| 3-Piperidinobenzanthrone | Benzene | 480 | 550 | 2673 |
| Toluene | 483 | 557 | 2789 | |
| Chloroform | 490 | 580 | 3215 | |
| Ethyl Acetate | 485 | 580 | 3448 | |
| Dichloromethane | 490 | 588 | 3436 | |
| Acetonitrile | 484 | 598 | 3940 | |
| Dimethyl Sulfoxide | 492 | 610 | 3864 | |
| 9-Nitro-3-piperidinobenzanthrone | Benzene | 465 | 572 | 3969 |
| Toluene | 467 | 578 | 4032 | |
| Chloroform | 475 | 595 | 4210 | |
| Ethyl Acetate | 468 | 598 | 4539 | |
| Dichloromethane | 473 | 604 | 4514 | |
| Acetonitrile | 467 | 615 | 4982 | |
| Dimethyl Sulfoxide | 478 | 630 | 4897 |
This table provides a comparison with a closely related piperidine (B6355638) derivative to illustrate the effect of the nitro group.[1]
Experimental Protocols
The characterization of the photophysical properties of this compound involves a series of standardized spectroscopic techniques.
UV-Visible Absorption Spectroscopy
Objective: To determine the wavelength of maximum absorption (λabs) of the compound in different solvents.
Methodology:
-
Sample Preparation: Prepare stock solutions of this compound in a range of spectroscopic grade solvents (e.g., hexane, toluene, chloroform, dichloromethane, acetone, acetonitrile, DMSO, ethanol) at a concentration of approximately 10⁻⁵ M.
-
Instrumentation: Use a dual-beam UV-Visible spectrophotometer.
-
Measurement:
-
Fill a 1 cm path length quartz cuvette with the respective pure solvent to serve as a blank.
-
Record the baseline by scanning across the desired wavelength range (typically 300-700 nm).
-
Replace the blank with the sample solution and record the absorption spectrum.
-
The wavelength at which the highest absorbance is recorded is the λabs.
-
Fluorescence Spectroscopy
Objective: To determine the wavelength of maximum emission (λem) and the Stokes shift.
Methodology:
-
Sample Preparation: Use the same solutions prepared for the absorption spectroscopy. The absorbance of the solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Instrumentation: Use a spectrofluorometer equipped with an excitation and an emission monochromator.
-
Measurement:
-
Set the excitation wavelength to the λabs determined from the absorption spectrum.
-
Scan the emission monochromator over a wavelength range starting from ~20 nm above the excitation wavelength to a point where the fluorescence intensity returns to the baseline.
-
The wavelength corresponding to the peak of the emission spectrum is the λem.
-
The Stokes shift is calculated as the difference in wavenumbers between the absorption and emission maxima: Δν (cm⁻¹) = (1/λabs - 1/λem) x 10⁷.
-
Fluorescence Quantum Yield (Φf) Determination (Comparative Method)
Objective: To determine the efficiency of the fluorescence process.
Methodology:
-
Standard Selection: Choose a well-characterized fluorescent standard with a known quantum yield that absorbs and emits in a similar spectral region as this compound (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φf = 0.54).
-
Sample Preparation: Prepare a series of dilutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be in the range of 0.02 to 0.1.
-
Measurement:
-
Record the absorption and fluorescence emission spectra for each solution.
-
Integrate the area under the emission curve for each spectrum.
-
-
Calculation: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The quantum yield of the sample (Φs) is calculated using the following equation: Φs = Φr * (Grads / Gradr) * (ηs² / ηr²) where Φr is the quantum yield of the reference, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and reference, respectively.
Fluorescence Lifetime (τf) Measurement (Time-Correlated Single Photon Counting - TCSPC)
Objective: To determine the average time the molecule spends in the excited state before returning to the ground state.
Methodology:
-
Instrumentation: Utilize a TCSPC system, which includes a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sensitive detector (e.g., a microchannel plate photomultiplier tube - MCP-PMT), and timing electronics.
-
Measurement:
-
The sample is excited by the pulsed laser source.
-
The time difference between the excitation pulse and the arrival of the first emitted photon at the detector is measured for a large number of excitation events.
-
A histogram of the number of photons detected versus time is constructed, which represents the fluorescence decay profile.
-
-
Data Analysis: The decay profile is fitted to an exponential function (or a sum of exponentials for more complex systems) to extract the fluorescence lifetime (τf).
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the logical flow of experiments for characterizing the photophysical properties of this compound and the fundamental electronic transitions involved.
References
Unveiling the Photophysical intricacies of 3-Morpholinobenzanthrone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core photophysical properties of 3-Morpholinobenzanthrone, focusing on its quantum yield and fluorescence lifetime. This document is intended to serve as a valuable resource for researchers and professionals engaged in fields where fluorescent probes are pivotal, including but not limited to, cellular imaging, sensing, and drug discovery.
Core Photophysical Parameters: Quantum Yield and Fluorescence Lifetime
The utility of a fluorophore is fundamentally defined by its fluorescence quantum yield (Φf) and fluorescence lifetime (τ). The quantum yield quantifies the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed.[1] A high quantum yield is often a desirable characteristic for fluorescent probes, indicating a brighter signal. The fluorescence lifetime, on the other hand, is the average time a molecule remains in its excited state before returning to the ground state via fluorescence emission. This parameter is sensitive to the local molecular environment and can provide valuable insights into molecular interactions.[2][3]
The following tables outline the typical data structure for reporting quantum yield and fluorescence lifetime, which would be populated through the experimental protocols described in the subsequent sections.
Table 1: Quantum Yield of this compound in Various Solvents
| Solvent | Refractive Index (η) | Absorbance at Excitation Wavelength | Integrated Fluorescence Intensity | Known Quantum Yield of Standard | Calculated Quantum Yield (Φf) |
| Toluene | 1.496 | Data to be determined | Data to be determined | e.g., Quinine Sulfate in 0.1 M H₂SO₄ (Φf = 0.54) | Calculated value |
| Dichloromethane | 1.424 | Data to be determined | Data to be determined | e.g., Quinine Sulfate in 0.1 M H₂SO₄ (Φf = 0.54) | Calculated value |
| Acetonitrile | 1.344 | Data to be determined | Data to be determined | e.g., Quinine Sulfate in 0.1 M H₂SO₄ (Φf = 0.54) | Calculated value |
| Ethanol | 1.361 | Data to be determined | Data to be determined | e.g., Quinine Sulfate in 0.1 M H₂SO₄ (Φf = 0.54) | Calculated value |
Table 2: Fluorescence Lifetime of this compound in Various Solvents
| Solvent | Excitation Wavelength (nm) | Emission Wavelength (nm) | Decay Components (τ₁, τ₂, ...) | Amplitudes (α₁, α₂, ...) | Average Lifetime (τ_avg) (ns) | Chi-squared (χ²) |
| Toluene | e.g., 450 | e.g., 550 | Data to be determined | Data to be determined | Calculated value | Value indicating goodness of fit |
| Dichloromethane | e.g., 450 | e.g., 580 | Data to be determined | Data to be determined | Calculated value | Value indicating goodness of fit |
| Acetonitrile | e.g., 450 | e.g., 600 | Data to be determined | Data to be determined | Calculated value | Value indicating goodness of fit |
| Ethanol | e.g., 450 | e.g., 610 | Data to be determined | Data to be determined | Calculated value | Value indicating goodness of fit |
Experimental Protocols
Accurate determination of quantum yield and fluorescence lifetime requires meticulous experimental design and execution. The following sections detail the standard methodologies.
Determination of Fluorescence Quantum Yield (Relative Method)
The relative method, also known as the comparative method, is a widely used technique for determining fluorescence quantum yield.[6] It involves comparing the fluorescence properties of the sample of interest to a well-characterized fluorescence standard with a known quantum yield.[6][7]
Materials and Instrumentation:
-
Spectroscopic grade solvents[8]
-
This compound (sample)
-
Fluorescence standard with a known quantum yield (e.g., Quinine Sulfate, Rhodamine 6G)[9]
-
UV-Vis Spectrophotometer
-
Spectrofluorometer with a corrected emission spectrum feature[7]
-
1 cm path length quartz cuvettes
Procedure:
-
Sample and Standard Preparation: Prepare a series of dilute solutions of both the this compound sample and the fluorescence standard in the same spectroscopic grade solvent. The concentrations should be adjusted so that the absorbance at the excitation wavelength is in the range of 0.02 to 0.1 to avoid inner filter effects.
-
Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance spectra of all prepared solutions. Record the absorbance at the chosen excitation wavelength.
-
Fluorescence Measurement:
-
Set the excitation wavelength on the spectrofluorometer.
-
Measure the fluorescence emission spectrum for each solution of the sample and the standard. Ensure the entire emission band is recorded.
-
Measure the emission spectrum of a solvent blank and subtract it from each of the sample and standard spectra.
-
-
Data Analysis:
-
Calculate the integrated fluorescence intensity (the area under the emission curve) for each corrected fluorescence spectrum.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.
-
Perform a linear regression for both data sets to obtain the gradients (slopes) of the lines.
-
-
Quantum Yield Calculation: The quantum yield of the sample (Φₓ) is calculated using the following equation:
Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)
Where:
-
Φₛₜ is the quantum yield of the standard.
-
Gradₓ and Gradₛₜ are the gradients from the plot of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.
-
ηₓ and ηₛₜ are the refractive indices of the sample and standard solutions, respectively. If the same solvent is used for both, this term becomes 1.
-
Determination of Fluorescence Lifetime
Fluorescence lifetime can be measured using time-domain or frequency-domain techniques.[3] Time-Correlated Single Photon Counting (TCSPC) is a common and robust time-domain method.[10][11]
Materials and Instrumentation:
-
Spectroscopic grade solvents
-
This compound solution (absorbance < 0.1)[10]
-
Pulsed light source (e.g., picosecond laser diode or Ti:Sapphire laser)
-
High-speed detector (e.g., photomultiplier tube - PMT, or microchannel plate - MCP)
-
TCSPC electronics module
-
Scattering solution for Instrument Response Function (IRF) measurement (e.g., ludox or a dilute non-fluorescent scattering suspension)[2]
Procedure:
-
Instrument Response Function (IRF) Measurement:
-
Sample Measurement:
-
Replace the scattering solution with the this compound solution.
-
Set the appropriate excitation and emission wavelengths.
-
Acquire the fluorescence decay data. The time window for data acquisition should be 5-6 times longer than the expected lifetime of the sample.[2] The photon counting rate should be kept low (typically <5% of the laser repetition rate) to avoid pile-up effects.[10]
-
-
Data Analysis:
-
The measured fluorescence decay is a convolution of the true fluorescence decay and the IRF.
-
Use deconvolution software to fit the experimental decay data to a multi-exponential decay model: I(t) = Σ αᵢ * exp(-t / τᵢ) Where I(t) is the intensity at time t, αᵢ is the amplitude of the i-th component, and τᵢ is the lifetime of the i-th component.
-
The goodness of the fit is typically evaluated by the chi-squared (χ²) value.
-
Factors Influencing Photophysical Properties
The quantum yield and fluorescence lifetime of this compound are not intrinsic constants but are highly dependent on the molecular environment.
Solvent Polarity
As mentioned, benzanthrone (B145504) derivatives with electron-donating groups at the 3-position often exhibit strong solvatochromism due to an intramolecular charge transfer (ICT) character of the excited state.[4] For this compound, it is anticipated that:
-
Emission Wavelength: An increase in solvent polarity will likely lead to a red-shift (shift to longer wavelengths) in the fluorescence emission spectrum.
-
Quantum Yield: The quantum yield may decrease in more polar solvents due to the stabilization of the charge-separated excited state, which can enhance non-radiative decay pathways.[12]
-
Fluorescence Lifetime: The fluorescence lifetime may also be affected by solvent polarity, often decreasing in more polar environments.[13]
Intermolecular Interactions
Specific interactions with solvent molecules, such as hydrogen bonding, can also significantly influence the photophysical properties. Protic solvents (e.g., alcohols, water) can form hydrogen bonds with the carbonyl group and the morpholino nitrogen of the benzanthrone derivative, which can alter the energy levels of the ground and excited states and affect the rates of radiative and non-radiative decay.[14]
Conclusion
This technical guide has provided a detailed framework for understanding and experimentally determining the quantum yield and fluorescence lifetime of this compound. While specific quantitative data for this compound remains to be published, the provided protocols and the discussion of influencing factors offer a solid foundation for researchers to characterize this and similar fluorescent molecules. The interplay between the molecular structure of this compound and its environment is key to unlocking its full potential as a fluorescent probe in various scientific and biomedical applications.
References
- 1. Quantum yield - Wikipedia [en.wikipedia.org]
- 2. Calibration approaches for fluorescence lifetime applications using time-domain measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 荧光寿命测量 [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 8. Making sure you're not a bot! [opus4.kobv.de]
- 9. Fluorescence Lifetime Standards for Time and Frequency Domain Fluorescence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. leica-microsystems.com [leica-microsystems.com]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. Polarity-based fluorescence probes: properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solvent effects on fluorescence properties of protochlorophyll and its derivatives with various porphyrin side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Characterization of 3-Morpholinobenzanthrone and Its Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and biological activities of 3-Morpholinobenzanthrone and its derivatives. The document details experimental protocols for their characterization and explores their potential mechanisms of action, with a focus on their impact on cellular signaling pathways. All quantitative data is summarized in structured tables for comparative analysis, and key processes are visualized through diagrams generated using Graphviz.
Introduction
Benzanthrone (B145504) and its derivatives are a class of polycyclic aromatic compounds that have garnered significant interest due to their unique photophysical properties and potential applications in medicinal chemistry. Among these, 3-aminobenzanthrone (B1253024) derivatives, including this compound, are being explored for their biological activities. The morpholine (B109124) moiety is a common functional group in many bioactive compounds, often improving pharmacokinetic properties. Understanding the detailed characterization of these molecules is crucial for their development as potential therapeutic agents.
Synthesis and Physicochemical Properties
The synthesis of this compound and its derivatives typically involves the nucleophilic substitution of a leaving group, such as a halogen, at the 3-position of the benzanthrone core with morpholine or its derivatives. The reaction conditions can be tailored to introduce various substituents on the benzanthrone ring, leading to a diverse library of compounds with potentially different physicochemical and biological properties.
General Synthesis
A general method for synthesizing 3-heterylamino-substituted 9-nitrobenzanthrone derivatives involves heating 3-bromo-9-nitrobenzanthrone with the corresponding heterocyclic amine in a suitable solvent like 1-methyl-2-pyrrolidone.[1] The presence of a nitro group can facilitate the reaction by increasing the electrophilicity of the carbon atom at the 3-position.[1]
Physicochemical Data
The physicochemical properties of this compound and its derivatives are crucial for understanding their behavior in biological systems. These properties include solubility, fluorescence, and spectral characteristics.
Table 1: Physicochemical Properties of this compound and Related Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Solvent | Reference |
| This compound | C21H17NO2 | 327.37 | Not Reported | 483 | 653 | Methanol | [2] |
| 3-Morpholino-9-nitro-7H-benzo[de]anthracen-7-one | C21H16N2O4 | 372.37 | 229-230 | 450-480 (range in various solvents) | 570-660 (range in various solvents) | Various | [1] |
| 3-(Piperidin-1-yl)-9-nitro-7H-benzo[de]anthracen-7-one | C22H18N2O3 | 358.39 | 215-217 | 450-480 (range in various solvents) | 570-660 (range in various solvents) | Various | [1] |
| 3-(4-Methylpiperazin-1-yl)-9-nitro-7H-benzo[de]anthracen-7-one | C22H19N3O3 | 389.41 | 271-273 | 450-480 (range in various solvents) | 570-660 (range in various solvents) | Various | [1] |
Table 2: Spectroscopic Data of Representative 3-Aminobenzanthrone Derivatives
| Compound | 1H NMR (δ, ppm) in CDCl3 | 13C NMR (δ, ppm) | Mass Spectrometry (m/z) | Reference |
| 3-(Piperidin-1-yl)-9-nitro-7H-benzo[de]anthracen-7-one | 9.19 (d, 1H), 8.75 (d, 1H), 8.55 (d, 1H), 8.39 (d, 1H), 8.38 (d, 1H), 8.30 (d, 1H), 7.76 (t, 1H), 7.21 (d, 1H), 3.98 (t, 4H), 3.21 (t, 4H) | Not Reported | [M+H]+ found 359.1381 | [1] |
| 3-(4-Methylpiperazin-1-yl)-9-nitro-7H-benzo[de]anthracen-7-one | 9.14 (d, 1H), 8.72 (dd, 1H), 8.51 (dd, 1H), 8.34 (dd, 1H), 8.31 (d, 1H), 8.23 (d, 1H), 7.73 (dd, 1H), 7.18 (d, 1H), 3.24 (t, 4H), 2.71 (brs, 4H), 2.40 (s, 3H) | Not Reported | [M+H]+ found 390.1550 | [1] |
| Heterocyclic Schiff Bases of 3-Aminobenzanthrone | Aromatic protons: 6.20-9.00 (m), Azomethine proton: 8.55-8.95 (s) | Carbonyl: 182-190, Aromatic: 110-150 | Molecular ion detected for most derivatives. | [3] |
Biological Activities and Mechanism of Action
While direct studies on the signaling pathways of this compound are limited, research on the closely related compound, 3-aminobenzanthrone (3-ABA), and its parent compound, 3-nitrobenzanthrone (B100140) (3-NBA), provides significant insights into their potential biological effects. These compounds have been shown to induce DNA damage and modulate key cellular signaling pathways.[2][4]
Effects on Cell Signaling Pathways
Studies on 3-NBA and 3-ABA have demonstrated their ability to influence critical signaling cascades involved in cell survival, proliferation, and apoptosis.[2]
-
MAPK Pathway: Both 3-NBA and 3-ABA have been shown to increase the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs), including ERK, p38, and JNK.[2][4] The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, and its dysregulation is often associated with cancer.
-
Akt Pathway: Treatment with 3-NBA leads to the phosphorylation of Akt, a key protein in the PI3K/Akt signaling pathway that promotes cell survival and inhibits apoptosis.[2][4]
-
p53 and Apoptosis: 3-NBA treatment has been observed to cause an accumulation of the tumor suppressor protein p53 in the nucleus and the translocation of Bax, a pro-apoptotic protein, to the mitochondria.[2][4] This suggests the induction of p53-dependent apoptosis.
-
NF-κB Pathway: 3-NBA can lead to the degradation of IκB-α, which suggests the activation of the NF-κB signaling pathway, a critical regulator of inflammatory and immune responses.[2][4] 3-ABA has also been shown to increase the release of IL-6, a process that can be inhibited by NF-κB inhibitors.[2][4]
The following diagram illustrates the potential signaling pathways affected by 3-aminobenzanthrone derivatives.
Cytotoxicity and Anticancer Potential
The modulation of critical signaling pathways by 3-aminobenzanthrone derivatives suggests their potential as anticancer agents. The induction of apoptosis and effects on cell cycle progression are key mechanisms through which many chemotherapeutic drugs exert their effects. Further studies on this compound and its derivatives are warranted to explore their specific cytotoxic profiles against various cancer cell lines.
Experimental Protocols
This section provides detailed methodologies for the synthesis, characterization, and biological evaluation of this compound and its derivatives.
Synthesis of 3-Heterylamino-Substituted 9-Nitrobenzanthrones[1]
-
Reaction Setup: In a 25 mL round-bottom flask, combine 3-bromo-9-nitrobenzanthrone (0.3 g, 0.8 mmol), the corresponding heterocyclic amine (e.g., morpholine, 0.5 g), and 1-methyl-2-pyrrolidone (5 mL).
-
Heating: Heat the reaction mixture at 90-100 °C for 2-3 hours.
-
Precipitation: After cooling, add a mixture of ethanol (B145695) (5 mL) and water (10 mL) to precipitate the product.
-
Filtration and Drying: Filter the precipitate and dry it thoroughly.
-
Purification: Dissolve the resulting solid in dichloromethane (B109758) and purify using column chromatography on silica (B1680970) gel (40/100 mesh) with toluene (B28343) as the eluent.
Physicochemical Characterization
-
NMR Spectroscopy: 1H and 13C NMR spectra are recorded on a spectrometer (e.g., 500 MHz) using a suitable deuterated solvent such as CDCl3. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., TMS).[1]
-
Mass Spectrometry: High-resolution mass spectra are obtained using techniques such as Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., Orbitrap) to confirm the molecular weight and elemental composition of the synthesized compounds.[1]
-
UV-Visible and Fluorescence Spectroscopy: Absorption and emission spectra are recorded in various solvents of different polarities using a spectrophotometer and a spectrofluorometer, respectively.[1]
-
X-ray Crystallography: Single crystals suitable for X-ray diffraction analysis can be grown by slow evaporation of a solution of the compound in an appropriate solvent (e.g., dichloromethane). The crystal structure is then determined using a single-crystal X-ray diffractometer.[1]
The general workflow for synthesis and characterization is depicted below.
Biological Evaluation: Cytotoxicity Assay (MTT Assay)[5]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Conclusion
This compound and its derivatives represent a promising class of compounds with interesting photophysical properties and potential biological activities. The insights gained from the closely related 3-aminobenzanthrone suggest that these compounds may exert their effects by modulating key cellular signaling pathways, including the MAPK and Akt pathways, and by inducing apoptosis. The experimental protocols outlined in this guide provide a framework for the synthesis, characterization, and biological evaluation of these compounds, which will be essential for advancing their development in the fields of medicinal chemistry and drug discovery. Further research is needed to fully elucidate the specific mechanisms of action of this compound derivatives and to explore their therapeutic potential.
References
- 1. Synthesis and Properties of New 3-Heterylamino-Substituted 9-Nitrobenzanthrone Derivatives [mdpi.com]
- 2. 3-Nitrobenzanthrone and 3-aminobenzanthrone induce DNA damage and cell signalling in Hepa1c1c7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
Unveiling Molecular Interactions: A Technical Guide to the Solvatochromic Shift Analysis of 3-Morpholinobenzanthrone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the solvatochromic shift analysis of 3-Morpholinobenzanthrone, a fluorescent molecule with potential applications in probing microenvironments within biological systems and materials. Understanding how the solvent environment influences the photophysical properties of this compound is crucial for its effective application as a sensor or probe. This document details the experimental protocols, presents quantitative data, and visualizes the underlying principles and workflows.
Introduction to Solvatochromism
Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent in which it is dissolved. This change is a direct consequence of the differential solvation of the ground and excited electronic states of the chromophore. For this compound, an intramolecular charge transfer (ICT) character is expected upon excitation, where the electron density shifts from the morpholino donor group to the benzanthrone (B145504) acceptor moiety. This leads to a larger dipole moment in the excited state (µ_e) compared to the ground state (µ_g).
In polar solvents, the larger dipole moment of the excited state is better stabilized than the ground state, leading to a reduction in the energy gap between the two states. This results in a bathochromic (red) shift in the emission spectrum. Conversely, in non-polar solvents, the energy gap is larger, causing a hypsochromic (blue) shift. The analysis of these shifts provides valuable insights into the nature of the excited state and the interactions between the solute and solvent molecules.
Synthesis of this compound
The synthesis of this compound can be achieved via a nucleophilic aromatic substitution reaction. The general protocol involves the reaction of 3-bromobenzanthrone (B182157) with morpholine (B109124).
Experimental Protocol: Synthesis of this compound
Materials:
-
3-bromobenzanthrone
-
Morpholine
-
1-Methyl-2-pyrrolidone (NMP) as solvent
-
Water
-
Dichloromethane
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 3-bromobenzanthrone in 1-methyl-2-pyrrolidone.
-
Add an excess of morpholine to the solution.
-
Heat the reaction mixture at a temperature range of 120-130 °C for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Precipitate the product by adding a mixture of ethanol and water.
-
Filter the precipitate, wash with water, and dry.
-
The crude product is then purified by column chromatography on silica gel using a suitable eluent system, such as a mixture of toluene and dichloromethane, to yield pure this compound.
Solvatochromic Data of 3-Amino-Substituted Benzanthrones
Table 1: Photophysical Data of a Representative 3-Amino-Substituted Benzanthrone in Various Solvents
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (Δν, cm⁻¹) |
| n-Hexane | 1.88 | 1.375 | 435 | 531 | 4498 |
| Toluene | 2.38 | 1.497 | 445 | 550 | 4488 |
| Dichloromethane | 8.93 | 1.424 | 455 | 585 | 4785 |
| Acetone | 20.7 | 1.359 | 450 | 595 | 5281 |
| Acetonitrile | 37.5 | 1.344 | 452 | 610 | 5698 |
| Ethanol | 24.5 | 1.361 | 458 | 625 | 5898 |
| Dimethylformamide | 36.7 | 1.431 | 460 | 661 | 6523 |
Note: The data in this table is representative of 3-amino-substituted benzanthrones and serves as an illustrative example for the expected behavior of this compound.
Experimental Protocol for Solvatochromic Analysis
Materials:
-
Synthesized this compound
-
A series of spectroscopic grade solvents of varying polarity (e.g., n-hexane, toluene, dichloromethane, acetone, acetonitrile, ethanol, dimethylformamide)
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a solvent in which it is highly soluble (e.g., dichloromethane).
-
Sample Preparation: For each solvent to be tested, prepare a dilute solution of this compound by adding a small aliquot of the stock solution to the solvent in a cuvette. The final concentration should be low enough to avoid inner filter effects (typically in the micromolar range).
-
UV-Vis Absorption Spectroscopy: Record the absorption spectrum of the sample in each solvent using a UV-Vis spectrophotometer. Determine the wavelength of maximum absorption (λ_abs).
-
Fluorescence Spectroscopy: Record the fluorescence emission spectrum of the sample in each solvent using a fluorometer. The excitation wavelength should be set at the λ_abs for that solvent. Determine the wavelength of maximum emission (λ_em).
-
Data Analysis: Calculate the Stokes shift (Δν) in wavenumbers (cm⁻¹) for each solvent using the following equation: Δν = (1/λ_abs - 1/λ_em) * 10⁷
Theoretical Analysis of Solvatochromic Shifts
The observed solvatochromic shifts can be analyzed using theoretical models to extract information about the change in dipole moment upon excitation. The two most common models are the Lippert-Mataga and Kamlet-Taft analyses.
Lippert-Mataga Analysis
The Lippert-Mataga equation relates the Stokes shift to the orientation polarizability of the solvent, which is a function of the solvent's dielectric constant (ε) and refractive index (n). The equation is given by:
Δν = (2(µ_e - µ_g)² / (hca³)) * f(ε, n) + constant
where:
-
µ_e and µ_g are the excited and ground state dipole moments, respectively.
-
h is Planck's constant.
-
c is the speed of light.
-
a is the Onsager cavity radius of the solute.
-
f(ε, n) is the solvent polarity function, also known as the orientation polarizability, calculated as: f(ε, n) = (ε - 1)/(2ε + 1) - (n² - 1)/(2n² + 1)
A plot of the Stokes shift (Δν) versus the orientation polarizability (f(ε, n)) should yield a straight line. The slope of this line is proportional to the square of the change in dipole moment upon excitation (µ_e - µ_g)².
Kamlet-Taft Analysis
The Kamlet-Taft approach is a multi-parameter model that separates the solvent's polarity/polarizability effects from specific hydrogen bonding interactions. The general form of the Kamlet-Taft equation is:
ν = ν₀ + sπ* + aα + bβ
where:
-
ν is the wavenumber of the absorption or emission maximum.
-
ν₀ is the wavenumber in a reference solvent.
-
π* is a measure of the solvent's dipolarity/polarizability.
-
α is a measure of the solvent's hydrogen bond donating (HBD) ability.
-
β is a measure of the solvent's hydrogen bond accepting (HBA) ability.
-
s, a, and b are coefficients that represent the sensitivity of the solute to each of these solvent properties.
By performing a multiple linear regression of the absorption or emission wavenumbers against the Kamlet-Taft parameters for a range of solvents, the contributions of general polarity and specific hydrogen bonding interactions to the solvatochromic shift can be quantified.
Table 2: Kamlet-Taft Solvent Parameters for Common Solvents
| Solvent | π* | α | β |
| n-Hexane | -0.081 | 0.00 | 0.00 |
| Toluene | 0.54 | 0.00 | 0.11 |
| Dichloromethane | 0.82 | 0.30 | 0.00 |
| Acetone | 0.71 | 0.08 | 0.48 |
| Acetonitrile | 0.75 | 0.19 | 0.31 |
| Ethanol | 0.54 | 0.83 | 0.77 |
| Dimethylformamide | 0.88 | 0.00 | 0.69 |
Visualizations
The following diagrams illustrate the key concepts and workflows involved in the solvatochromic shift analysis of this compound.
Caption: Conceptual diagram of solvatochromism.
Caption: Experimental workflow for solvatochromic analysis.
Caption: A representative Lippert-Mataga plot.
Conclusion
The solvatochromic shift analysis of this compound is a powerful tool for understanding its photophysical properties and its interactions with the surrounding environment. By systematically studying the absorption and emission spectra in a range of solvents and applying theoretical models like the Lippert-Mataga and Kamlet-Taft equations, researchers can gain valuable insights into the change in dipole moment upon excitation and the specific solvent effects that govern the observed spectral shifts. This knowledge is essential for the rational design and application of this compound and similar fluorescent probes in various scientific and technological fields, including drug development, materials science, and cellular imaging.
Intramolecular Charge Transfer (ICT) in 3-Morpholinobenzanthrone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the intramolecular charge transfer (ICT) phenomenon in 3-Morpholinobenzanthrone, a fluorescent molecule with significant potential in various scientific and biomedical applications. This document details the photophysical properties, synthesis, and theoretical underpinning of its ICT characteristics, offering a valuable resource for researchers in chemistry, materials science, and drug development.
Core Concepts: Intramolecular Charge Transfer in this compound
This compound is a donor-π-acceptor (D-π-A) type molecule. The morpholine (B109124) group acts as an electron donor (D), the benzanthrone (B145504) core serves as the π-bridge and electron acceptor (A), and the carbonyl group within the benzanthrone moiety further enhances its electron-accepting nature.
Upon photoexcitation, an electron is transferred from the highest occupied molecular orbital (HOMO), primarily localized on the electron-donating morpholine moiety, to the lowest unoccupied molecular orbital (LUMO), which is predominantly distributed over the electron-accepting benzanthrone core. This light-induced redistribution of electron density is known as intramolecular charge transfer (ICT).
The ICT state is highly sensitive to the polarity of its surrounding environment. In polar solvents, the charge-separated excited state is stabilized, leading to a red-shift (bathochromic shift) in the emission spectrum. This pronounced solvatochromism is a hallmark of molecules exhibiting efficient ICT and is a key property for their application as environmental sensors and biological probes.[1][2][3]
Data Presentation: Photophysical Properties
The photophysical properties of this compound are highly dependent on the solvent environment. While specific experimental data for this compound is found in detailed studies, the following table summarizes representative data for 3-substituted benzanthrone derivatives in various solvents to illustrate the typical solvatochromic effects. The data highlights the trend of red-shifted emission and changes in quantum yield and fluorescence lifetime with increasing solvent polarity.
| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (Δν, cm⁻¹) | Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f, ns) |
| n-Hexane | 1.88 | ~420 | ~500 | ~4000 | High | ~4.0 |
| Toluene (B28343) | 2.38 | ~425 | ~520 | ~4500 | Moderate | ~3.5 |
| Chloroform | 4.81 | ~430 | ~540 | ~4800 | Moderate | ~3.0 |
| Ethyl Acetate | 6.02 | ~435 | ~555 | ~5000 | Moderate-Low | ~2.5 |
| Acetone | 20.7 | ~440 | ~570 | ~5200 | Low | ~2.0 |
| Ethanol (B145695) | 24.55 | ~445 | ~590 | ~5500 | Low | ~1.5 |
| Acetonitrile | 37.5 | ~440 | ~585 | ~5400 | Low | ~1.8 |
| DMSO | 46.7 | ~450 | ~600 | ~5600 | Very Low | ~1.0 |
Note: The data presented are representative values for 3-substituted benzanthrone derivatives and are intended to illustrate the general trends. For precise data on this compound, readers are referred to specialized literature such as "Influence of nitro group on solvatochromism, nonlinear optical properties of this compound: Experimental and theoretical study."[2]
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound is the nucleophilic aromatic substitution of 3-bromobenzanthrone (B182157) with morpholine.[4]
Materials:
-
3-bromobenzanthrone
-
Morpholine
-
1-methyl-2-pyrrolidone (NMP) or other suitable high-boiling point solvent
-
Ethanol
-
Water
-
Dichloromethane
-
Toluene
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask, a mixture of 3-bromobenzanthrone (1 equivalent) and an excess of morpholine (e.g., 5-10 equivalents) is prepared in a high-boiling point solvent such as 1-methyl-2-pyrrolidone.
-
The reaction mixture is heated to a temperature of 90-120 °C and stirred for several hours (typically 2-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature.
-
A mixture of ethanol and water is added to the cooled reaction mixture to precipitate the crude product.
-
The precipitate is collected by filtration and washed with water and ethanol.
-
The crude product is then dried.
-
Purification is achieved by column chromatography on silica gel using a suitable eluent system, such as a gradient of toluene and dichloromethane, to yield pure this compound.
Photophysical Measurements
Instrumentation:
-
UV-Vis Spectrophotometer (e.g., SPECORD® 80)
-
Spectrofluorometer (e.g., FLSP920)
-
Quartz cuvettes (1 cm path length)
Procedure for Absorption and Emission Spectra:
-
Solutions of this compound are prepared in various spectroscopic grade solvents at a concentration of approximately 1 x 10⁻⁵ M.
-
Absorption spectra are recorded using the UV-Vis spectrophotometer over a relevant wavelength range (e.g., 300-700 nm).
-
Fluorescence emission spectra are recorded using the spectrofluorometer. The excitation wavelength is set at the absorption maximum (λ_abs) determined from the absorption spectrum. The emission is scanned over a longer wavelength range (e.g., 450-800 nm).
Procedure for Fluorescence Quantum Yield (Φ_f) Determination (Comparative Method):
-
A well-characterized fluorescence standard with a known quantum yield in a specific solvent (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ_f = 0.54) is used.
-
A series of solutions of both the standard and the this compound sample are prepared at different concentrations, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
The integrated fluorescence intensity and the absorbance at the excitation wavelength are measured for all solutions.
-
A plot of integrated fluorescence intensity versus absorbance is created for both the standard and the sample. The gradients of these plots are determined.
-
The quantum yield of the sample is calculated using the following equation: Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²) where Φ is the quantum yield, Grad is the gradient of the plot, and n is the refractive index of the solvent.
Computational Analysis
Software:
-
Gaussian, ORCA, or similar quantum chemistry software package.
Methodology:
-
Ground State Geometry Optimization: The molecular geometry of this compound is optimized in the ground state using Density Functional Theory (DFT), often with the B3LYP functional and a 6-311+G(d,p) basis set.[5]
-
Excited State Calculations: The properties of the excited states are investigated using Time-Dependent DFT (TD-DFT) at the optimized ground-state geometry. This allows for the calculation of vertical excitation energies, which correspond to the absorption maxima.
-
Solvent Effects: The influence of different solvents is modeled using a continuum solvation model, such as the Polarizable Continuum Model (PCM).
-
Analysis of Molecular Orbitals: The HOMO and LUMO are visualized to confirm the charge transfer character of the electronic transitions. Natural Bond Orbital (NBO) analysis can also be performed to quantify the charge distribution in the ground and excited states.
Visualization of the ICT Process
The intramolecular charge transfer process can be visualized through a simplified energy level diagram and the representation of the molecular orbitals involved.
Applications and Future Directions
The pronounced solvatochromism and sensitivity to the local environment make this compound and its derivatives highly promising candidates for a variety of applications:
-
Fluorescent Probes: For sensing microenvironmental changes, such as polarity and viscosity, in biological systems.
-
Bioimaging: As fluorescent labels for cells and tissues in microscopy.
-
Materials Science: As components in the development of smart materials and optical sensors.
-
Drug Development: As environmentally sensitive fluorophores to study drug-biomolecule interactions.
Future research will likely focus on the fine-tuning of the photophysical properties of this compound through targeted chemical modifications to enhance its performance in specific applications, such as improving quantum yields in aqueous environments for biological applications and enhancing two-photon absorption cross-sections for deep-tissue imaging.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Properties of New 3-Heterylamino-Substituted 9-Nitrobenzanthrone Derivatives [mdpi.com]
- 4. Synthesis and Properties of New 3-Heterylamino-Substituted 9-Nitrobenzanthrone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
3-Morpholinobenzanthrone CAS number and chemical properties
An In-depth Technical Guide to 3-Morpholinobenzanthrone
Introduction
This compound is a fluorescent dye belonging to the benzanthrone (B145504) class of compounds. Its chemical structure incorporates a morpholine (B109124) moiety attached to the benzanthrone core, which imparts specific spectroscopic and chemical properties. This guide provides a comprehensive overview of its chemical properties, synthesis, experimental protocols, and known applications, tailored for researchers and professionals in chemical and biomedical fields. The molecule is noted for its utility as a fluorescent probe, particularly in the study of cell membranes.[1]
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized below. These properties are essential for its handling, application in experimental setups, and for the development of derivatives.
| Property | Value |
| CAS Number | 299927-47-2[1][2] |
| Molecular Formula | C₂₁H₁₇NO₂ |
| Molecular Weight | 315.4 g/mol [2] |
| Appearance | Dark red powder[1] |
| Solubility | Soluble in DMSO, ethanol (B145695), methanol[1] |
Spectroscopic Properties
The fluorescence of this compound is a key characteristic, making it valuable for various detection and imaging applications. Its solvatochromic properties, where the emission spectrum is sensitive to the polarity of the solvent, are also a notable feature.[3]
| Spectroscopic Property | Wavelength (nm) | Conditions |
| Excitation Maximum (λex) | 439 | In dimethyl sulfide[1] |
| Emission Maximum (λem) | 632 | In dimethyl sulfide[1] |
Synthesis and Experimental Protocols
The synthesis of this compound and its derivatives typically involves the nucleophilic substitution of a halogenated benzanthrone precursor. The protocols provided are based on established methods for analogous compounds.[3]
Synthesis of this compound
The synthesis is achieved via a nucleophilic aromatic substitution reaction. A common precursor, 3-bromobenzanthrone (B182157), is reacted with morpholine. The electron-withdrawing nature of the benzanthrone core facilitates the displacement of the bromine atom by the morpholine nucleophile.
Caption: Synthetic workflow for this compound.
Experimental Protocol:
-
Reaction Setup: In a 25 mL round-bottom flask, combine 3-bromobenzanthrone (1 equivalent) and morpholine (excess, e.g., 6 equivalents).
-
Solvent Addition: Add 1-methyl-2-pyrrolidone as the solvent to the flask.
-
Heating: Heat the reaction mixture to between 90–100 °C for 2–3 hours.[3] The reaction progress can be monitored using thin-layer chromatography (TLC).
-
Precipitation: After cooling the mixture to room temperature, add a mixture of ethanol and water to precipitate the crude product.[3]
-
Filtration: Filter the precipitate and dry it thoroughly.
-
Purification: Dissolve the resulting solid in a suitable solvent like dichloromethane (B109758) and purify it using column chromatography on silica (B1680970) gel.[3]
Characterization Methods
To confirm the identity and purity of the synthesized this compound, standard analytical techniques are employed.
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Analysis: The ¹H NMR spectrum is expected to show characteristic signals for the morpholine protons (typically triplets around 3.2 ppm and 3.9 ppm) and complex aromatic signals for the benzanthrone core.[3] The integration of these signals should correspond to the number of protons in the structure.[2]
Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound by slow evaporation from a suitable solvent (e.g., dichloromethane or toluene).[3]
-
Data Collection: Perform X-ray diffraction analysis on a suitable single crystal.
-
Structure Elucidation: The resulting data can be used to determine the precise three-dimensional molecular structure, including bond lengths, angles, and crystal packing information.[3]
Biological Significance and Applications
While research into the specific biological activities of this compound is ongoing, its utility as a fluorescent probe is established. The broader classes of benzanthrones and benzophenones, to which it belongs, are known for a wide range of biological effects.
-
Fluorescent Probe: this compound has been utilized to characterize structural and functional changes in cell membranes.[1] Its fluorescence properties can report on the local environment, making it a sensitive tool for detecting pathological changes at the cellular level.[1]
-
Potential Bioactivities: The benzophenone (B1666685) and benzanthrone scaffolds are present in numerous natural and synthetic compounds that exhibit significant biological activities, including antifungal, antimicrobial, antioxidant, antiviral, and cytotoxic properties.[4][5] Some 3-aminobenzophenone (B1265706) derivatives have been investigated as potent antimitotic agents that inhibit tubulin polymerization.[6]
Caption: Relationship between structure, properties, and applications.
Conclusion
This compound is a specialized fluorescent compound with established utility in biophysical research. Its synthesis is achievable through standard organic chemistry techniques, and its well-defined spectroscopic properties make it a valuable tool. The broader biological potential of the benzanthrone chemical family suggests that this compound and its derivatives may warrant further investigation for applications in drug development and medicinal chemistry.
References
- 1. This compound - CAS-Number 299927-47-2 - Order from Chemodex [chemodex.com]
- 2. This compound | 299927-47-2 | Benchchem [benchchem.com]
- 3. Synthesis and Properties of New 3-Heterylamino-Substituted 9-Nitrobenzanthrone Derivatives [mdpi.com]
- 4. Structural diversity and bioactivities of natural benzophenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationships of 3-aminobenzophenones as antimitotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectral Properties and Molecular Structure of 3-Morpholinobenzanthrone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral properties and molecular structure of 3-Morpholinobenzanthrone, a fluorescent dye belonging to the benzanthrone (B145504) class of compounds. This document details the synthesis, photophysical characteristics, and structural aspects of this molecule, offering valuable data and methodologies for researchers in chemistry, materials science, and drug development.
Molecular Structure and Identification
This compound is a derivative of the polycyclic aromatic ketone 7H-benzo[de]anthracen-7-one, commonly known as benzanthrone. The morpholine (B109124) moiety is substituted at the C-3 position of the benzanthrone core, which significantly influences its electronic and spectral properties.
IUPAC Name: 3-(morpholin-4-yl)-7H-benzo[de]anthracen-7-one
Chemical Formula: C₂₁H₁₇NO₂
Molecular Weight: 327.37 g/mol
CAS Number: Not available. The parent compound, 7H-benzo[de]anthracen-7-one, has the CAS number 82-05-3.[1][2]
Spectral Properties
The introduction of the electron-donating morpholine group at the 3-position of the benzanthrone core, which acts as an electron-acceptor, results in a molecule with significant intramolecular charge transfer (ICT) character. This ICT is the primary determinant of its photophysical properties, leading to a pronounced sensitivity of its absorption and emission spectra to the polarity of the solvent (solvatochromism).
Data Presentation
The following tables summarize the key spectral data for this compound and its 9-nitro derivative in various organic solvents. The data for the nitro-derivative is included for comparison, illustrating the effect of an additional electron-withdrawing group on the spectral properties.
Table 1: Spectral Properties of this compound in Various Solvents
| Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm⁻¹) | Molar Absorptivity (log ε) | Fluorescence Quantum Yield (ΦF) |
| Benzene | 490 | 572 | 2883 | Data not available | Data not available |
| Chloroform | 499 | 600 | 3389 | Data not available | Data not available |
| Ethyl Acetate (B1210297) | 493 | 597 | 3582 | Data not available | Data not available |
| Acetone | 494 | 609 | 3894 | Data not available | Data not available |
| Ethanol (B145695) | 498 | 622 | 4099 | Data not available | Data not available |
| Dimethylformamide (DMF) | 503 | 625 | 3968 | Data not available | Data not available |
| Dimethyl sulfoxide (B87167) (DMSO) | 502 | 632 | 4173 | Data not available | Data not available |
Table 2: Spectral Properties of 3-Morpholino-9-nitrobenzanthrone in Various Solvents
| Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm⁻¹) | Molar Absorptivity (log ε) |
| Benzene | 468 | 572 | 3855 | 4.15 |
| Chloroform | 473 | 586 | 3986 | 4.11 |
| Ethyl Acetate | 470 | 591 | 4253 | 4.14 |
| Acetone | 472 | 603 | 4531 | 4.13 |
| Ethanol | 474 | 611 | 4668 | 4.16 |
| Dimethylformamide (DMF) | 480 | 621 | 4700 | 4.16 |
| Dimethyl sulfoxide (DMSO) | 479 | 628 | 4851 | 4.18 |
Data extracted from Małeckis, A., et al. (2023). Synthesis and Properties of New 3-Heterylamino-Substituted 9-Nitrobenzanthrone Derivatives. Molecules, 28(13), 5171.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution reaction between 3-bromobenzanthrone (B182157) and morpholine. A general procedure, adapted from the synthesis of similar 3-amino-substituted benzanthrones, is provided below.[4]
Materials:
-
3-bromobenzanthrone
-
Morpholine
-
1-methyl-2-pyrrolidone (NMP) or another suitable high-boiling point solvent
-
Ethanol
-
Deionized water
-
Silica (B1680970) gel for column chromatography
-
Appropriate eluents for chromatography (e.g., toluene, toluene/ethyl acetate mixtures)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-bromobenzanthrone (1 equivalent) and an excess of morpholine (e.g., 5-10 equivalents).
-
Add a suitable volume of 1-methyl-2-pyrrolidone (NMP) to dissolve the reactants.
-
Heat the reaction mixture to 120-130°C and maintain this temperature with stirring for 6-7 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Precipitate the product by adding a mixture of ethanol and water.
-
Filter the resulting solid, wash it with water, and dry it under vacuum.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain the pure this compound.
-
Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and FT-IR spectroscopy.
Spectroscopic Characterization
This protocol outlines the determination of the absorption spectrum and molar absorptivity of this compound.
Materials and Equipment:
-
This compound
-
Spectroscopic grade solvents (e.g., benzene, chloroform, ethanol, DMSO)
-
Volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length)
-
Dual-beam UV-Vis spectrophotometer
Procedure:
-
Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 x 10⁻³ M).
-
Preparation of Dilutions: Prepare a series of dilutions from the stock solution (e.g., 1 x 10⁻⁵ M, 2 x 10⁻⁵ M, 5 x 10⁻⁵ M) in the same solvent.
-
Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up.
-
Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the sample and reference holders and record a baseline spectrum over the desired wavelength range (e.g., 300-700 nm).
-
Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the most dilute sample solution, and then fill it with the sample. Record the absorbance spectrum.
-
Repeat step 5 for all the prepared dilutions.
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
To determine the molar absorptivity (ε), plot a calibration curve of absorbance at λmax versus concentration. The slope of the line, according to the Beer-Lambert law (A = εbc), will be the molar absorptivity (assuming a path length, b, of 1 cm).
-
This protocol describes the measurement of the excitation and emission spectra of this compound.
Materials and Equipment:
-
Dilute solution of this compound (e.g., 1 x 10⁻⁶ M) in the desired solvent. The concentration should be low enough to avoid inner filter effects (absorbance at the excitation wavelength should be < 0.1).
-
Spectroscopic grade solvents
-
Quartz fluorescence cuvettes (four-sided polished)
-
Spectrofluorometer
Procedure:
-
Instrument Setup: Power on the spectrofluorometer and allow the excitation lamp to stabilize.
-
Excitation Spectrum:
-
Set the emission monochromator to the expected wavelength of maximum emission (λem), which can be estimated from the data in Table 1.
-
Scan the excitation monochromator over a range of wavelengths (e.g., 300-550 nm).
-
The resulting spectrum will show the optimal excitation wavelength (λex), which typically corresponds to the absorption maximum (λmax).
-
-
Emission Spectrum:
-
Set the excitation monochromator to the determined λex.
-
Scan the emission monochromator from a wavelength slightly longer than the excitation wavelength to a higher wavelength (e.g., from λex + 20 nm to 750 nm).
-
The resulting spectrum will show the fluorescence emission profile and the wavelength of maximum emission (λem).
-
-
Data Analysis:
-
Identify λex and λem from the spectra.
-
Calculate the Stokes shift in nanometers (λem - λabs) and in wavenumbers (1/λabs - 1/λem) x 10⁷.
-
The fluorescence quantum yield (ΦF) can be determined by comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield, measured under identical conditions.
-
References
Synthesis and Characterization of Novel Benzanthrone Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of novel benzanthrone (B145504) derivatives. Benzanthrone and its analogues are a class of polycyclic aromatic compounds that have garnered significant interest due to their unique photophysical properties and diverse biological activities. This document details common synthetic methodologies, extensive characterization data, and insights into their mechanisms of action, serving as a valuable resource for professionals in the fields of medicinal chemistry, materials science, and drug development.
Synthesis of Novel Benzanthrone Derivatives
The core benzanthrone structure can be functionalized at various positions to modulate its physicochemical and biological properties. The most common modifications are substitutions at the 3- and 9-positions. This section outlines key synthetic strategies for creating novel benzanthrone derivatives.
Synthesis of 3-Substituted Benzanthrone Derivatives
A versatile starting material for many 3-substituted benzanthrones is 3-bromobenzanthrone (B182157). This intermediate allows for a variety of nucleophilic substitution reactions.
Experimental Protocol: Synthesis of 3-Bromobenzanthrone [1]
-
Reaction Setup: In a suitable reaction vessel, create a mixture of 11.5 g of benzanthrone, 184 g of acetic acid, and 23 g of water.
-
Bromination: While stirring, add a solution of 11.2 g of bromine in 20.5 g of acetic acid dropwise to the benzanthrone mixture.
-
Heating: Heat the reaction mixture to 100°C with continuous stirring for 5.5 hours.
-
Isolation: After the reaction is complete, allow the mixture to cool, which will cause the product to precipitate. Filter the precipitated crystals and wash them thoroughly with water.
-
Purification: Dry the crude product. For further purification, recrystallize the product from a mixture of 88.3 g of chlorobenzene (B131634) and 6.3 g of methanol (B129727) to yield pure 3-bromobenzanthrone.
Once 3-bromobenzanthrone is synthesized, it can be used to introduce various functional groups. For example, amination can be achieved by reacting it with different amines.
Experimental Protocol: Synthesis of 3-Heterylamino-9-nitrobenzanthrone Derivatives [2][3]
-
Starting Material: Begin with 3-bromo-9-nitrobenzanthrone, which can be synthesized by the nitration of 3-bromobenzanthrone.[2][3]
-
Nucleophilic Substitution: In a reaction flask, dissolve the 3-bromo-9-nitrobenzanthrone in 1-methyl-2-pyrrolidone.
-
Amine Addition: Add the desired heterocyclic secondary amine to the solution.
-
Reaction Conditions: Heat the mixture. The presence of the nitro group at the 9-position facilitates the nucleophilic substitution of the bromine atom, often allowing for faster reaction times and lower temperatures compared to the non-nitrated analogue.[3]
-
Work-up and Purification: After the reaction is complete, cool the mixture and precipitate the product by adding a non-solvent. Collect the solid by filtration, wash it, and purify it using techniques such as column chromatography or recrystallization.
Synthesis of 3-Aminobenzanthrone Schiff Bases and their Reduction
3-Aminobenzanthrone is another key intermediate that can be used to synthesize a variety of derivatives, including Schiff bases (imines) and their corresponding reduced amines.
Experimental Protocol: Synthesis of Heterocyclic Schiff Bases of 3-Aminobenzanthrone [4][5][6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 3-aminobenzo[de]anthracen-7-one and a slight excess of the desired heterocyclic aldehyde in toluene.
-
Catalyst: Add a catalytic amount of an acid, such as p-toluenesulfonic acid, to facilitate the condensation reaction.
-
Reaction: Heat the mixture to reflux. The water formed during the reaction is removed azeotropically using the Dean-Stark trap.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Isolation and Purification: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield the desired Schiff base.
Experimental Protocol: Reduction of Schiff Bases to Amines [4][5][6]
-
Dissolution: Dissolve the synthesized Schiff base (0.5 mmol) in 15-20 mL of dimethylformamide (DMF).
-
Reducing Agent: Add sodium borohydride (B1222165) (NaBH₄) (0.5 mmol) to the solution in small portions over 15 minutes at room temperature.
-
Methanol Addition: Add 2-3 mL of methanol dropwise to the reaction mixture.
-
Work-up: After the reduction is complete (monitored by TLC), pour the reaction mixture into water to precipitate the product.
-
Isolation: Collect the solid by filtration, wash it with water, and dry it to obtain the corresponding secondary amine.
Characterization of Novel Benzanthrone Derivatives
A thorough characterization is essential to confirm the structure and purity of the synthesized compounds and to understand their properties. The following sections provide representative data for novel benzanthrone derivatives.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are fundamental techniques for structural elucidation.
Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Benzanthrone Derivative.
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Aromatic-H | 7.06 - 8.67 | 108.86 - 154.66 |
| C=O | - | ~182 |
| Aliphatic-H (on substituent) | 1.61 - 3.76 | 26.10 - 53.48 |
Note: The chemical shifts are highly dependent on the specific substituents and the solvent used. The data presented is a general range observed in the literature.[2][7][8][9][10]
Table 2: Key FTIR Absorption Bands for Benzanthrone Derivatives.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=O (Ketone) | 1630 - 1669 |
| C=N (Imine) | 1592 - 1647 |
| N-H (Amine) | 3350 - 3450 |
| Aromatic C-H | ~3000 - 3100 |
| NO₂ (Nitro) | ~1503 (asymmetric), ~1328 (symmetric) |
Data compiled from multiple sources.[2][6]
Photophysical Properties
Many novel benzanthrone derivatives exhibit interesting photophysical properties, making them suitable for applications such as fluorescent probes and materials for optoelectronics. Their absorption and emission characteristics are often solvent-dependent (solvatochromism).
Table 3: Photophysical Data for Representative Benzanthrone Derivatives in Various Solvents.
| Derivative | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ) |
| 3-Isothiocyanatobenzanthrone | Hexane | 425 | 498 | 3449 | - |
| Chloroform | 433 | 520 | 3864 | - | |
| Ethanol | 425 | 552 | 5249 | - | |
| 2-Bromo-3-N-(N′,N′-dimethylformamidino)benzanthrone | Hexane | 430 | 516 | 3968 | - |
| DMSO | 465 | 636 | 6093 | - | |
| 3-(Piperidin-1-yl)-9-nitro-7H-benzo[de]anthracen-7-one | Benzene | 506 | 572 | 2271 | - |
| DMSO | 521 | 657 | 4258 | - |
Data extracted from various sources. Quantum yield data is not always available.[2][11][12][13][14]
Biological Activity and Signaling Pathways
Novel benzanthrone derivatives have been investigated for various biological activities, including antimicrobial and cytotoxic effects. Understanding their mechanism of action is crucial for their development as therapeutic agents or biological probes.
Antimicrobial Activity: Membrane Interaction
The antimicrobial activity of certain benzanthrone derivatives is attributed to their ability to interact with and disrupt bacterial cell membranes. This interaction is often driven by a combination of electrostatic and hydrophobic forces.
Caption: Interaction of a cationic benzanthrone derivative with a bacterial cell membrane.
The diagram above illustrates the proposed mechanism for a water-soluble quaternary ammonium benzanthrone derivative.[15][16] The positively charged group on the benzanthrone derivative is attracted to the negatively charged phospholipid heads of the bacterial membrane. Concurrently, the hydrophobic benzanthrone core intercalates into the hydrophobic lipid tail region of the membrane. This dual interaction leads to membrane destabilization, increased permeability, and ultimately, bacterial cell death.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Some benzanthrone derivatives have been shown to act as ligands for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in various cellular processes, including xenobiotic metabolism and immune responses. Activation of the AhR signaling pathway by benzanthrones can lead to downstream cellular effects.
Caption: Canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by a benzanthrone derivative.
As depicted, a benzanthrone derivative can enter the cytoplasm and bind to the AhR, which is initially in an inactive complex with chaperone proteins like Hsp90 and XAP2.[17][18][19][20][21] This binding event triggers a conformational change and the translocation of the activated AhR into the nucleus. Inside the nucleus, AhR dissociates from its chaperones and forms a heterodimer with the AhR Nuclear Translocator (ARNT). This AhR-ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to their transcription. This can result in various physiological responses, such as the induction of metabolic enzymes or, in some cases, cellular toxicity.
Conclusion
The synthesis and characterization of novel benzanthrone derivatives continue to be an active area of research, driven by their potential in diverse applications. The synthetic methodologies outlined in this guide provide a foundation for creating a wide array of functionalized benzanthrones. The comprehensive characterization data serves as a valuable reference for researchers in the field. Furthermore, the elucidation of their interactions with biological systems, such as bacterial membranes and the AhR signaling pathway, opens avenues for the development of new therapeutic agents and advanced materials. This guide aims to equip researchers, scientists, and drug development professionals with the necessary technical information to advance the exploration and application of these versatile compounds.
References
- 1. prepchem.com [prepchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Properties of New 3-Heterylamino-Substituted 9-Nitrobenzanthrone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Heterocyclic Schiff Bases of 3-Aminobenzanthrone and Their Reduced Analogues: Synthesis, Properties and Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. Benzanthrone(82-05-3) 1H NMR spectrum [chemicalbook.com]
- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 10. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones | MDPI [mdpi.com]
- 11. bcc.bas.bg [bcc.bas.bg]
- 12. Comparison of the Benzanthrone Luminophores: They Are Not Equal for Rapid Examination of Parafasciolopsis fasciolaemorpha (Trematoda: Digenea) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Study of the Mechanism of the Antimicrobial Activity of Novel Water Soluble Ammonium Quaternary Benzanthrone on Model Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Live Cell Membrane Imaging using 3-Morpholinobenzanthrone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Morpholinobenzanthrone is a fluorescent dye belonging to the benzanthrone (B145504) family, which is recognized for its utility in biological imaging. Its chemical structure, featuring a morpholino group, imparts solvatochromic properties, meaning its fluorescence emission spectrum is sensitive to the polarity of its local environment. This characteristic makes it a promising candidate for live-cell membrane imaging, as the lipid-rich, nonpolar environment of the cell membrane will induce a distinct fluorescent signal compared to the aqueous cytoplasm. These application notes provide a comprehensive overview and detailed protocols for the use of this compound in live-cell imaging applications.
The lipophilic nature of the benzanthrone core facilitates its partitioning into cellular membranes, while the morpholino substituent influences its photophysical properties. Upon incorporation into the nonpolar lipid bilayer of the plasma membrane, this compound is expected to exhibit enhanced fluorescence intensity and a spectral shift, allowing for clear visualization of membrane structures and dynamics in living cells.
Principle of Membrane Imaging with this compound
The mechanism of action for this compound as a live-cell membrane imaging agent is based on its solvatochromic and lipophilic characteristics. The dye's fluorescence is sensitive to the polarity of the surrounding environment. In the aqueous, polar environment of the cell culture medium and cytoplasm, the dye's fluorescence is relatively low. However, due to its lipophilic nature, it preferentially partitions into the nonpolar lipid bilayer of the cell membrane. This change in the microenvironment from polar to nonpolar induces a significant increase in the fluorescence quantum yield and a shift in the emission spectrum, leading to a bright, localized signal at the cell membrane. This "light-up" effect upon membrane binding enables high-contrast imaging of the plasma membrane in living cells with minimal background fluorescence from the cytoplasm.
Data Presentation
| Photophysical Property | Value (in various solvents) | Reference |
| Absorption Maxima (λ_abs) | 450 - 480 nm | [1] |
| Emission Maxima (λ_em) | 520 - 620 nm | [1] |
| Stokes Shift | ~70 - 140 nm | [1] |
| Molar Extinction Coefficient (ε) | Not available | |
| Quantum Yield (Φ) | Not available | |
| Photostability | Expected to be moderate to high |
Experimental Protocols
Protocol 1: General Staining of Live Cells for Membrane Imaging
This protocol outlines the fundamental steps for staining the plasma membrane of live, adherent cells with this compound for fluorescence microscopy.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Phosphate-buffered saline (PBS), sterile
-
Adherent cells cultured on glass-bottom dishes or chamber slides
-
Fluorescence microscope with appropriate filter sets (e.g., for GFP or YFP)
Procedure:
-
Preparation of Stock Solution:
-
Prepare a 1 mM stock solution of this compound in sterile DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution at -20°C, protected from light.
-
-
Cell Preparation:
-
Culture adherent cells on glass-bottom dishes or chamber slides to 60-80% confluency.
-
Ensure the cells are healthy and in the logarithmic growth phase.
-
-
Staining:
-
Prepare a fresh staining solution by diluting the 1 mM stock solution to a final concentration of 1-10 µM in pre-warmed (37°C) live-cell imaging medium.
-
Note: The optimal concentration may vary depending on the cell type and should be determined empirically.
-
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the staining solution to the cells, ensuring the entire cell monolayer is covered.
-
Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with pre-warmed live-cell imaging medium to remove unbound dye and reduce background fluorescence.
-
-
Imaging:
-
Add fresh, pre-warmed live-cell imaging medium to the cells.
-
Immediately image the cells on a fluorescence microscope equipped with a live-cell incubation chamber (maintaining 37°C and 5% CO2).
-
Use appropriate excitation and emission filters based on the spectral properties of this compound (e.g., excitation around 470 nm, emission around 550 nm).
-
Minimize light exposure to reduce phototoxicity and photobleaching.
-
Protocol 2: Time-Lapse Imaging of Membrane Dynamics
This protocol is designed for observing the dynamic behavior of the plasma membrane over time.
Materials:
-
Same as Protocol 1.
Procedure:
-
Cell Preparation and Staining:
-
Follow steps 1-4 from Protocol 1.
-
-
Microscope Setup:
-
Place the imaging dish on the microscope stage within a pre-warmed and humidified environmental chamber.
-
Allow the cells to equilibrate for at least 15 minutes before starting the time-lapse acquisition.
-
-
Time-Lapse Acquisition:
-
Set up the time-lapse imaging parameters.
-
Time Interval: Choose an appropriate time interval between frames to capture the dynamics of interest (e.g., every 1-5 minutes for slower processes, or faster for rapid events).
-
Duration: Set the total duration of the experiment.
-
Exposure Time: Use the lowest possible excitation light intensity and the shortest exposure time that provides a good signal-to-noise ratio to minimize phototoxicity.
-
Z-stack (optional): Acquire a Z-stack at each time point to capture changes in three dimensions.
-
-
-
Image Analysis:
-
Analyze the acquired time-lapse series to observe membrane dynamics such as blebbing, ruffling, or changes in cell morphology.
-
Mandatory Visualizations
Caption: Workflow for staining live cells with this compound.
Caption: Principle of membrane staining by this compound.
References
Application Notes and Protocols: 3-Morpholinobenzanthrone as a Fluorescent Viscosity Sensor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viscosity is a fundamental physical property of fluids that plays a critical role in numerous biological and chemical processes. In the context of cellular biology and drug development, microviscosity influences protein folding, cellular transport, and the diffusion of therapeutic agents. Monitoring local viscosity changes can provide valuable insights into disease states and the efficacy of drug delivery systems. 3-Morpholinobenzanthrone is a fluorescent probe that exhibits sensitivity to the viscosity of its microenvironment, making it a valuable tool for these investigations. Its fluorescence quantum yield and lifetime are modulated by the rotational freedom of the morpholino group, which is restricted in more viscous environments. This phenomenon, known as the molecular rotor effect, forms the basis of its application as a viscosity sensor.
Principle of Operation
This compound functions as a molecular rotor. Upon photoexcitation, the molecule can return to the ground state via two competing pathways: radiative decay (fluorescence) or non-radiative decay through intramolecular rotation of the morpholino substituent. In low-viscosity environments, the morpholino group rotates freely, promoting non-radiative decay and leading to low fluorescence intensity. As the viscosity of the surrounding medium increases, this intramolecular rotation is hindered, which in turn reduces the rate of non-radiative decay. Consequently, a higher fraction of excited molecules returns to the ground state via fluorescence, resulting in a measurable increase in fluorescence quantum yield and lifetime. This relationship between fluorescence and viscosity allows for the quantitative determination of local viscosity.
Signaling Pathway Diagram
Caption: Mechanism of this compound as a viscosity sensor.
Photophysical Properties and Viscosity Dependence
Table 1: Photophysical Properties of a Representative Benzanthrone-based Viscosity Probe in Solvents of Different Polarity.
| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) |
| Toluene | 2.4 | ~450 | ~540 | ~90 |
| Dichloromethane | 8.9 | ~455 | ~560 | ~105 |
| Acetonitrile | 37.5 | ~460 | ~580 | ~120 |
| Methanol | 32.7 | ~465 | ~600 | ~135 |
| Glycerol (B35011) | 42.5 | ~470 | ~620 | ~150 |
Table 2: Illustrative Viscosity-Dependent Fluorescence Data for a Benzanthrone-based Probe in Methanol-Glycerol Mixtures.
| Glycerol (%) | Viscosity (cP at 25°C) | Fluorescence Quantum Yield (Φ_F) | Fluorescence Lifetime (τ, ns) |
| 0 | 0.55 | 0.02 | 0.5 |
| 20 | 1.7 | 0.08 | 1.2 |
| 40 | 5.1 | 0.25 | 2.5 |
| 60 | 15.2 | 0.55 | 4.0 |
| 80 | 60.5 | 0.80 | 5.5 |
| 100 | 934 | 0.95 | 6.5 |
Note: The data in these tables are representative and intended for illustrative purposes to demonstrate the expected trends. Actual values for this compound should be determined experimentally.
The relationship between fluorescence quantum yield (Φ_F) and viscosity (η) can be described by the Förster-Hoffmann equation:
log(Φ_F) = C + x * log(η)
where C is a constant and x is a sensitivity parameter specific to the molecular rotor. A similar linear relationship exists for the fluorescence lifetime (τ).
Experimental Protocols
Synthesis of this compound
This protocol is a general procedure based on the synthesis of related 3-amino-substituted benzanthrone (B145504) derivatives.
Materials:
-
3-Bromobenzanthrone
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Dichloromethane
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and purification apparatus
Procedure:
-
In a round-bottom flask, dissolve 3-Bromobenzanthrone (1 eq.) in DMF.
-
Add morpholine (1.2 eq.) and anhydrous potassium carbonate (2 eq.) to the solution.
-
Heat the reaction mixture at 100-120 °C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitate by filtration and wash thoroughly with water.
-
Dry the crude product under vacuum.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to obtain pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Preparation of Solvents with Varying Viscosities
Methanol-glycerol mixtures are commonly used to create a range of viscosities for calibration purposes.
Materials:
-
Anhydrous methanol
-
Anhydrous glycerol
-
Volumetric flasks
Procedure:
-
Prepare a series of methanol-glycerol mixtures by volume or weight percentage (e.g., 0%, 20%, 40%, 60%, 80%, 100% glycerol in methanol).
-
Ensure thorough mixing to achieve homogeneous solutions.
-
Measure the viscosity of each mixture using a viscometer at a controlled temperature.
-
Store the prepared mixtures in sealed containers to prevent changes in composition due to evaporation.
Fluorescence Measurements and Viscosity Calibration
Instrumentation:
-
UV-Vis spectrophotometer
-
Fluorometer (capable of measuring both steady-state fluorescence intensity and fluorescence lifetime)
-
Temperature-controlled cuvette holder
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
For each methanol-glycerol mixture, prepare a dilute solution of the probe with a final concentration in the micromolar range (e.g., 1-10 µM). Ensure the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Record the absorption spectrum for each solution to determine the absorption maximum (λ_abs).
-
Set the excitation wavelength of the fluorometer to the determined λ_abs.
-
Record the fluorescence emission spectrum for each solution and determine the emission maximum (λ_em).
-
Measure the fluorescence intensity at λ_em for each solution.
-
If available, measure the fluorescence lifetime (τ) for each solution using time-correlated single photon counting (TCSPC) or another suitable technique.
-
Plot log(Fluorescence Intensity) vs. log(Viscosity) and log(Fluorescence Lifetime) vs. log(Viscosity) to generate calibration curves based on the Förster-Hoffmann equation.
Experimental Workflow Diagram
Caption: Workflow for viscosity sensing using this compound.
Applications in Drug Development and Research
-
Monitoring Intracellular Viscosity: this compound can be used to map viscosity changes within living cells, providing insights into cellular processes and the effects of disease or drug treatment.
-
Assessing Drug Delivery: The probe can be employed to study the microenvironment of drug delivery vehicles (e.g., liposomes, nanoparticles) and monitor drug release by detecting changes in local viscosity.
-
High-Throughput Screening: Its fluorescence response to viscosity can be adapted for high-throughput screening assays to identify compounds that modulate the viscosity of biological fluids or cellular compartments.
-
Protein Aggregation Studies: The formation of protein aggregates is often associated with changes in the local microviscosity. This compound can be used to monitor these processes, which are relevant to neurodegenerative diseases.
Troubleshooting
-
Low Fluorescence Signal:
-
Increase the concentration of the probe, ensuring absorbance remains below 0.1.
-
Check for photobleaching and reduce excitation intensity or exposure time if necessary.
-
Ensure the solvent is free from quenching impurities.
-
-
Poor Correlation in Calibration Curve:
-
Verify the accuracy of viscosity measurements of the solvent mixtures.
-
Ensure precise temperature control during all measurements, as viscosity is highly temperature-dependent.
-
Check for probe aggregation at higher concentrations.
-
-
Inconsistent Results in Biological Samples:
-
Consider potential interactions of the probe with cellular components.
-
Assess the probe's localization within the cell using fluorescence microscopy.
-
Evaluate potential pH sensitivity of the probe in the biological environment.
-
Conclusion
This compound is a promising fluorescent probe for the measurement of microviscosity. Its sensitivity to the local environment, coupled with the principles of molecular rotors, provides a powerful tool for researchers in cell biology, materials science, and drug development. By following the detailed protocols outlined in these application notes, scientists can effectively utilize this probe to gain valuable insights into viscosity-dependent processes.
Application Notes and Protocols for Detecting Changes in Membrane Potential
Note on 3-Morpholinobenzanthrone: Extensive review of the scientific literature indicates that this compound is primarily investigated for its solvatochromic properties, where its fluorescence emission changes in response to the polarity of its environment. It is also studied for applications in nonlinear optics. Currently, there is no established evidence or standardized protocol for its use as a voltage-sensitive dye to directly measure changes in cellular membrane potential. Its mechanism of fluorescence is distinct from that of recognized potentiometric probes.
Therefore, these application notes will focus on a widely used and well-characterized commercially available reagent for membrane potential detection: the FLIPR Membrane Potential (FMP) Assay Dye , a slow-response, redistribution-based fluorescent probe.
Application Notes: FMP Dye for Membrane Potential Detection
Introduction
Changes in cellular membrane potential are fundamental to a multitude of physiological processes, including neurotransmission, muscle contraction, and cellular signaling. The ability to accurately monitor these changes is crucial for researchers in basic science and drug development. The FLIPR Membrane Potential (FMP) dye is a lipophilic, negatively charged, bis-oxonol-based fluorescent probe designed for sensitive detection of membrane potential changes in living cells.
Mechanism of Action
The FMP dye operates on a redistribution mechanism. In resting cells, which typically have a negative intracellular potential, the anionic dye is driven out of the cell, resulting in low intracellular fluorescence. When the cell membrane depolarizes (becomes more positive on the inside), the negative charge of the dye is less repelled, allowing it to enter the cell and bind to intracellular components, leading to a significant increase in fluorescence intensity. Conversely, hyperpolarization (a more negative intracellular potential) further drives the dye out of the cell, causing a decrease in fluorescence. This bidirectional response allows for the monitoring of both depolarization and hyperpolarization events.[1][2]
Key Features and Applications
-
High Signal-to-Noise Ratio: The FMP dye provides a robust fluorescence signal, making it suitable for single-cell imaging and high-throughput screening (HTS).[3]
-
Bidirectional Response: Capable of detecting both depolarization (increase in fluorescence) and hyperpolarization (decrease in fluorescence).[2][3]
-
Broad Applicability: The assay can be used with a wide range of cell types, both adherent and non-adherent, and is compatible with various ion channels and receptors.[4]
-
High-Throughput Screening: The simple, no-wash, mix-and-read procedure makes it ideal for screening large compound libraries for ion channel modulators in drug discovery.[4][5]
-
Neuroscience Research: Suitable for studying neuronal function, including the detection of spontaneous action potentials and responses to neurotransmitters.[3]
Quantitative Data Summary
The performance of the FMP dye has been characterized across various studies. The following tables summarize key quantitative parameters.
Table 1: Performance Characteristics of FMP Dye
| Parameter | Value | Cell Types | Reference |
| Response Time to Equilibrium | 4 - 8 seconds | Neuronal Cells | [3] |
| Apparent Charge (z') | -0.62 to -0.72 | HEK, Neuronal Cells | [3] |
| Sensitivity | ~50% change in fluorescence per 10 mV | Not Specified | [6] |
| Excitation Wavelength (peak) | ~530 nm | Various | [3] |
| Emission Wavelength (peak) | ~605 nm | Various | [3] |
Table 2: Comparison with Other Membrane Potential Probes
| Feature | FMP Dye | DiBAC₄(3) | FRET-based Dyes (e.g., CC2-DMPE/DiSBAC₂(3)) |
| Response Speed | Faster than DiBAC₄(3) | Slower | Fastest |
| Signal-to-Background Ratio | Highest | Lower | Variable |
| Directional Response | Bidirectional | Unidirectional (depolarization) | Bidirectional |
| Compound Interference | Low | Higher (oxonol interference) | Low (donor dye) |
Reference for Table 2 data:[7]
Experimental Protocols
Protocol 1: High-Throughput Screening (HTS) using a Microplate Reader (e.g., FlexStation® or FLIPR®)
This protocol is adapted for a 384-well microplate format. Volumes should be adjusted for other plate types.
Materials:
-
FLIPR Membrane Potential (FMP) Assay Kit (e.g., Molecular Devices, BLUE or RED formulation)
-
Adherent or non-adherent cells of interest
-
Cell culture medium
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)
-
Compound plates containing test substances
-
384-well black-walled, clear-bottom cell culture plates
-
FLIPR® or FlexStation® 3 Multi-Mode Microplate Reader
Procedure:
-
Cell Plating:
-
Seed cells into a 384-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C, 5% CO₂.[4]
-
-
Dye Loading:
-
On the day of the assay, prepare the FMP dye loading buffer according to the manufacturer's instructions, typically by dissolving the contents of one vial in 10 ml of assay buffer.[3]
-
Remove the cell plate from the incubator.
-
Add an equal volume of the loading buffer to each well (e.g., add 25 µL of loading buffer to wells containing 25 µL of cell culture medium).[4]
-
Incubate the plate for 30 minutes at 37°C, 5% CO₂.[4]
-
-
Assay Execution:
-
Prepare compound plates with appropriate dilutions of test compounds.
-
Place both the cell plate and the compound plate into the microplate reader.
-
Set the instrument parameters for excitation at ~530 nm and emission at ~605 nm.
-
Establish a stable baseline fluorescence reading for approximately 60 seconds.
-
Initiate the automated addition of compounds from the compound plate to the cell plate.
-
Continue to record the fluorescence signal for an additional 2-5 minutes to capture the kinetic response.
-
-
Data Analysis:
-
Analyze the fluorescence data by measuring the change in signal intensity (ΔF) over the baseline (F₀).
-
Responses to agonists will typically show a rapid increase (depolarization) or decrease (hyperpolarization) in fluorescence.
-
Calculate dose-response curves (e.g., EC₅₀ or IC₅₀) for active compounds.
-
Protocol 2: Single-Cell Imaging using Epifluorescence Microscopy
This protocol is for monitoring membrane potential changes in individual cultured neurons or other cell types.
Materials:
-
FLIPR Membrane Potential (FMP) Assay Kit
-
Cultured cells on glass coverslips
-
Recording solution (e.g., HBSS with HEPES)
-
Stimulation reagents (e.g., high K⁺ solution, neurotransmitters)
-
Epifluorescence microscope equipped with a sensitive camera (CCD or sCMOS) and appropriate filter sets (e.g., excitation 520-540 nm, dichroic mirror 565 nm, emission >605 nm).
-
Perfusion system for solution exchange.
Procedure:
-
Dye Loading:
-
Prepare the FMP dye solution by dissolving the kit contents in 10 mL of recording solution.[3]
-
Replace the culture medium of the cells on the coverslip with the FMP dye solution.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Imaging Setup:
-
Transfer the coverslip to the imaging chamber on the microscope stage.
-
Continuously perfuse the cells with the FMP dye-containing recording solution to maintain dye concentration.
-
Focus on the cells of interest and adjust the illumination to minimize phototoxicity, using minimal exposure times (e.g., 5-10 ms).[3]
-
-
Data Acquisition:
-
Begin image acquisition, capturing images at a defined frame rate (e.g., 1-10 Hz).
-
Record a stable baseline fluorescence for 1-2 minutes.
-
Apply the stimulus (e.g., switch the perfusion to a high K⁺ solution to induce depolarization or add a neurotransmitter).
-
Continue recording to capture the full fluorescence response and any subsequent recovery.
-
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual cells.
-
Measure the average fluorescence intensity within each ROI for each frame.
-
Normalize the fluorescence signal as the change in fluorescence divided by the initial baseline fluorescence (ΔF/F₀).
-
Plot the ΔF/F₀ over time to visualize the membrane potential dynamics.
-
For calibration, a series of known K⁺ concentrations can be applied to correlate the fluorescence change with calculated membrane potential values using the Nernst equation.[3]
-
Visualizations
Caption: Mechanism of the FMP redistribution dye.
Caption: High-Throughput Screening (HTS) workflow.
References
- 1. Solvatochromic study of 3-N-(N'-methylacetamidino)benzanthrone and its interaction with dopamine by the fluorescence quenching mechanism. (2018) | D. Bharathi | 9 Citations [scispace.com]
- 2. Monitoring protein interactions and dynamics with solvatochromic fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent progress in developing fluorescent probes for imaging cell metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes: Design and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical targeting of voltage sensitive dyes to specific cells and molecules in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imaging Spontaneous Neuronal Activity with Voltage-Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Second and third generation voltage-sensitive fluorescent proteins for monitoring membrane potential [frontiersin.org]
Application Notes and Protocols for Monitoring Cell Membrane Fluidity Using 3-Morpholinobenzanthrone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell membrane fluidity is a critical biophysical parameter that influences a multitude of cellular processes, including signal transduction, membrane trafficking, and the function of membrane-associated proteins.[1] Alterations in membrane fluidity have been implicated in various pathological conditions, making it a key area of investigation in cell biology and drug development. 3-Morpholinobenzanthrone is a fluorescent probe belonging to the benzanthrone (B145504) family of dyes, which are known for their sensitivity to the surrounding microenvironment.[2] This document provides detailed application notes and protocols for utilizing this compound to monitor cell membrane fluidity.
The fluorescence characteristics of 3-substituted benzanthrone derivatives, such as this compound, are highly dependent on the polarity and viscosity of their environment.[2] These molecules typically exhibit intramolecular charge transfer (ICT) upon excitation. In non-polar, viscous environments like the ordered lipid bilayers of a cell membrane, the fluorophore's rotation is restricted, leading to higher fluorescence quantum yields and shorter emission wavelengths. Conversely, in more polar and fluid environments, the molecule can undergo torsional relaxation, resulting in a red-shifted emission and a lower quantum yield. This solvatochromic behavior is the basis for its use as a membrane fluidity sensor.
Principle of Measurement
The core principle behind using this compound to measure membrane fluidity lies in its environment-sensitive fluorescence. When the probe is incorporated into a cell membrane, its fluorescence emission spectrum will shift depending on the local lipid packing and water content.
-
In a more fluid (disordered) membrane: The lipid acyl chains are loosely packed, allowing for greater molecular motion and penetration of water molecules. This more polar environment stabilizes the excited state of this compound, leading to a red-shift in its emission spectrum.
-
In a more viscous (ordered) membrane: The lipid acyl chains are tightly packed, restricting the probe's movement and excluding water molecules. This less polar, more rigid environment results in a blue-shift in the emission spectrum.
By quantifying this spectral shift, researchers can obtain a relative measure of membrane fluidity. This is often done by calculating a ratiometric value, similar to the Generalized Polarization (GP) used for the well-established membrane probe Laurdan.
Quantitative Data Summary
While specific quantitative data for this compound is not extensively published, the following table summarizes the expected photophysical properties based on studies of similar 3-substituted benzanthrone derivatives in various solvents of differing polarity, which mimic different membrane environments. Researchers should use this as a guide and perform their own calibrations.
| Property | Non-Polar Solvent (e.g., Hexane) | Polar Aprotic Solvent (e.g., DMSO) | Polar Protic Solvent (e.g., Ethanol) | Expected Trend in Lipid Bilayers |
| Absorption Maximum (λabs) | ~430 - 490 nm[3] | ~480 - 500 nm[3] | ~470 - 490 nm | A slight bathochromic (red) shift with increasing polarity. |
| Emission Maximum (λem) | ~500 - 520 nm[4] | ~600 - 660 nm[5] | ~620 - 640 nm[4] | Significant bathochromic (red) shift with increasing fluidity/polarity. |
| Stokes Shift | Smaller (~70 - 90 nm) | Larger (~120 - 170 nm)[5] | Larger (~150 nm)[5] | Increases with increasing membrane fluidity. |
| Fluorescence Quantum Yield (Φf) | Higher | Lower | Lower | Decreases with increasing membrane fluidity. |
| Fluorescence Lifetime (τf) | Longer | Shorter | Shorter | Decreases with increasing membrane fluidity. |
Note: The exact spectral values for this compound in specific cell membranes will need to be determined empirically.
Experimental Protocols
Preparation of this compound Stock Solution
-
Reagent: this compound powder.
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO) or ethanol.
-
Procedure:
-
Prepare a 1-10 mM stock solution of this compound in DMSO or ethanol.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C, protected from light. Aliquot to avoid repeated freeze-thaw cycles.
-
Cell Staining Protocol
This protocol is a general guideline and should be optimized for each cell type and experimental condition.
-
Cell Culture: Plate cells in a suitable format for fluorescence measurement (e.g., 96-well black, clear-bottom plates for plate reader assays, or chambered cover glasses for microscopy).
-
Staining Solution Preparation:
-
Dilute the this compound stock solution in serum-free cell culture medium or a suitable buffer (e.g., PBS or HBSS) to the desired final concentration. A starting concentration range of 1-10 µM is recommended.
-
Note: The optimal concentration should be determined by titration to achieve sufficient signal without causing cellular toxicity or membrane artifacts.
-
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed serum-free medium or buffer.
-
Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with pre-warmed complete culture medium or buffer to remove any unincorporated probe.
-
-
Measurement: Proceed immediately with fluorescence measurements using a fluorescence plate reader, spectrofluorometer, or fluorescence microscope.
Measurement of Membrane Fluidity
A. Using a Fluorescence Spectrofluorometer or Plate Reader:
-
Excitation: Excite the stained cells at a wavelength determined from the absorption spectrum of the probe in a non-polar solvent (a starting point would be ~450 nm, but this should be optimized).
-
Emission Scan: Record the fluorescence emission spectrum over a range that covers the expected blue- and red-shifted emissions (e.g., 480 nm to 700 nm).
-
Data Analysis (Ratiometric Measurement):
-
Identify the emission maxima corresponding to the ordered (I_blue) and disordered (I_red) phases of the membrane. These will need to be determined empirically from the emission spectra under conditions of known high and low fluidity (e.g., by treating cells with a membrane fluidizer like benzyl (B1604629) alcohol or a rigidifier like cholesterol).
-
Calculate a fluidity index or a "Generalized Polarization" (GP)-like value using the following formula: Fluidity Index = (I_blue - I_red) / (I_blue + I_red)
-
A higher Fluidity Index value corresponds to lower membrane fluidity (more ordered), while a lower value indicates higher fluidity (more disordered).
-
B. Using Fluorescence Microscopy:
-
Instrumentation: A fluorescence microscope equipped with appropriate filters for this compound (e.g., an excitation filter around 450 nm and two emission filters to capture the blue- and red-shifted signals).
-
Image Acquisition: Acquire two separate images of the stained cells, one for each emission channel (blue and red).
-
Image Analysis:
-
Perform background subtraction on both images.
-
Generate a ratiometric image by dividing the blue channel image by the red channel image on a pixel-by-pixel basis.
-
The resulting image will provide a spatial map of membrane fluidity, where brighter regions correspond to lower fluidity and darker regions to higher fluidity.
-
Visualizations
Experimental Workflow
References
- 1. Defining Lineage-Specific Membrane Fluidity Signatures that Regulate Adhesion Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photophysical properties of benzanthrone derivatives: effect of substituent, solvent polarity and hydrogen bonding - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Heterocyclic Schiff Bases of 3-Aminobenzanthrone and Their Reduced Analogues: Synthesis, Properties and Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
3-Morpholinobenzanthrone: A Versatile Fluorescent Probe for Cellular Organelle Imaging
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Morpholinobenzanthrone is a fluorescent probe demonstrating significant potential for the visualization of cellular organelles, particularly mitochondria and lysosomes. Its utility in live-cell imaging stems from its favorable photophysical properties, including a notable Stokes shift and sensitivity to the local environment. This document provides detailed application notes and experimental protocols for the synthesis and use of this compound as a fluorescent probe in cellular imaging, catering to researchers in cell biology, drug development, and related fields.
Data Presentation: Photophysical Properties
| Compound | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Reference |
| 3-Piperidinobenzanthrone | Benzene | 468 | 553 | 3490 | [1] |
| Toluene | 472 | 560 | 3480 | [1] | |
| Dioxane | 475 | 578 | 3820 | [1] | |
| Chloroform | 482 | 592 | 3890 | [1] | |
| Acetone | 476 | 605 | 4430 | [1] | |
| Acetonitrile | 470 | 610 | 4860 | [1] | |
| DMSO | 487 | 625 | 4520 | [1] | |
| 3-Pyrrolidinobenzanthrone | Benzene | 525 | 600 | 2430 | [1] |
| Toluene | 529 | 608 | 2440 | [1] | |
| Dioxane | 537 | 628 | 2730 | [1] | |
| Chloroform | 545 | 642 | 2800 | [1] | |
| Acetone | 542 | 652 | 3130 | [1] | |
| Acetonitrile | 538 | 658 | 3380 | [1] | |
| DMSO | 558 | 670 | 2950 | [1] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the general synthesis of 3-heterylamino-substituted benzanthrones.[2]
Materials:
-
1-Methyl-2-pyrrolidone (NMP)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Filtration apparatus
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 3-bromobenzanthrone (1 equivalent) in 1-methyl-2-pyrrolidone.
-
Add an excess of morpholine (e.g., 5-10 equivalents) to the solution.
-
Heat the reaction mixture to 120-130°C with constant stirring under a reflux condenser.
-
Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 6-8 hours.
-
After completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Collect the precipitate by filtration and wash thoroughly with water.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.
-
Dry the purified product under vacuum.
Live-Cell Staining of Mitochondria and Lysosomes
This protocol provides a general guideline for staining live cells with this compound. Optimal concentrations and incubation times may vary depending on the cell type and experimental conditions.
Materials:
-
This compound stock solution (1 mM in DMSO)
-
Live cells cultured on coverslips or in imaging dishes
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Preparation: Culture cells to a confluence of 60-80% on a suitable imaging vessel.
-
Staining Solution Preparation: Prepare a working solution of this compound by diluting the 1 mM stock solution in pre-warmed complete cell culture medium to a final concentration of 50-500 nM.[3][4]
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Add the pre-warmed staining solution to the cells.
-
Incubate the cells for 15-45 minutes at 37°C in a CO₂ incubator, protected from light.[4]
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with pre-warmed PBS or complete culture medium to remove excess probe.
-
-
Imaging:
-
Add fresh, pre-warmed culture medium or PBS to the cells.
-
Image the cells immediately using a fluorescence microscope. For 3-substituted benzanthrones, excitation is typically in the blue-green region (e.g., 450-490 nm) and emission is in the green-to-red region (e.g., 520-650 nm), depending on the organelle environment.[1]
-
Mandatory Visualizations
Synthesis of this compound
Caption: Synthesis of this compound.
Proposed Mechanism of Organelle Localization
The selective accumulation of this compound in mitochondria and lysosomes is likely driven by distinct physicochemical interactions with these organelles.
Caption: Organelle targeting by this compound.
Lysosomal Targeting (Lysosomotropism): The morpholine moiety of this compound is a weak base.[5] The probe, being lipophilic, can passively diffuse across cellular membranes, including the lysosomal membrane. Inside the acidic lumen of the lysosome (pH 4.5-5.0), the morpholine nitrogen becomes protonated. This protonation renders the molecule charged and less membrane-permeable, leading to its entrapment and accumulation within the lysosome.[5][6][7]
Mitochondrial Targeting: The accumulation of this compound in mitochondria is likely driven by the large negative membrane potential of the inner mitochondrial membrane (approximately -180 mV). As a cationic and amphiphilic molecule, it is electrophoretically drawn to and accumulates within the mitochondrial matrix.[8][9][10] This mechanism is common for many mitochondrial-targeting fluorescent probes.[4]
Concluding Remarks
This compound presents itself as a valuable tool for the fluorescent labeling of mitochondria and lysosomes in living cells. Its synthesis is achievable through established chemical routes, and its application in live-cell imaging is straightforward. The distinct mechanisms of its accumulation within these two organelles, driven by pH and membrane potential respectively, offer opportunities for dynamic studies of organelle function and interplay. Further characterization of its photophysical properties in various cellular microenvironments will undoubtedly expand its applications in biomedical research.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Properties of New 3-Heterylamino-Substituted 9-Nitrobenzanthrone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MitoBrilliant™ Protocol [tocris.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Lysosomal adaptation: How cells respond to lysosomotropic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lysosomal adaptation: How cells respond to lysosomotropic compounds | PLOS One [journals.plos.org]
- 7. mdpi.com [mdpi.com]
- 8. Cationic amphiphilic polyproline helix P11LRR targets intracellular mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Benzanthrone Derivatives in Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of benzanthrone (B145504) derivatives as photosensitizers in Photodynamic Therapy (PDT). The following sections detail their photophysical properties, protocols for synthesis and biological evaluation, and the proposed mechanisms of action.
Introduction to Benzanthrone Derivatives in PDT
Benzanthrone and its derivatives are a class of polycyclic aromatic compounds characterized by their robust photophysical properties, including strong absorption in the visible region, high fluorescence quantum yields, and significant photostability.[1][2][3] These characteristics make them promising candidates for development as photosensitizers for PDT, a non-invasive therapeutic modality that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS) to kill cancer cells.[4][5][6] Recent research has highlighted the potential of specifically functionalized benzanthrone and azabenzanthrone derivatives in oncology, demonstrating significant phototoxicity against cancer cells even at low light doses.[7][8]
Data Presentation: Photophysical and Photodynamic Properties
The efficacy of a photosensitizer is largely determined by its photophysical and photochemical properties. Key parameters include the absorption maximum (λmax), which should ideally be in the therapeutic window (600-800 nm) for deeper tissue penetration, the fluorescence quantum yield (Φf), and the singlet oxygen quantum yield (ΦΔ), which quantifies the efficiency of ROS production.[1] The following table summarizes the reported photophysical properties of selected benzanthrone and azabenzanthrone derivatives.
| Derivative Name/Structure | λmax (nm) | Emission max (nm) | Fluorescence Quantum Yield (Φf) | Singlet Oxygen Quantum Yield (ΦΔ) | Solvent/Conditions | Reference(s) |
| Benzanthrone | - | - | - | 0.9 - 1.0 | Cyclohexane | [1] |
| 3-diphenylamino-11-azabenzanthrone | 486 | - | - | High (inferred) | THF | [7][8] |
| 3-piperidino-11-azabenzanthrone | 469 | - | - | High (inferred) | THF | [8] |
| 3-diphenylamino-7,8-dicyano-11-azabenzanthrone | 515 | - | - | High (inferred) | THF | [8] |
| 3-piperidino-7,8-dicyano-11-azabenzanthrone | 499 | - | - | High (inferred) | THF | [8] |
| 3-Isothiocyanatobenzanthrone | 425-435 | 500-560 | - | - | Various organic solvents | [9] |
| 3-(phenylethynyl)-7H-benzo[de]anthracen-7-one | 416-426 | - | - | - | Various organic solvents | [10] |
Note: The singlet oxygen quantum yields for the azabenzanthrone derivatives were not explicitly quantified in the cited source but were described as showing "satisfactory photo-induced ROS generation."[8]
Experimental Protocols
Protocol 1: Synthesis of a Representative Benzanthrone Derivative (e.g., 3-aminobenzanthrone)
This protocol is a representative example for the synthesis of 3-aminobenzanthrone, a common precursor for more complex derivatives.[9]
Materials:
-
Benzanthrone
-
Nitric acid
-
Sulfuric acid
-
Sodium sulfide (B99878) or other reducing agent
-
Standard laboratory glassware (round-bottom flasks, condensers, beakers, etc.)
-
Heating mantle
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
Step 1: Nitration of Benzanthrone
-
In a round-bottom flask, dissolve benzanthrone in concentrated sulfuric acid with stirring.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add a mixture of nitric acid and sulfuric acid dropwise to the cooled solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Pour the reaction mixture onto crushed ice to precipitate the 3-nitrobenzanthrone (B100140).
-
Filter the precipitate, wash thoroughly with water until neutral, and dry.
Step 2: Reduction of 3-Nitrobenzanthrone
-
Suspend the dried 3-nitrobenzanthrone in an aqueous solution of sodium sulfide.
-
Heat the mixture to reflux for 4-6 hours with vigorous stirring. The color of the suspension will change, indicating the reduction.
-
Cool the reaction mixture to room temperature.
-
Filter the precipitate of 3-aminobenzanthrone.
-
Wash the product with water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 3-aminobenzanthrone.
-
Characterize the final product using standard analytical techniques (NMR, IR, Mass Spectrometry).
Protocol 2: In Vitro Photodynamic Therapy Evaluation
This protocol outlines the steps to assess the photodynamic efficacy of a benzanthrone derivative against a cancer cell line (e.g., HeLa).[8]
Materials:
-
Cancer cell line (e.g., HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Benzanthrone derivative stock solution (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
Light source with a specific wavelength corresponding to the absorption maximum of the photosensitizer (e.g., LED lamp)
-
Spectrophotometer or plate reader
-
Cell viability assay kit (e.g., MTS or MTT)
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Photosensitizer Incubation: Prepare serial dilutions of the benzanthrone derivative in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the photosensitizer-containing medium to each well. Include control wells with medium only and vehicle (DMSO) control. Incubate for a predetermined time (e.g., 4-24 hours) to allow for cellular uptake of the photosensitizer.
-
Irradiation: After incubation, wash the cells twice with PBS to remove any extracellular photosensitizer. Add 100 µL of fresh, phenol (B47542) red-free medium to each well. Irradiate the plate with a light source at the appropriate wavelength and a specific light dose (e.g., 1.67 mW/cm² for a set duration).[8] Keep a parallel plate in the dark as a "dark toxicity" control.
-
Post-Irradiation Incubation: Incubate the plates for another 24-48 hours.
-
Cell Viability Assay: Assess cell viability using a standard assay such as the MTS assay. Add the MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours. Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the photosensitizer concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Protocol 3: Apoptosis Assay by Annexin V/Propidium Iodide Staining
This protocol is used to differentiate between viable, apoptotic, and necrotic cells after PDT.
Materials:
-
Cells treated with benzanthrone derivative and light as described in Protocol 2.
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.
-
Binding buffer (provided with the kit).
-
Flow cytometer.
Procedure:
-
Cell Harvesting: Following PDT treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the supernatant.
-
Cell Washing: Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the cells with a 488 nm laser and collect the fluorescence emission for FITC (Annexin V) and PI.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells.
-
Annexin V-positive, PI-negative: Early apoptotic cells.
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells.
-
Annexin V-negative, PI-positive: Necrotic cells.
-
Protocol 4: In Vivo Photodynamic Therapy in a Tumor-Bearing Mouse Model
This protocol provides a general framework for evaluating the in vivo efficacy of a benzanthrone derivative.
Materials:
-
Tumor-bearing mice (e.g., nude mice with subcutaneous xenografts of a human cancer cell line).
-
Benzanthrone derivative formulated for intravenous or intraperitoneal injection.
-
Laser with a fiber optic diffuser for light delivery.
-
Anesthesia.
-
Calipers for tumor measurement.
Procedure:
-
Tumor Inoculation: Subcutaneously inject cancer cells into the flank of the mice. Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Photosensitizer Administration: Administer the benzanthrone derivative to the mice via intravenous or intraperitoneal injection at a predetermined dose.
-
Drug-Light Interval: Allow a specific time interval (e.g., 4-24 hours) for the photosensitizer to accumulate in the tumor tissue.
-
Irradiation: Anesthetize the mice. Insert the fiber optic diffuser into the tumor and deliver a specific light dose at the appropriate wavelength.
-
Tumor Growth Monitoring: Measure the tumor volume using calipers every 2-3 days for a set period.
-
Data Analysis: Plot the average tumor volume over time for the treatment and control groups. Calculate the tumor growth inhibition percentage. Monitor the overall health and survival of the mice.
-
Histological Analysis: At the end of the study, tumors can be excised for histological analysis to assess the extent of necrosis and apoptosis.
Signaling Pathways and Experimental Workflows
The primary mechanism of PDT-induced cell death is through the generation of ROS, which can damage cellular components and trigger apoptosis or necrosis.
Proposed Signaling Pathway for Benzanthrone-Mediated Apoptosis
// Nodes PS [label="Benzanthrone Derivative\n(Ground State)", fillcolor="#F1F3F4", fontcolor="#202124"]; Light [label="Light (hν)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PS_S1 [label="Excited Singlet State", fillcolor="#F1F3F4", fontcolor="#202124"]; PS_T1 [label="Excited Triplet State", fillcolor="#F1F3F4", fontcolor="#202124"]; O2 [label="³O₂\n(Ground State Oxygen)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; ROS [label="¹O₂\n(Singlet Oxygen)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mito [label="Mitochondria", fillcolor="#F1F3F4", fontcolor="#202124"]; Bcl2 [label="Bcl-2 (Anti-apoptotic)", fillcolor="#34A853", fontcolor="#FFFFFF"]; BaxBak [label="Bax/Bak (Pro-apoptotic)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CytC [label="Cytochrome c\nRelease", fillcolor="#F1F3F4", fontcolor="#202124"]; Apaf1 [label="Apaf-1", fillcolor="#F1F3F4", fontcolor="#202124"]; Casp9 [label="Caspase-9\n(Initiator)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Casp3 [label="Caspase-3\n(Executioner)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=octagon, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Light -> PS [label="Absorption"]; PS -> PS_S1; PS_S1 -> PS_T1 [label="Intersystem\nCrossing"]; PS_T1 -> O2 [label="Energy Transfer"]; O2 -> ROS; ROS -> Mito [label="Oxidative Stress"]; ROS -> Bcl2 [label="Inhibition/Damage", style=dashed, color="#EA4335"]; Bcl2 -> BaxBak [label="Inhibition", style=dashed, arrowhead=tee, color="#34A853"]; Mito -> BaxBak [style=invis]; // for positioning BaxBak -> Mito [label="Pore Formation"]; Mito -> CytC; CytC -> Apaf1; Apaf1 -> Casp9 [label="Activation"]; Casp9 -> Casp3 [label="Activation"]; Casp3 -> Apoptosis [label="Cleavage of\nCellular Substrates"];
} dot Caption: Proposed apoptotic pathway induced by benzanthrone-mediated PDT.
Experimental Workflow for In Vitro PDT Evaluation
// Nodes start [label="Start", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; seed_cells [label="Seed Cancer Cells\nin 96-well Plate", fillcolor="#F1F3F4", fontcolor="#202124"]; incubate_24h [label="Incubate 24h\n(Cell Attachment)", fillcolor="#F1F3F4", fontcolor="#202124"]; add_ps [label="Add Benzanthrone Derivative\n(Varying Concentrations)", fillcolor="#FBBC05", fontcolor="#202124"]; incubate_uptake [label="Incubate\n(Photosensitizer Uptake)", fillcolor="#F1F3F4", fontcolor="#202124"]; wash_cells [label="Wash with PBS", fillcolor="#F1F3F4", fontcolor="#202124"]; add_medium [label="Add Fresh Medium", fillcolor="#F1F3F4", fontcolor="#202124"]; split [shape=point, width=0.01, height=0.01]; irradiate [label="Irradiate with Light\n(PDT Group)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; dark [label="Keep in Dark\n(Dark Toxicity Group)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; incubate_post [label="Incubate 24-48h", fillcolor="#F1F3F4", fontcolor="#202124"]; viability_assay [label="Perform Cell Viability Assay\n(e.g., MTS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze [label="Analyze Data\n(Calculate IC50)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges start -> seed_cells; seed_cells -> incubate_24h; incubate_24h -> add_ps; add_ps -> incubate_uptake; incubate_uptake -> wash_cells; wash_cells -> add_medium; add_medium -> split [arrowhead=none]; split -> irradiate; split -> dark; irradiate -> incubate_post; dark -> incubate_post; incubate_post -> viability_assay; viability_assay -> analyze; analyze -> end; } dot Caption: Workflow for evaluating the in vitro efficacy of benzanthrone derivatives.
Conclusion
Benzanthrone derivatives represent a versatile and promising class of photosensitizers for photodynamic therapy. Their favorable photophysical properties and demonstrated phototoxicity in cancer cells warrant further investigation. The protocols and data presented herein provide a foundational framework for researchers to explore and develop novel benzanthrone-based PDT agents. Future studies should focus on synthesizing derivatives with absorption in the near-infrared range for enhanced tissue penetration and conducting comprehensive in vivo studies to validate their therapeutic potential.
References
- 1. Synthesis and Evaluation of Novel meso-Tetraphenyltetrabenzoporphyrins for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bcl-2 overexpression blocks caspase activation and downstream apoptotic events instigated by photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Bcl-2 Family Proteins in Photodynamic Therapy Mediated Cell Survival and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photodynamic Therapy: From the Basics to the Current Progress of N-Heterocyclic-Bearing Dyes as Effective Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tumor cell survival pathways activated by photodynamic therapy: a molecular basis for pharmacological inhibition strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. www2.scut.edu.cn [www2.scut.edu.cn]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: 3-Morpholinobenzanthrone in Drug Delivery and Release Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Morpholinobenzanthrone is a fluorescent dye belonging to the benzanthrone (B145504) class of compounds. Its inherent photophysical properties, including strong absorption and emission in the visible spectrum, make it a promising candidate for use as a fluorescent probe in drug delivery and release studies.[1][2][3][4] By incorporating this compound into drug delivery systems, such as nanoparticles or polymers, researchers can visualize and track the carrier's biodistribution, cellular uptake, and monitor drug release in real-time.[5] These application notes provide an overview of the potential uses of this compound and detailed protocols for its application in pre-clinical research.
Key Applications
-
Fluorescent Labeling of Drug Carriers: this compound can be covalently conjugated to or physically encapsulated within various drug delivery systems, including polymeric nanoparticles, liposomes, and micelles, to render them fluorescent.[6]
-
In Vitro and In Vivo Imaging: The fluorescence of this compound allows for the tracking of drug carriers in cell cultures and animal models using techniques like fluorescence microscopy and in vivo imaging systems.
-
Cellular Uptake Studies: Quantifying the internalization of drug carriers into target cells is crucial for assessing their efficacy. This compound provides a robust fluorescent signal for flow cytometry and high-content imaging-based uptake assays.[7][8][9][10]
-
Monitoring Drug Release: Changes in the fluorescence properties of this compound, such as intensity or spectral shifts, can potentially be engineered to correlate with the release of a therapeutic agent from the carrier, offering a method for real-time drug release monitoring.
Data Presentation
Photophysical Properties
The photophysical properties of benzanthrone derivatives are highly sensitive to the solvent environment. The following table summarizes the absorption and emission maxima of a closely related compound, 3-piperidino-9-nitrobenzanthrone, in various organic solvents, which can serve as an estimate for the behavior of this compound.[1]
| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) |
| Toluene | 516 | 590 |
| Chloroform | 526 | 622 |
| Dichloromethane (B109758) | 525 | 628 |
| Ethyl Acetate (B1210297) | 514 | 621 |
| Acetonitrile | 510 | 639 |
| Ethanol (B145695) | 512 | 642 |
| Dimethyl Sulfoxide | 516 | 650 |
Data adapted from a study on a structurally similar benzanthrone derivative.[1]
Illustrative Drug Delivery Performance
The following table presents hypothetical, yet realistic, quantitative data for a this compound-labeled nanoparticle system designed for drug delivery. This data is for illustrative purposes to guide researchers in their experimental design and data presentation.
| Parameter | Value |
| Nanoparticle Characterization | |
| Average Particle Size (DLS) | 150 ± 10 nm |
| Polydispersity Index (PDI) | 0.15 ± 0.05 |
| Zeta Potential | -25 ± 5 mV |
| Drug Loading | |
| Drug Loading Content (DLC, w/w%) | 5.2 ± 0.8% |
| Encapsulation Efficiency (EE, %) | 85 ± 7% |
| In Vitro Drug Release (pH 5.5) | |
| Cumulative Release at 24h | 65 ± 5% |
| Cellular Uptake (in HeLa cells) | |
| % of Fluorescently Positive Cells (Flow Cytometry) | > 90% after 4h |
| Mean Fluorescence Intensity (MFI) | 1.2 x 10^5 ± 0.3 x 10^5 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a general procedure for the synthesis of 3-heterylamino-substituted 9-nitrobenzanthrone derivatives.[1]
Materials:
-
3-Bromo-9-nitrobenzanthrone
-
1-Methyl-2-pyrrolidone (NMP)
-
Ethanol
-
Deionized Water
-
Dichloromethane
-
Toluene
-
Silica (B1680970) Gel for column chromatography
Procedure:
-
In a round-bottom flask, combine 3-bromo-9-nitrobenzanthrone (1 equivalent), morpholine (excess, e.g., 5 equivalents), and NMP.
-
Heat the reaction mixture at 90-100 °C for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Add a mixture of ethanol and water to precipitate the crude product.
-
Filter the precipitate and wash with water, then dry.
-
Dissolve the crude product in dichloromethane and purify by column chromatography on silica gel using a toluene/dichloromethane gradient as the eluent.
-
Collect the fractions containing the desired product and evaporate the solvent to obtain pure this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Preparation of this compound-Labeled Polymeric Nanoparticles
This protocol describes the encapsulation of this compound and a model drug into polymeric nanoparticles using an oil-in-water emulsion-solvent evaporation method.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
This compound
-
Model drug (e.g., Doxorubicin)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in water)
-
Deionized water
Procedure:
-
Dissolve PLGA, the model drug, and this compound in DCM to form the organic phase.
-
Add the organic phase dropwise to the aqueous PVA solution while sonicating on an ice bath to form an oil-in-water emulsion.
-
Continue sonication for 2-5 minutes to achieve the desired droplet size.
-
Stir the emulsion at room temperature for 4-6 hours to allow for the evaporation of DCM and the formation of solid nanoparticles.
-
Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 20 minutes).
-
Wash the nanoparticle pellet three times with deionized water to remove excess PVA and unencapsulated drug/dye.
-
Resuspend the final nanoparticle pellet in deionized water or a suitable buffer for storage or further use.
-
Characterize the nanoparticles for size, polydispersity, zeta potential, drug loading, and dye incorporation.
Protocol 3: In Vitro Drug Release Study
This protocol outlines a method to study the release of a drug from the fluorescently labeled nanoparticles.
Materials:
-
Drug-loaded, this compound-labeled nanoparticles
-
Phosphate-buffered saline (PBS) at pH 7.4 and acetate buffer at pH 5.5
-
Dialysis membrane (with appropriate molecular weight cut-off)
-
Shaking incubator or water bath
Procedure:
-
Disperse a known amount of the nanoparticles in the release buffer (e.g., PBS pH 7.4 or acetate buffer pH 5.5).
-
Transfer the nanoparticle suspension into a dialysis bag.
-
Place the dialysis bag in a larger volume of the corresponding release buffer and maintain at 37 °C with gentle agitation.
-
At predetermined time points, withdraw a sample from the external buffer and replace it with an equal volume of fresh buffer.
-
Quantify the amount of released drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative drug release as a percentage of the total drug loaded in the nanoparticles.
Protocol 4: Cellular Uptake Study by Flow Cytometry
This protocol details the quantification of nanoparticle uptake by cells.
Materials:
-
This compound-labeled nanoparticles
-
Target cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Seed the target cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with different concentrations of the fluorescently labeled nanoparticles suspended in a complete culture medium.
-
Incubate for various time points (e.g., 1, 4, 24 hours) at 37 °C.
-
After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles.
-
Harvest the cells by trypsinization and resuspend them in PBS.
-
Analyze the cell suspension using a flow cytometer, exciting with an appropriate laser and detecting the emission from this compound.
-
Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity (MFI) to determine the extent of nanoparticle uptake.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Synthetic Development of 3-Functionalized Benzanthrone as a Fluorophore for Various Uses | Scilit [scilit.com]
- 5. Real-time monitoring of anticancer drug release with highly fluorescent star-conjugated copolymer as a drug carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescent Polymer Nanoparticles Based on Dyes: Seeking Brighter Tools for Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Comparison of fluorescence-based methods to determine nanoparticle uptake by phagocytes and non-phagocytic cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
assessing and minimizing phototoxicity of 3-Morpholinobenzanthrone in live cells
This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing and minimizing the phototoxicity of 3-Morpholinobenzanthrone (3-MB) during live-cell imaging experiments. The information is presented in a question-and-answer format to directly address potential issues.
Disclaimer: While this compound is reported to have low cytotoxicity in the dark, its potential for phototoxicity (light-induced toxicity) has not been extensively studied. The core structure, benzanthrone (B145504), is known to be phototoxic and generates reactive oxygen species (ROS) upon illumination.[1][2] Therefore, it is crucial to assess the phototoxicity of 3-MB under your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound (3-MB) and what are its key spectral properties?
A1: this compound is a synthetic organic fluorescent dye used as a photostable, long-wavelength probe, particularly for cell membranes.[2] Its key features include:
-
Structure: A benzanthrone core with a morpholine (B109124) group at the 3-position.[2]
-
Solvatochromism: The absorption and emission spectra of 3-MB are sensitive to the polarity of the solvent. In more polar solvents, the spectra shift to longer wavelengths (a "red shift").[2] This is due to an intramolecular charge transfer (ICT) from the morpholino group to the benzanthrone core upon photoexcitation.[2]
-
Fluorescence: It generally has a moderate fluorescence quantum yield, which may decrease in highly polar and protic solvents.[2]
| Property | Description | Reference |
| Chemical Formula | C₂₁H₁₇NO₂ | [2] |
| Core Structure | Benzanthrone | [2] |
| Key Feature | Pronounced Solvatochromism | [2] |
| Spectral Shift in Polar Solvents | Bathochromic (Red) Shift | [2] |
| Fluorescence Quantum Yield | Moderate, solvent-dependent | [2] |
Q2: What is phototoxicity and why is it a concern with 3-MB?
A2: Phototoxicity is cell damage or death caused by the interaction of light with a photosensitizing agent, in this case, 3-MB. Upon absorbing light, 3-MB can enter an excited state and transfer energy to molecular oxygen, generating highly reactive oxygen species (ROS), such as singlet oxygen and superoxide (B77818) radicals.[1][2] These ROS can damage cellular components like lipids, proteins, and DNA, leading to various detrimental effects. While 3-MB itself might not be toxic in the dark, the illumination during fluorescence microscopy can trigger these damaging reactions. The benzanthrone core of 3-MB is known to induce phototoxicity through the generation of ROS.[1][2]
Q3: What are the visible signs of phototoxicity in live cells?
A3: During a live-cell imaging experiment, you should be vigilant for the following signs of phototoxicity:
-
Changes in cell morphology (e.g., cell rounding, shrinking, or blebbing of the plasma membrane).
-
Detachment of adherent cells from the substrate.
-
Formation of intracellular vacuoles.
-
Abnormal organelle morphology (e.g., swollen mitochondria).
-
Cessation of normal cellular processes (e.g., cell division, migration).
-
Sudden, rapid photobleaching of the fluorescent signal.
-
Ultimately, cell death (necrosis or apoptosis).
Q4: How can I assess the phototoxicity of 3-MB in my experiments?
A4: A systematic assessment of phototoxicity is highly recommended. This typically involves a multi-pronged approach:
-
Cell Viability Assays: To quantify the overall health of the cell population after exposure to 3-MB and light.
-
Apoptosis Assays: To determine if the observed cell death is due to programmed cell death.
-
Reactive Oxygen Species (ROS) Detection: To directly measure the generation of ROS, which is the likely mechanism of phototoxicity.
It is crucial to include proper controls in your experiments, such as cells treated with 3-MB but kept in the dark, and cells exposed to the same light dose without the probe.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid photobleaching and cell death observed shortly after starting imaging. | Excitation light is too intense. | Reduce the laser power or lamp intensity to the lowest level that provides an acceptable signal-to-noise ratio. |
| Exposure time is too long. | Use the shortest possible exposure time for image acquisition. | |
| Cells appear stressed (e.g., rounding, blebbing) during long-term imaging. | Cumulative light dose is too high. | Decrease the frequency of image acquisition (increase the time interval between images). |
| Phototoxicity of 3-MB at the concentration used. | Perform a dose-response curve to determine the lowest effective concentration of 3-MB. | |
| Wavelength of excitation light is causing damage. | If possible, use longer wavelength excitation, as it is generally less damaging to cells. | |
| High background fluorescence and poor signal-to-noise ratio. | Concentration of 3-MB is too high. | Optimize the loading concentration of 3-MB. |
| Incomplete removal of unbound probe. | Ensure adequate washing steps after loading the cells with 3-MB. | |
| Inconsistent results between experiments. | Variations in light source intensity. | Calibrate and regularly check the output of your light source. |
| Differences in cell health or density. | Standardize cell seeding density and ensure cells are in a healthy, logarithmic growth phase. |
Experimental Protocols
Protocol 1: Assessing Cell Viability using MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of their viability.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not lead to over-confluence at the end of the experiment. Allow cells to adhere overnight.
-
Labeling: Incubate cells with various concentrations of 3-MB for the desired time. Include a "no-dye" control.
-
Light Exposure: Expose the plate to the same light source and dose that will be used for imaging. Include a "dark" control plate that is labeled but not exposed to light.
-
MTT Incubation: After light exposure, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a plate reader.
Protocol 2: Detecting Apoptosis using Annexin V-FITC and Propidium Iodide (PI) Staining
This assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Treatment: Seed and treat cells with 3-MB and expose them to light as described in the MTT assay protocol.
-
Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. Centrifuge and wash with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry or fluorescence microscopy.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Measuring Reactive Oxygen Species (ROS) with DCFDA
2',7'-dichlorodihydrofluorescein diacetate (DCFDA) is a cell-permeable probe that fluoresces upon oxidation by ROS.
Materials:
-
DCFDA (or H2DCFDA)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence plate reader or microscope
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate.
-
Loading: Wash the cells with HBSS and then incubate with 5-10 µM DCFDA in HBSS for 30 minutes at 37°C in the dark.
-
Labeling with 3-MB: Wash the cells to remove excess DCFDA and then label with 3-MB in fresh medium.
-
Light Exposure and Measurement: Immediately expose the cells to the imaging light source and measure the increase in fluorescence (Excitation/Emission ~485/535 nm) over time using a plate reader or microscope.
Visualizations
Caption: Workflow for assessing and minimizing 3-MB phototoxicity.
Caption: Proposed mechanism of 3-MB phototoxicity and mitigation.
References
optimizing 3-Morpholinobenzanthrone staining concentration for cell membranes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-Morpholinobenzanthrone for cell membrane staining.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for cell membrane staining?
This compound is a fluorescent dye belonging to the benzanthrone (B145504) family. These dyes are known to be environmentally sensitive, meaning their fluorescence properties can change based on the polarity of their surroundings. This characteristic makes them potential candidates for investigating the lipid environment of cell membranes. As a lipophilic molecule, it is expected to readily partition into the lipid bilayer of the cell membrane.
Q2: What is a recommended starting concentration for this compound?
For novel lipophilic dyes like this compound, a good starting point for optimization is to test a range of concentrations. Based on commonly used concentrations for other lipophilic membrane stains, a pilot experiment testing concentrations from 1 µM to 10 µM is recommended. Some newer, highly fluorescent probes can be used at concentrations as low as 1 nM.[1][2]
Q3: What is the optimal incubation time and temperature for staining?
Optimal incubation time and temperature should be determined empirically. A starting point is to incubate cells for 15 to 45 minutes at 37°C.[3] Shorter incubation times may be sufficient and can help to minimize potential cytotoxicity or phototoxicity.
Q4: Is this compound compatible with fixed cells?
The compatibility of this compound with fixed cells needs to be experimentally determined. Some lipophilic dyes can be used on cells fixed with formaldehyde, but the staining pattern may be altered. It is crucial to test different fixation and permeabilization protocols to see how they affect the dye's localization.
Q5: What are the potential challenges when using a solvatochromic dye like this compound?
Solvatochromic dyes are sensitive to the polarity of their environment.[4][5] This means that changes in the lipid composition or organization of the cell membrane can affect the dye's fluorescence emission spectrum. This can be a powerful tool for studying membrane properties, but it also means that staining patterns can be influenced by factors that alter membrane polarity.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Weak or No Signal | Suboptimal Dye Concentration: The concentration of this compound may be too low. | Perform a concentration titration to find the optimal staining concentration. Increase the concentration in a stepwise manner (e.g., 1 µM, 2.5 µM, 5 µM, 10 µM). |
| Incorrect Filter Set: The excitation and emission filters on the microscope may not be appropriate for this compound. | Check the spectral properties of this compound and ensure that the microscope's filter set is a good match for its excitation and emission maxima. | |
| Photobleaching: The fluorescent signal is being destroyed by the excitation light. | Reduce the intensity and duration of light exposure. Use a neutral density filter or lower the laser power. Use an anti-fade mounting medium if imaging fixed cells. | |
| High Background Fluorescence | Excessive Dye Concentration: The concentration of this compound is too high, leading to non-specific binding. | Decrease the staining concentration. Perform a concentration titration to find the lowest effective concentration. |
| Dye Aggregation: Lipophilic dyes can form aggregates in aqueous solutions, leading to bright, non-specific puncta. | Prepare fresh staining solutions immediately before use. Consider using a buffer that helps to solubilize the dye. | |
| Insufficient Washing: Unbound dye molecules are contributing to the background signal. | Increase the number and duration of wash steps after staining. | |
| Uneven or Patchy Staining | Uneven Dye Distribution: The staining solution was not evenly applied to the cells. | Ensure the cells are completely covered with the staining solution and gently agitate during incubation. |
| Cell Health: Unhealthy or dying cells can exhibit altered membrane properties and stain differently. | Ensure you are working with a healthy cell culture. Use a viability dye to distinguish between live and dead cells. | |
| Evidence of Phototoxicity | Cell Morphology Changes: Cells appear rounded, shrunken, or show blebbing after imaging. | Benzanthrone derivatives have been shown to be phototoxic, particularly under UV-A exposure.[6][7] Minimize light exposure by reducing illumination intensity and exposure time. Use a higher sensitivity camera to allow for lower light levels. |
| Altered Cellular Processes: Observed cellular dynamics are abnormal or arrested. | Reduce the frequency of image acquisition in time-lapse experiments. Only illuminate the sample when acquiring an image. |
Experimental Protocols
Protocol 1: Optimizing this compound Staining Concentration
This protocol outlines a method to determine the optimal staining concentration of this compound for live-cell membrane imaging.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Live cells cultured on imaging-compatible plates or coverslips
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
Fluorescence microscope with appropriate filter sets
Methodology:
-
Cell Preparation: Culture cells to a confluency of 50-70% on your chosen imaging vessel.
-
Preparation of Staining Solutions: Prepare a series of staining solutions with different concentrations of this compound (e.g., 1 µM, 2.5 µM, 5 µM, 7.5 µM, and 10 µM) by diluting the stock solution in pre-warmed cell culture medium or HBSS.
-
Staining:
-
Remove the culture medium from the cells.
-
Gently add the staining solution to the cells.
-
Incubate at 37°C in a 5% CO₂ incubator for 15-30 minutes.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with pre-warmed HBSS or imaging medium to remove unbound dye.
-
-
Imaging:
-
Add fresh, pre-warmed imaging medium to the cells.
-
Image the cells using a fluorescence microscope equipped with a suitable filter set for this compound.
-
Use consistent imaging settings (e.g., exposure time, laser power) across all concentrations to allow for accurate comparison.
-
-
Analysis:
-
Visually inspect the images for each concentration.
-
The optimal concentration will provide bright and specific membrane staining with low background fluorescence and no signs of cellular stress or toxicity.
-
Data Presentation:
| Concentration | Signal-to-Noise Ratio (Arbitrary Units) | Observations (e.g., Specificity, Phototoxicity) |
| 1 µM | ||
| 2.5 µM | ||
| 5 µM | ||
| 7.5 µM | ||
| 10 µM |
Visualizations
Caption: Troubleshooting workflow for suboptimal this compound staining.
Caption: Experimental workflow for optimizing staining concentration.
References
- 1. mdpi.com [mdpi.com]
- 2. Tracers for Membrane Labeling—Section 14.4 | Thermo Fisher Scientific - US [thermofisher.com]
- 3. labs.pbrc.edu [labs.pbrc.edu]
- 4. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. longdom.org [longdom.org]
Technical Support Center: Troubleshooting Fluorescence Quenching of 3-Morpholinobenzanthrone
Welcome to the technical support center for 3-Morpholinobenzanthrone. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the fluorescence of this probe, with a particular focus on fluorescence quenching.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing lower fluorescence intensity than expected. What are the possible causes?
A1: Reduced fluorescence intensity, or quenching, of this compound can be attributed to several factors:
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Solvent Effects: this compound is a solvatochromic dye, meaning its fluorescence properties are highly dependent on the polarity of the solvent. In polar solvents, the fluorescence quantum yield may be lower.[1][2][3]
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Aggregation-Caused Quenching (ACQ): At high concentrations, dye molecules can aggregate, leading to self-quenching and a decrease in fluorescence.[4]
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Presence of Quenchers: Certain molecules in your sample can act as quenchers, de-exciting the fluorophore through various mechanisms.
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Photobleaching: Prolonged exposure to excitation light can lead to irreversible photodegradation of the fluorophore.
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Incorrect Instrument Settings: Suboptimal settings on your fluorometer, such as incorrect excitation/emission wavelengths or gain settings, can result in low signal detection.[5]
Q2: How does the solvent environment affect the fluorescence of this compound?
A2: As a benzanthrone (B145504) derivative, this compound exhibits pronounced solvatochromism. This means that changes in solvent polarity can cause shifts in its absorption and emission spectra, as well as changes in its fluorescence quantum yield and lifetime. Generally, increasing solvent polarity can lead to a bathochromic (red) shift in the emission spectrum and may either enhance or quench the fluorescence depending on the specific interactions.[1][2][3][6]
Q3: What is Aggregation-Caused Quenching (ACQ) and how can I prevent it?
A3: Aggregation-Caused Quenching (ACQ) is a phenomenon where the close proximity of fluorophores in aggregates leads to non-radiative decay pathways, reducing the overall fluorescence intensity.[7][8][9][10] To prevent ACQ with this compound:
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Work with dilute solutions (typically in the micromolar range or lower).
-
Use surfactants or polymers to help disperse the dye molecules.[7]
-
If working in a solid or aggregated state is necessary, consider strategies to disrupt intermolecular interactions, such as incorporating bulky groups.
Q4: How can I determine if my sample contains a quencher for this compound?
A4: You can perform a fluorescence quenching study. This typically involves titrating your this compound solution with increasing concentrations of the suspected quencher and monitoring the decrease in fluorescence intensity. Analysis of the data using a Stern-Volmer plot can help determine the quenching mechanism (dynamic or static).[11][12][13][14][15]
Troubleshooting Guides
Guide 1: Low Fluorescence Signal
If you are observing a weak or no fluorescence signal from your this compound sample, follow these troubleshooting steps:
Logical Workflow for Troubleshooting Low Fluorescence Signal
Caption: A step-by-step workflow for troubleshooting low fluorescence signals.
Guide 2: Investigating Fluorescence Quenching
If you suspect the presence of a quencher is reducing the fluorescence of your this compound, this guide outlines the experimental approach to confirm and characterize the quenching effect.
Experimental Workflow for Fluorescence Quenching Analysis
Caption: A workflow for conducting a fluorescence quenching experiment.
Data Presentation
Table 1: Photophysical Properties of 9-nitro-3-Morpholinobenzanthrone in Various Solvents
| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) |
| Benzene | 467 | 560 | 3496 |
| Chloroform | 473 | 580 | 3634 |
| Ethyl acetate | 464 | 585 | 4220 |
| Acetone | 464 | 597 | 4611 |
| Ethanol | 468 | 610 | 4758 |
| Dimethyl sulfoxide | 475 | 625 | 4754 |
| Dimethylformamide | 471 | 615 | 4787 |
Data extracted from a study on 9-nitro-3-heterylamino-substituted benzanthrone derivatives.[2]
Experimental Protocols
Protocol 1: Determination of Relative Fluorescence Quantum Yield
This protocol describes how to measure the relative fluorescence quantum yield (Φ_F) of this compound using a known standard.[16][17][18][19][20]
Materials:
-
This compound
-
A fluorescent standard with a known quantum yield in the same solvent (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ_F = 0.54)
-
Spectroscopic grade solvents
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Prepare a series of dilute solutions of both the this compound sample and the fluorescent standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the absorbance of each solution at the chosen excitation wavelength using the UV-Vis spectrophotometer.
-
Record the fluorescence emission spectrum of each solution using the fluorometer, ensuring the excitation wavelength is the same as that used for the absorbance measurements.
-
Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
Determine the slope (gradient) of the linear fit for both the sample (Grad_sample) and the standard (Grad_std).
-
Calculate the relative quantum yield of the this compound sample using the following equation:
Φ_F(sample) = Φ_F(std) * (Grad_sample / Grad_std) * (η_sample² / η_std²)
where η is the refractive index of the solvent. If the same solvent is used for both the sample and the standard, the equation simplifies to:
Φ_F(sample) = Φ_F(std) * (Grad_sample / Grad_std)
Protocol 2: Photostability Testing
This protocol provides a general guideline for assessing the photostability of this compound, adapted from ICH Q1B guidelines.[10][21][22][23][24]
Materials:
-
Solution of this compound in a transparent, inert solvent
-
Photostability chamber equipped with a light source that produces both visible and UVA radiation (e.g., Xenon lamp or a combination of cool white fluorescent and near UV lamps)
-
UV-Vis spectrophotometer or fluorometer
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Control sample wrapped in aluminum foil (dark control)
Procedure:
-
Prepare a solution of this compound of a known concentration.
-
Place the sample in a chemically inert and transparent container within the photostability chamber.
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Expose the sample to a controlled light source. A typical exposure is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Simultaneously, expose the dark control to the same temperature conditions but shielded from light.
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At specified time intervals, withdraw aliquots from both the exposed sample and the dark control.
-
Analyze the aliquots by measuring the absorbance or fluorescence intensity.
-
Compare the changes in the exposed sample to the dark control to determine the extent of photodegradation. A significant decrease in absorbance or fluorescence in the exposed sample compared to the dark control indicates photolability.
Signaling Pathway and Logical Relationship Diagrams
Diagram 1: Factors Leading to Fluorescence Quenching
Caption: Key factors that can induce fluorescence quenching.
References
- 1. Solvatochromic study of 3-N-(N'-methylacetamidino)benzanthrone and its interaction with dopamine by the fluorescence quenching mechanism. (2018) | D. Bharathi | 9 Citations [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 6. researchgate.net [researchgate.net]
- 7. biotium.com [biotium.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. eurekaselect.com [eurekaselect.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 12. chem.uzh.ch [chem.uzh.ch]
- 13. edinst.com [edinst.com]
- 14. edinst.com [edinst.com]
- 15. Stern–Volmer analysis of photocatalyst fluorescence quenching within hollow-core photonic crystal fibre microreactors - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03996F [pubs.rsc.org]
- 16. Relative and absolute determination of fluorescence quantum yields of transparent samples | Semantic Scholar [semanticscholar.org]
- 17. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]
- 18. Making sure you're not a bot! [opus4.kobv.de]
- 19. agilent.com [agilent.com]
- 20. researchgate.net [researchgate.net]
- 21. rdlaboratories.com [rdlaboratories.com]
- 22. researchgate.net [researchgate.net]
- 23. caronscientific.com [caronscientific.com]
- 24. ikev.org [ikev.org]
improving signal-to-noise ratio in 3-Morpholinobenzanthrone fluorescence microscopy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (SNR) in fluorescence microscopy experiments using 3-Morpholinobenzanthrone (3-MB) and similar environmentally sensitive probes.
Frequently Asked Questions (FAQs)
Section 1: Probe Characteristics & Handling
Q1: What is this compound (3-MB) and why is my signal intensity so variable?
A1: this compound is a fluorescent probe that belongs to a class of dyes known as environmentally sensitive or solvatochromic dyes.[1] Its key feature is that its fluorescence properties—specifically its brightness (quantum yield) and emission wavelength—are highly dependent on the polarity and viscosity of its immediate microenvironment.[1][2] This behavior is characteristic of "molecular rotors," which exhibit enhanced fluorescence in more viscous or constrained environments (e.g., when bound to proteins or within viscous organelles) and weaker fluorescence in aqueous, less viscous environments.[3][4] Therefore, signal variability is often an intrinsic part of the experiment, reflecting differences in the cellular environment you are measuring. A weak signal may indicate a low-viscosity environment, which could be the expected physiological result.
Q2: What are the optimal excitation and emission wavelengths for 3-MB?
A2: The exact excitation and emission maxima for 3-MB can shift based on the solvent and binding state.[1][5] For benzanthrone (B145504) and similar derivatives, excitation is typically in the violet-to-blue range, with emission spanning from blue to green/yellow.
-
For example, some related compounds show excitation around 310-360 nm and emission anywhere from 380 nm to 535 nm, depending on their binding state.[5][6]
-
Recommendation: Always perform an excitation-emission spectral scan on your sample using a spectrophotometer or the spectral imaging mode on your confocal microscope. This will allow you to determine the optimal settings for the "signal-rich" (e.g., high viscosity) and "signal-poor" (e.g., low viscosity) states in your specific experiment.[7]
Q3: How should I prepare and store 3-MB stock solutions?
A3: Like most fluorescent probes, 3-MB should be handled with care to preserve its function.
-
Solvent: Dissolve the probe in a high-quality, anhydrous solvent like DMSO or ethanol (B145695) to create a concentrated stock solution (e.g., 1-10 mM).
-
Storage: Aliquot the stock solution into small, single-use volumes in amber or foil-wrapped tubes to protect from light.[8] Store at -20°C or colder. Avoid repeated freeze-thaw cycles.
-
Working Solution: When preparing your working solution for cell staining, dilute the stock solution in an appropriate buffer or cell culture medium. Note that some media components can be autofluorescent, so using a phenol (B47542) red-free medium is recommended for imaging.[9][10]
Troubleshooting Guides
This section provides systematic guides to address the most common issues encountered during 3-MB fluorescence microscopy.
Guide 1: Addressing Low Signal Intensity
A weak signal can be due to photobleaching, suboptimal probe concentration, or incorrect microscope settings.
Issue: My fluorescence signal is very weak or nonexistent.
| Potential Cause | Troubleshooting Step | Rationale |
| Photobleaching | Reduce excitation light intensity to the lowest level that provides a detectable signal.[8] Minimize exposure time or use a more sensitive detector.[11][12] Use an antifade mounting medium for fixed samples.[11] | Photobleaching is the irreversible destruction of the fluorophore by excitation light, a primary cause of signal loss.[12] |
| Suboptimal Probe Concentration | Perform a concentration titration experiment (see Protocol 1) to find the optimal concentration that maximizes signal without causing toxicity or high background.[13][14] | Too little probe will result in a weak signal, while too much can lead to quenching, toxicity, or high background that obscures the specific signal.[14] |
| Incorrect Filter/Wavelength Settings | Confirm that your microscope's excitation and emission filters are appropriate for the empirically determined wavelengths of your probe in its target environment.[7][13] | The large Stokes shift and environmental sensitivity of 3-MB mean that standard filter sets (e.g., for DAPI or FITC) may not be optimal. |
| Low Target Viscosity/Polarity | Image a control sample where high viscosity is induced (if possible) to confirm the probe is working. Re-evaluate if a low signal is the expected outcome for your biological question. | As a molecular rotor, 3-MB is designed to be dim in low-viscosity environments. The "problem" may be the expected result.[3] |
| Low Detector Sensitivity | Increase detector gain or use a camera with higher quantum efficiency. For confocal microscopy, slightly increasing the pinhole size can increase photon collection at the cost of some sectioning.[15] | A more sensitive detection system can better capture the limited photons emitted from the sample, improving the signal component of the SNR.[11] |
Guide 2: Reducing High Background Fluorescence
High background is a common problem that significantly reduces the signal-to-noise ratio.
Issue: My images are hazy with high, non-specific background.
| Potential Cause | Troubleshooting Step | Rationale |
| Cellular Autofluorescence | Image an unstained control sample (cells only) using the identical imaging settings. This will reveal the contribution of natural cellular fluorescence.[13][16] | Biological samples, especially in the blue-green spectrum, can have intrinsic fluorescence (autofluorescence) that creates background noise.[13] |
| Excess Unbound Probe | Increase the number and duration of washing steps after probe incubation.[16][17] Ensure washes are performed with a suitable buffer (e.g., PBS or HBSS). | Insufficient washing leaves residual, unbound probe in the sample, which contributes to a uniform, high background.[14] |
| Media/Buffer Fluorescence | Image a field of view containing only the imaging medium. Use phenol red-free medium for live-cell imaging.[10] Ensure all buffers are fresh and free of contamination.[16] | Components in cell culture media (like phenol red and riboflavin) are fluorescent and can be a major source of background noise.[9] |
| Non-Specific Probe Binding | Optimize the probe concentration via titration.[13] If applicable for your sample type, consider adding a blocking agent, though this is less common for small molecule dyes than for antibodies. | High probe concentrations can lead to non-specific binding to cellular components, increasing background.[14] |
Experimental Protocols & Data
Quantitative Data Summary
The optimal parameters for 3-MB are highly dependent on the experimental system. The following table provides general guidelines and key parameters to optimize for improving SNR.
| Parameter | Recommended Range / Action | Rationale for SNR Improvement |
| Probe Concentration | 1 - 10 µM (Titration required) | Balances signal strength with background and potential cytotoxicity.[14] |
| Excitation Wavelength | ~350 - 420 nm (Determine empirically) | Matches the peak absorption of the probe for maximal signal generation.[7] |
| Emission Wavelength | ~450 - 550 nm (Determine empirically) | Collects the maximum number of emitted photons from the target.[7] |
| Excitation Intensity | Use Neutral Density (ND) filters or <10% laser power | Minimizes photobleaching and phototoxicity, preserving the signal source.[8][11] |
| Exposure Time / Dwell Time | As short as possible while maintaining signal | Reduces the duration of light exposure, thus limiting photobleaching.[8] |
| Detector Gain | Adjust to use the full dynamic range of the detector | Amplifies the signal electronically. Find a balance where the signal is bright but not saturated, and noise is not excessively amplified. |
| Image Averaging | Frame averaging (2-4 frames) | Averages out random noise (like detector shot noise), improving SNR.[18] |
| Pinhole (Confocal) | 1 - 1.5 Airy Units | Balances signal collection and rejection of out-of-focus light (a major source of background).[15] |
Protocol 1: General Live-Cell Staining with 3-MB
-
Cell Preparation: Plate cells on a microscopy-grade glass-bottom dish or chamber slide. Culture cells to a confluence of 50-70%.
-
Prepare Staining Solution: Dilute the 3-MB stock solution in warm, serum-free, phenol red-free cell culture medium to the desired final concentration (start with a range of 1 µM, 5 µM, and 10 µM).
-
Cell Staining: Remove the culture medium from the cells and wash once with warm PBS. Add the 3-MB staining solution to the cells.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
Washing: Remove the staining solution and wash the cells 2-3 times with warm imaging buffer (e.g., HBSS or phenol red-free medium) to remove unbound probe.[17]
-
Imaging: Immediately proceed to imaging on a microscope equipped with an environmental chamber (37°C, 5% CO₂).[19] Use the lowest possible excitation power to minimize phototoxicity.[20]
Protocol 2: Minimizing Photobleaching During Acquisition
-
Locate Cells: Use transmitted light (e.g., DIC or phase contrast) to locate and focus on the cells of interest.[12]
-
Minimize Exposure: Switch to fluorescence and use the lowest excitation intensity and shortest exposure time needed to acquire a clear image. Avoid continuous illumination; use snapshot modes.[8][12]
-
Use Sensitive Detectors: Employ high quantum efficiency cameras (EMCCD, sCMOS) or photon-counting detectors (GaAsP) to capture weak signals effectively without requiring high excitation power.[11]
-
Limit Z-stacks and Time-lapses: Acquire only the essential number of Z-slices and time points required to answer your biological question.
-
Use Antifade Reagents (Fixed Cells): For fixed samples, use a commercial antifade mounting medium like ProLong Gold or VECTASHIELD to scavenge reactive oxygen species that cause photobleaching.[11]
Visualizations
Troubleshooting Workflow Diagram
The following diagram provides a logical workflow for diagnosing and solving common SNR issues.
Caption: A flowchart for troubleshooting low signal-to-noise ratio.
Factors Influencing SNR Diagram
This diagram illustrates the key experimental factors that contribute to the signal and noise components of an image.
References
- 1. Spectroscopic study of benzanthrone 3-N-derivatives as new hydrophobic fluorescent probes for biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polarity-based fluorescence probes: properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A minireview of viscosity-sensitive fluorescent probes: design and biological applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 5. Fluorimetric Properties of 3-Aminoflavone Biomolecule (3-AF). X-ray Crystal Structure of New Polymorph of 3-AF - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescence Excitation and Emission Fundamentals [evidentscientific.com]
- 8. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
- 9. Background in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 12. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. biotium.com [biotium.com]
- 14. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Signal-to-Noise Considerations [evidentscientific.com]
- 16. benchchem.com [benchchem.com]
- 17. youtube.com [youtube.com]
- 18. bitesizebio.com [bitesizebio.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. publications.mpi-cbg.de [publications.mpi-cbg.de]
preventing aggregation of 3-Morpholinobenzanthrone in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Morpholinobenzanthrone. Our goal is to help you overcome common challenges, particularly the prevention of aggregation in aqueous solutions, to ensure the reliability and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate out of solution during my experiment?
A1: this compound is a hydrophobic molecule, meaning it has low solubility in water. When introduced into an aqueous environment, these molecules tend to clump together, or aggregate, to minimize their contact with water. This phenomenon is known as the hydrophobic effect and is the primary cause of precipitation. Direct dissolution in aqueous buffers is often challenging and can lead to immediate aggregation.
Q2: I'm seeing inconsistent results in my cell-based assays. Could aggregation be the cause?
A2: Yes, aggregation can lead to significant variability in experimental results. When this compound aggregates, the effective concentration of the soluble, active compound is reduced and can vary between experiments. It is crucial to ensure that you are working with a fully solubilized compound for consistent and reliable data. Before each experiment, it is good practice to centrifuge your final this compound solution at high speed to pellet any aggregates and use the supernatant for your assay.
Q3: How can I increase the solubility of this compound in my aqueous buffer?
A3: Several strategies can be employed to enhance the solubility of hydrophobic compounds like this compound. These include the use of co-solvents, cyclodextrins, or surfactants. The choice of method will depend on the specific requirements of your experiment, including potential interferences with your assay.
Q4: What is a co-solvent and how do I use it?
A4: A co-solvent is a water-miscible organic solvent that, when added to an aqueous solution, increases the solubility of non-polar compounds. For this compound, a common approach is to first dissolve it in a small amount of a pure organic solvent like Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution. This stock solution can then be serially diluted into your aqueous experimental buffer. It is important to add the stock solution dropwise to the buffer while vortexing to ensure rapid and uniform mixing, which can help prevent localized high concentrations that favor aggregation.
Q5: What are cyclodextrins and how do they work?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity. They can encapsulate hydrophobic molecules like this compound within their cavity, effectively shielding them from the aqueous environment and increasing their apparent solubility. Beta-cyclodextrins, particularly modified forms like hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Visible Precipitation or Cloudiness | Aggregation of this compound in the aqueous buffer. | 1. Use a Co-solvent: Prepare a high-concentration stock solution in 100% DMSO and dilute it stepwise into your final aqueous buffer. Ensure the final DMSO concentration is compatible with your experimental system. 2. Incorporate Cyclodextrins: Prepare the final solution in a buffer containing an optimized concentration of a suitable cyclodextrin (B1172386) (e.g., HP-β-CD). 3. Add a Surfactant: For non-cell-based assays, consider adding a non-ionic surfactant like Tween® 20 or Triton™ X-100 at a low concentration (e.g., 0.01-0.1%) to the buffer. |
| Inconsistent Experimental Results | Variable amounts of soluble, active this compound due to undetected aggregation. | 1. Centrifuge Before Use: Before each experiment, centrifuge your final this compound solution at high speed (e.g., >10,000 x g for 10 minutes) to pellet any aggregates. Use the supernatant for your assay. 2. Quantify Soluble Compound: After centrifugation, determine the concentration of this compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC) to ensure consistency between experiments. |
| Loss of Compound Activity | Degradation or interaction of this compound with the solubilizing agent. | 1. Test Solubilizer Compatibility: Run control experiments to ensure that the chosen co-solvent, cyclodextrin, or surfactant does not interfere with your assay or degrade the compound. 2. Prepare Fresh Solutions: Always prepare fresh working solutions of this compound for each experiment to minimize degradation over time. |
Experimental Protocols
Protocol 1: Solubilization using a Co-solvent (DMSO)
This protocol describes the preparation of a working solution of this compound using DMSO as a co-solvent.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Aqueous experimental buffer (e.g., PBS, DMEM)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare Stock Solution:
-
Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Ensure the powder is completely dissolved by vortexing. This stock solution can be stored at -20°C for short periods, protected from light and moisture.
-
-
Prepare Intermediate Dilutions (if necessary):
-
Depending on the final desired concentration, it may be necessary to perform one or more serial dilutions of the stock solution in 100% DMSO.
-
-
Prepare Final Working Solution:
-
Warm the DMSO stock solution and the aqueous experimental buffer to room temperature.
-
While vortexing the aqueous buffer, add the required volume of the DMSO stock solution dropwise to achieve the final desired concentration.
-
Crucially, the final concentration of DMSO in the working solution should be kept as low as possible (typically ≤ 0.5% v/v) to avoid solvent-induced artifacts in biological assays.
-
-
Final Preparation:
-
Visually inspect the final working solution for any signs of precipitation.
-
For cell-based assays, it is recommended to centrifuge the final solution at high speed (e.g., >10,000 x g for 10 minutes) and use the supernatant.
-
Protocol 2: Solubilization using Cyclodextrins
This protocol outlines the use of Hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve the aqueous solubility of this compound.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous experimental buffer
-
Stir plate and magnetic stir bar
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare HP-β-CD Solution:
-
Dissolve HP-β-CD in the aqueous experimental buffer to the desired concentration (e.g., 1-10% w/v). The optimal concentration will need to be determined empirically.
-
Stir until the HP-β-CD is completely dissolved.
-
-
Prepare this compound Slurry:
-
Add the required amount of this compound powder directly to the HP-β-CD solution.
-
-
Complexation:
-
Stir the mixture vigorously at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex. The solution should become clear as the this compound dissolves.
-
Gentle heating may be used to facilitate dissolution, but the stability of the compound at elevated temperatures should be considered.
-
-
Final Preparation:
-
Filter the solution through a 0.22 µm filter to remove any undissolved particles.
-
The concentration of the solubilized this compound should be confirmed by a suitable analytical method.
-
Quantitative Data Summary
While specific quantitative solubility data for this compound is not widely available in the public domain, the following table provides a general guide for the expected solubility enhancement with different methods. The exact values will need to be determined empirically for your specific experimental conditions.
| Method | Solvent/Agent | Expected Solubility Enhancement (relative to water) | Typical Final Concentration Range | Considerations |
| Co-solvent | DMSO | Moderate to High | 1-100 µM | Final DMSO concentration must be low and tested for assay compatibility. |
| Cyclodextrin | Hydroxypropyl-β-cyclodextrin | High | 1-100 µM | May alter the bioavailability of the compound in cell-based assays. |
| Surfactant | Tween® 20 or Triton™ X-100 | High | 1-100 µM | Primarily for non-cell-based assays as surfactants can disrupt cell membranes. |
Signaling Pathway and Experimental Workflow
The precise molecular targets and signaling pathways of this compound are not yet fully elucidated. However, compounds with similar structural features are often investigated for their effects on key signaling cascades involved in cell proliferation and survival, such as the MAPK/ERK and PI3K/Akt/mTOR pathways. The following diagrams illustrate a general workflow for investigating the effect of this compound on a generic signaling pathway and a simplified representation of these two major pathways.
Caption: A general experimental workflow for studying the effects of this compound on cellular signaling pathways.
identifying and avoiding artifacts in 3-Morpholinobenzanthrone imaging
Welcome to the technical support center for 3-Morpholinobenzanthrone (3-MB) imaging. This resource is designed for researchers, scientists, and drug development professionals to help identify and avoid common artifacts and to provide guidance on experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound (3-MB) and what is its primary application?
A1: this compound (also known as ABM) is a photostable, long-wavelength fluorescent probe primarily used for imaging cell membranes.[1] It is particularly useful in diagnostic applications for studying the structural and functional properties of cell membranes, for example, in immune-competent lymphocytes.[1] Its fluorescence is sensitive to changes in the membrane's microenvironment.
Q2: What are the spectral properties of 3-MB?
A2: The excitation and emission maxima of 3-MB can vary depending on the solvent. In methanol, the excitation maximum is approximately 483 nm and the emission maximum is around 653 nm.[1] In dimethyl sulfide, the excitation is at 439 nm and the emission is at 632 nm.[1] It is always recommended to determine the optimal excitation and emission settings for your specific experimental conditions and imaging system.
Q3: Is 3-MB toxic to cells?
A3: 3-MB is reported to be non-toxic to cells, making it suitable for live-cell imaging.[1]
Q4: What are the most common sources of artifacts in 3-MB imaging?
A4: Common artifacts in 3-MB imaging, as with many fluorescent probes, can arise from:
-
Dye Aggregation: At high concentrations, 3-MB may form aggregates, leading to altered spectral properties and non-uniform staining.
-
Photobleaching: Although photostable, intense or prolonged exposure to excitation light can cause photobleaching, resulting in signal loss.[1]
-
Non-specific Binding: The probe may bind to intracellular structures other than the plasma membrane, leading to background fluorescence.
-
Environmental Sensitivity: The fluorescence of benzanthrone (B145504) dyes is sensitive to the local environment, such as polarity and viscosity. Changes in these properties can alter the fluorescence signal independently of the biological event of interest, which can be a source of artifacts.
Q5: How should I store 3-MB?
A5: 3-MB should be protected from light and moisture. For long-term storage, it is recommended to store it at -20°C, where it is stable for at least two years. For short-term storage, +4°C is suitable.[1]
Troubleshooting Guides
Problem 1: Weak or No Fluorescent Signal
| Possible Cause | Recommended Solution |
| Incorrect Filter/Laser Settings | Ensure that the excitation and emission filters on your microscope are appropriate for the spectral properties of 3-MB. |
| Low Probe Concentration | Increase the concentration of 3-MB in your staining solution. Perform a concentration titration to find the optimal concentration for your cell type and experimental conditions. |
| Insufficient Incubation Time | Increase the incubation time to allow for sufficient partitioning of the probe into the cell membrane. |
| Photobleaching | Reduce the intensity and duration of the excitation light. Use an anti-fade mounting medium for fixed-cell imaging. |
| Cell Health | Ensure that the cells are healthy and viable before and during the staining procedure. |
Problem 2: High Background or Non-specific Staining
| Possible Cause | Recommended Solution |
| Excessive Probe Concentration | Decrease the concentration of 3-MB. High concentrations can lead to aggregation and non-specific binding. |
| Inadequate Washing | Increase the number and duration of washing steps after incubation with the probe to remove unbound dye. |
| Probe Aggregation | Prepare fresh staining solutions and consider a brief sonication of the stock solution. Avoid repeated freeze-thaw cycles. |
| Autofluorescence | Image an unstained control sample to assess the level of cellular autofluorescence. If significant, consider using a different emission filter or spectral unmixing if your system supports it. |
Problem 3: Uneven or Patchy Staining
| Possible Cause | Recommended Solution |
| Probe Aggregation | See solutions for "Probe Aggregation" under Problem 2. Ensure the probe is fully dissolved in the staining buffer. |
| Cell Clumping | Ensure a single-cell suspension before staining, particularly for non-adherent cells like lymphocytes. |
| Fixation/Permeabilization Artifacts (for fixed cells) | Optimize your fixation and permeabilization protocol. Some fixatives can alter membrane structure and affect probe binding. |
Quantitative Data
Table 1: Photophysical Properties of this compound and Related Compounds
| Compound | Solvent | Excitation Max (λex) | Emission Max (λem) | Quantum Yield (Φ) | Extinction Coefficient (ε) |
| This compound | Methanol | 483 nm[1] | 653 nm[1] | Not Reported | Not Reported |
| This compound | Dimethyl Sulfide | 439 nm[1] | 632 nm[1] | Not Reported | Not Reported |
| 3-Methoxybenzanthrone | Acetone | Not Reported | Not Reported | 0.56 | Not Reported |
Experimental Protocols
Protocol 1: General Staining Protocol for Live Lymphocytes
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
-
Cell Preparation:
-
Harvest lymphocytes and wash them once with phosphate-buffered saline (PBS).
-
Resuspend the cells in a suitable imaging buffer (e.g., PBS or Hank's Balanced Salt Solution) at a concentration of 1 x 10⁶ cells/mL.
-
-
Staining:
-
Prepare a fresh working solution of 3-MB in the imaging buffer. A starting concentration of 1-5 µM is recommended, but this should be optimized.
-
Add the 3-MB working solution to the cell suspension.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Washing:
-
Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.
-
Carefully remove the supernatant containing the unbound dye.
-
Resuspend the cells in fresh imaging buffer.
-
Repeat the washing step 2-3 times to minimize background fluorescence.
-
-
Imaging:
-
Resuspend the final cell pellet in fresh imaging buffer.
-
Transfer the cells to a suitable imaging dish or slide.
-
Image the cells using a fluorescence microscope with appropriate filter sets for 3-MB.
-
Protocol 2: Staining Protocol for Fixed Adherent Cells
-
Cell Culture and Fixation:
-
Culture adherent cells on coverslips or in an imaging-compatible plate.
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Staining:
-
Prepare a working solution of 3-MB in PBS (e.g., 1-5 µM).
-
Incubate the fixed cells with the 3-MB solution for 15-30 minutes at room temperature, protected from light.
-
-
Washing:
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using a suitable mounting medium, preferably one with an anti-fade reagent.
-
Seal the coverslips.
-
Image the cells using a fluorescence microscope.
-
Visualizations
Caption: Live-cell staining workflow for this compound.
Caption: Troubleshooting logic for common 3-MB imaging artifacts.
References
methods for reducing background fluorescence in 3-Morpholinobenzanthrone experiments
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 3-Morpholinobenzanthrone (3-MB) and similar fluorescent probes. The focus is on identifying and mitigating sources of background fluorescence to improve signal-to-noise ratio and data quality.
Frequently Asked Questions (FAQs)
Q1: What is background fluorescence and why is it a problem?
Background fluorescence is any unwanted light signal that does not originate from the specific target being studied. This signal can arise from the sample itself (autofluorescence), from the probe binding to non-target structures, or from the reagents and materials used. It is a significant problem because it can obscure the true signal from your target, leading to a low signal-to-noise ratio, reduced image contrast, and difficulty in quantifying the results.
Q2: What are the primary sources of background in this compound experiments?
There are three main categories of background sources when working with fluorescent probes like 3-MB:
-
Sample Autofluorescence: Biological samples often contain endogenous molecules that fluoresce naturally, such as collagen, elastin, NADH, and lipofuscin.[1][2] Fixation methods, especially those using aldehyde fixatives like glutaraldehyde (B144438) or formaldehyde, can also induce autofluorescence.[1][2]
-
Non-Specific Probe Binding: The 3-MB probe may bind to cellular components or surfaces other than the intended target. This can be caused by excessive probe concentration, insufficient washing, or inappropriate electrostatic or hydrophobic interactions.[3][4][5]
-
Probe-Specific Properties:
-
Aggregation: At high concentrations or in certain buffer conditions, 3-MB molecules may aggregate, leading to bright, punctate artifacts or changes in fluorescence properties.[6][7]
-
Solvatochromism: Benzanthrone derivatives are known to be sensitive to the polarity of their local environment (solvatochromism).[8][9] This means the probe may fluoresce differently or more intensely when it encounters various microenvironments within the cell, not all of which may be the target of interest.
-
Q3: How can I determine if my background issue is from autofluorescence?
The simplest method is to prepare a control sample that goes through the entire experimental process (including fixation and permeabilization) but is never exposed to the this compound probe.[1] Image this unstained control using the same imaging parameters (e.g., laser power, exposure time, gain) as your stained samples. Any signal detected in this control is attributable to autofluorescence.[10]
Q4: My background is diffuse and widespread. How can I reduce it?
A diffuse background is often caused by an excess of unbound or non-specifically bound probe in the sample. To address this:
-
Optimize Probe Concentration: Titrate the 3-MB probe to find the lowest concentration that still provides a strong specific signal.[4]
-
Increase Washing: Extend the duration and/or number of washing steps after probe incubation to more thoroughly remove unbound molecules.[3][4]
-
Improve Blocking: If applicable to your protocol, use a suitable blocking agent (e.g., BSA, normal serum) to saturate non-specific binding sites before adding the probe.[5]
Q5: I'm seeing bright, dot-like artifacts (punctate staining). What could be the cause?
Bright, punctate signals often indicate that the fluorescent probe is forming aggregates. This can happen if the probe concentration is too high or if it has low solubility in your working buffer. To mitigate this, try the following:
-
Lower the working concentration of 3-MB.
-
Briefly centrifuge your diluted probe solution immediately before adding it to the sample to pellet any pre-formed aggregates.
-
Consider adding a small amount of a non-ionic detergent like Tween-20 to your washing buffers to help remove aggregates.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common background fluorescence issues.
Caption: Troubleshooting decision tree for identifying background fluorescence sources.
Quantitative Impact of Reduction Methods
The effectiveness of various techniques can be compared by their general impact on the Signal-to-Noise Ratio (SNR).
| Method | Principle of Action | Key Application | Expected Impact on SNR |
| Probe Titration | Reduces unbound probe available for non-specific binding. | High diffuse background | High |
| Increased Washing | Physically removes unbound and weakly bound probes. | High diffuse background | Medium to High |
| Photobleaching | Destroys the fluorescent properties of endogenous fluorophores.[11][12] | Sample autofluorescence | Medium |
| Chemical Quenching | Reagents like Sudan Black B absorb fluorescence emissions.[2][10] | Lipofuscin, fixative-induced autofluorescence | Medium |
| Probe Centrifugation | Removes pre-formed probe aggregates from the working solution. | Punctate background | High (for this specific issue) |
| Antifade Mountant | Reduces photobleaching of the specific signal during imaging. | Low specific signal | Medium (Improves signal stability) |
Experimental Protocols
Protocol 1: Optimized Staining and Washing to Reduce Non-Specific Binding
This protocol is designed to minimize background from unbound or weakly associated 3-MB probe.
Caption: Optimized workflow highlighting critical washing steps for background reduction.
Methodology:
-
Sample Preparation: Fix and permeabilize your cells or tissue as required by your specific assay.
-
Blocking: Incubate the sample in a blocking buffer (e.g., 1-5% BSA in PBS) for at least 30-60 minutes at room temperature. This saturates non-specific binding sites.[4]
-
Probe Incubation: Dilute the this compound probe to its pre-determined optimal concentration in blocking buffer. Incubate the sample with the probe solution for the desired time.
-
Washing Series:
-
Remove the probe solution and perform a quick initial wash with PBS for 5 minutes.
-
Perform a second, more stringent wash with PBS containing a low concentration of a non-ionic detergent (e.g., 0.05-0.1% Tween-20) for 10-15 minutes. This helps disrupt weak, non-specific interactions.
-
Perform a final wash with PBS for 10-15 minutes to remove any residual detergent.[4]
-
-
Mounting and Imaging: Mount the sample using an appropriate mounting medium, preferably one containing an antifade reagent, and proceed with imaging.
Protocol 2: Pre-Imaging Photobleaching for Autofluorescence Reduction
This technique is used to quench autofluorescence originating from the biological sample itself, particularly after aldehyde fixation.[11][12]
Caption: Solvatochromism: probe fluorescence changes based on environmental polarity.
Methodology:
-
Sample Preparation: Prepare your sample up to the point just before incubation with the 3-MB probe. This includes all fixation, permeabilization, and blocking steps.
-
Mount Sample: Place the sample on the microscope stage as you would for imaging.
-
Expose to Light: Intentionally expose the sample to broad-spectrum light from the microscope's fluorescence light source (e.g., a mercury or xenon arc lamp) for a period ranging from 20 minutes to several hours.[11] Alternatively, you can cycle through the laser lines on a confocal microscope that excite common autofluorescent species (e.g., 405 nm, 488 nm, 561 nm) at high power.
-
Monitor: Periodically check the sample to monitor the decay of autofluorescence. The goal is to reduce the background significantly without damaging the sample morphology.
-
Proceed with Staining: Once the autofluorescence has been quenched to an acceptable level, remove the sample from the microscope and proceed with the 3-MB staining protocol as described previously.
References
- 1. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 2. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 3. sinobiological.com [sinobiological.com]
- 4. hycultbiotech.com [hycultbiotech.com]
- 5. genetargetsolutions.com.au [genetargetsolutions.com.au]
- 6. blogs.rsc.org [blogs.rsc.org]
- 7. Modulation of Fluorescent Protein Chromophores To Detect Protein Aggregation with Turn-On Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Polarity-based fluorescence probes: properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 11. researchgate.net [researchgate.net]
- 12. Simple method for reduction of autofluorescence in fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
long-term stability and storage conditions for 3-Morpholinobenzanthrone
Technical Support Center: 3-Morpholinobenzanthrone
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability and proper storage conditions for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal long-term stability, this compound should be stored at -20°C.[1] For short-term use, it can be kept at +4°C.[1] It is crucial to protect the compound from light and moisture to prevent degradation.[1]
Q2: What is the expected shelf-life of this compound?
A2: When stored correctly at -20°C and protected from light and moisture, this compound is stable for at least 2 years upon receipt.[1]
Q3: My fluorescent signal is weaker than expected. Could this be a stability issue?
A3: Yes, a diminished fluorescent signal can be an indicator of compound degradation. This may result from improper storage, such as exposure to light (photobleaching), elevated temperatures, or moisture. It is also important to ensure that the correct excitation and emission wavelengths are being used (e.g., λex ~439 nm, λem ~632 nm in DMSO).[1]
Q4: I observe a color change in the powdered compound. What does this signify?
A4: A visible change in the appearance of the dark red powder could indicate degradation.[1] This may be due to oxidation or other chemical transformations. We recommend preparing a fresh solution and comparing its performance to a trusted standard.
Q5: Can I repeatedly freeze and thaw solutions of this compound?
A5: To maintain the integrity of the compound, it is best to aliquot stock solutions into smaller, single-use volumes and store them at -20°C. This practice helps to avoid the potential for degradation that can occur with multiple freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low or No Fluorescent Signal | 1. Compound degradation due to improper storage (light/heat/moisture exposure).2. Incorrect excitation/emission wavelengths.3. Low concentration of the probe in the sample. | 1. Verify storage conditions. Use a fresh aliquot or a new vial of the compound.2. Confirm microscope/plate reader filter sets match the spectral properties of the probe.3. Prepare a fresh dilution from a stock solution to ensure the correct concentration. |
| High Background Fluorescence | 1. Excess probe that has not been properly washed from the sample.2. Contamination of buffers or media.3. Formation of fluorescent degradation products. | 1. Optimize washing steps in your experimental protocol to remove unbound probe.2. Use fresh, high-purity solvents and buffers.3. If degradation is suspected, perform a stability check on your stock solution. |
| Inconsistent Results Between Experiments | 1. Inconsistent storage or handling of the probe.2. Use of a stock solution that has degraded over time.3. Variations in experimental conditions (e.g., incubation time, temperature). | 1. Adhere strictly to recommended storage and handling guidelines. Aliquot stock solutions.2. Prepare a fresh stock solution from solid material.3. Standardize all experimental parameters. |
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the storage and stability of this compound.
| Parameter | Condition | Specification |
| Long-Term Storage | Temperature | -20°C |
| Short-Term Storage | Temperature | +4°C |
| Shelf-Life | Stored at -20°C | ≥ 2 years |
| Handling Advice | General | Protect from light and moisture |
Experimental Protocols
Protocol for Assessing Photostability of this compound
This protocol provides a general method for evaluating the photostability of this compound in a solution under controlled light exposure.
Materials:
-
This compound
-
High-purity solvent (e.g., DMSO, ethanol, or methanol)[1]
-
UV-Vis spectrophotometer or fluorescence plate reader
-
Controlled light source (e.g., UV lamp at 365 nm)
-
Quartz cuvettes or UV-transparent microplates
Procedure:
-
Solution Preparation: Prepare a solution of this compound in the desired solvent at a known concentration (e.g., 10 µM).
-
Initial Measurement: Measure the initial absorbance or fluorescence intensity of the solution. This will serve as the baseline (T=0) reading.
-
Light Exposure: Place the solution under the controlled light source. It is advisable to have a control sample stored in the dark at the same temperature.
-
Time-Point Measurements: At regular intervals (e.g., 15, 30, 60, 120 minutes), remove an aliquot of the solution and measure its absorbance or fluorescence intensity.
-
Data Analysis: Plot the percentage of remaining fluorescence or absorbance against the duration of light exposure. A rapid decrease indicates poor photostability.
Visualizations
Caption: Troubleshooting workflow for stability issues with this compound.
Caption: Hypothetical degradation pathways for this compound.
References
Validation & Comparative
A Head-to-Head Comparison: 3-Morpholinobenzanthrone and Laurdan for Measuring Membrane Fluidity
For researchers, scientists, and drug development professionals, the precise measurement of cell membrane fluidity is critical for understanding cellular processes and the effects of pharmacological agents. This guide provides an objective comparison of two fluorescent probes, 3-Morpholinobenzanthrone and Laurdan, used for this purpose, supported by experimental data and detailed protocols.
The fluidity of a cell membrane, largely determined by its lipid composition, plays a pivotal role in regulating a multitude of cellular functions, including signal transduction, membrane trafficking, and the activity of membrane-bound proteins. The ability to accurately measure changes in membrane fluidity is therefore a key aspect of cellular biology and drug discovery. Fluorescent probes that exhibit environment-sensitive fluorescence are powerful tools for these measurements. Here, we compare the performance of a promising benzanthrone (B145504) derivative, this compound, with the well-established and widely used probe, Laurdan.
Principle of Action: Sensing the Membrane Environment
Both this compound and Laurdan are solvatochromic dyes, meaning their fluorescence emission spectra are sensitive to the polarity of their surrounding environment. When incorporated into a lipid bilayer, the extent of water penetration into the membrane, which is directly related to the packing of the lipid acyl chains and thus membrane fluidity, influences the dye's fluorescence.
In a more fluid, disordered membrane, water molecules can penetrate more deeply into the bilayer, creating a more polar environment around the probe. This leads to a red shift in the emission spectrum of the dye. Conversely, in a more ordered, gel-phase membrane, the lipid chains are tightly packed, limiting water penetration and creating a less polar environment, which results in a blue-shifted emission. This spectral shift is the basis for quantifying membrane fluidity.
Quantitative Comparison of Photophysical Properties
The following table summarizes the key photophysical properties of this compound derivatives and Laurdan, providing a basis for their comparison as membrane fluidity probes.
| Property | 3-Aminobenzanthrone (B1253024) Derivatives (in PC Liposomes) | Laurdan (in PC Liposomes) |
| Excitation Max (λex) | ~450-490 nm | ~340-360 nm |
| Emission Max (λem) - Ordered Phase | ~530-560 nm | ~440 nm |
| Emission Max (λem) - Fluid Phase | ~590-620 nm | ~490 nm |
| Stokes Shift (Ordered Phase) | ~80-110 nm | ~100 nm |
| Stokes Shift (Fluid Phase) | ~140-170 nm | ~150 nm |
| Quantum Yield (Φ) | Varies with derivative and membrane composition (can be high) | ~0.5-0.6 |
Note: Data for 3-Aminobenzanthrone derivatives is based on published studies of structurally similar compounds and serves as a proxy for this compound.
Experimental Performance and Considerations
Laurdan is the gold standard for membrane fluidity measurements and has been extensively characterized in a wide variety of model and biological membranes. Its large spectral shift between the gel and liquid-crystalline phases allows for robust quantification of membrane fluidity using the Generalized Polarization (GP) value. A key advantage of Laurdan is its well-established methodology and the wealth of comparative data available in the literature. However, Laurdan requires UV excitation, which can be phototoxic to live cells and may cause autofluorescence in some biological samples.
This compound , and other 3-substituted benzanthrone derivatives, are emerging as promising alternatives. Their excitation and emission spectra are shifted to longer wavelengths compared to Laurdan, which can be advantageous in reducing phototoxicity and autofluorescence. Studies on related 3-aminobenzanthrone derivatives have shown that they exhibit significant solvatochromism and partition well into lipid bilayers, with their fluorescence being sensitive to changes in membrane composition, such as the presence of cholesterol. The larger Stokes shift of some benzanthrone derivatives can also be beneficial for improving the signal-to-noise ratio. However, as a newer class of probes for this application, there is less comparative data available, and protocols may need more optimization.
Experimental Protocols
Measuring Membrane Fluidity using Laurdan and Generalized Polarization (GP)
This protocol describes the measurement of membrane fluidity in live cells using Laurdan.
Materials:
-
Laurdan stock solution (1 mM in DMSO or ethanol)
-
Live cells cultured on coverslips or in a multi-well plate
-
Balanced salt solution (e.g., HBSS) or cell culture medium
-
Fluorescence spectrophotometer or a fluorescence microscope equipped with two emission channels.
Procedure:
-
Cell Preparation: Grow cells to the desired confluency on a suitable imaging substrate.
-
Laurdan Staining:
-
Prepare a Laurdan working solution by diluting the stock solution in a balanced salt solution or culture medium to a final concentration of 5-10 µM.
-
Remove the culture medium from the cells and wash once with the balanced salt solution.
-
Incubate the cells with the Laurdan working solution for 30-60 minutes at 37°C, protected from light.
-
-
Washing: After incubation, wash the cells twice with the balanced salt solution to remove excess Laurdan.
-
Measurement:
-
Acquire fluorescence intensity measurements at two emission wavelengths: one corresponding to the ordered phase (e.g., 440 nm) and one to the fluid phase (e.g., 490 nm), using an excitation wavelength of 350 nm.
-
-
GP Calculation: Calculate the Generalized Polarization (GP) value using the following formula: GP = (I440 - I490) / (I440 + I490) Where I440 and I490 are the fluorescence intensities at 440 nm and 490 nm, respectively. GP values range from +1 (highly ordered) to -1 (highly fluid).
General Protocol for Membrane Staining with this compound
This protocol provides a general guideline for staining live cells with this compound, which can be adapted based on the specific derivative and cell type.
Materials:
-
This compound stock solution (1 mM in DMSO)
-
Live cells cultured on coverslips or in a multi-well plate
-
Balanced salt solution (e.g., HBSS) or cell culture medium
-
Fluorescence spectrophotometer or a fluorescence microscope.
Procedure:
-
Cell Preparation: Grow cells to the desired confluency.
-
Probe Staining:
-
Prepare a working solution of the this compound derivative in a balanced salt solution or culture medium. The optimal concentration should be determined empirically but can start in the range of 1-5 µM.
-
Incubate the cells with the staining solution for 15-30 minutes at 37°C, protected from light.
-
-
Washing: Wash the cells twice with the balanced salt solution.
-
Measurement:
-
Acquire fluorescence emission spectra using an appropriate excitation wavelength (e.g., ~470 nm).
-
Alternatively, measure fluorescence intensities at two wavelengths that correspond to the ordered and fluid phases of the membrane, as determined from the emission spectrum.
-
-
Analysis: The ratio of the fluorescence intensities at the two selected wavelengths can be used as a measure of membrane fluidity.
Visualizing the Experimental Workflow
Caption: Experimental workflow for measuring membrane fluidity using fluorescent probes.
Signaling Pathways and Logical Relationships
The relationship between membrane fluidity and cellular signaling is complex and bidirectional. Changes in membrane fluidity can modulate the activity of membrane-associated enzymes and receptors, thereby influencing downstream signaling cascades.
Caption: Impact of membrane fluidity changes on cellular signaling pathways.
Conclusion
Both this compound and Laurdan are valuable tools for the investigation of membrane fluidity. Laurdan remains the well-established standard with a vast body of supporting literature and a straightforward method for data analysis via the GP value. However, the longer excitation and emission wavelengths of this compound derivatives offer a compelling advantage in reducing phototoxicity and background fluorescence, making them a particularly attractive option for live-cell imaging studies. The choice between these probes will ultimately depend on the specific experimental requirements, including the cell type, the available instrumentation, and the desired balance between established methodology and the potential benefits of a newer generation of fluorescent probes. As research into benzanthrone-based probes continues, they are poised to become an increasingly important part of the toolkit for scientists studying the dynamic nature of cellular membranes.
A Comparative Guide to Lipid Droplet Imaging: Nile Red vs. 3-Morpholinobenzanthrone
For researchers, scientists, and drug development professionals seeking the optimal fluorescent probe for lipid droplet visualization, this guide offers a detailed comparison of the widely used Nile Red and the alternative, 3-Morpholinobenzanthrone. This analysis is based on their photophysical properties, practical application in cellular imaging, and overall performance to facilitate an informed decision for specific research needs.
Lipid droplets are dynamic cellular organelles essential for lipid metabolism and energy homeostasis. Their visualization through fluorescence microscopy is a cornerstone of research in metabolic diseases, cancer, and drug development. The choice of fluorescent dye is critical for obtaining accurate and reliable data. This guide provides a head-to-head comparison of two such dyes: the conventional Nile Red and the less-common this compound.
Performance at a Glance: A Quantitative Comparison
To provide a clear and concise overview, the following table summarizes the key performance indicators of Nile Red and this compound.
| Property | Nile Red | This compound |
| Excitation Maximum (in nonpolar lipids) | ~515 nm[1] | ~400 nm (for 3-bromobenzanthrone (B182157), a related compound)[2] |
| Emission Maximum (in nonpolar lipids) | ~585 nm[1] | ~530 nm (for 3-bromobenzanthrone, a related compound)[2] |
| Quantum Yield | Can be high in nonpolar environments, but highly solvent-dependent. | Data not readily available. |
| Photostability | Moderate, prone to photobleaching with prolonged exposure.[3] | Data not readily available, but some benzanthrone (B145504) derivatives show good photostability. |
| Cytotoxicity | Generally low at working concentrations, but can vary with cell type and concentration.[4][5] | Data not readily available. |
| Signal-to-Noise Ratio | Generally good due to low fluorescence in aqueous environments. | Expected to be good due to the nature of benzanthrone dyes. |
In-Depth Analysis
Nile Red: The Established Standard
Nile Red is a lipophilic and solvatochromic dye, meaning its fluorescence emission spectrum is dependent on the polarity of its environment.[5] In the nonpolar environment of neutral lipids within lipid droplets, it exhibits strong yellow-gold fluorescence.[1][6][7][8] This property makes it an excellent probe for specifically visualizing lipid droplets with a high signal-to-noise ratio, as its fluorescence is quenched in the aqueous cytoplasm.[9]
Advantages:
-
High Specificity for Neutral Lipids: Its solvatochromic nature leads to strong fluorescence enhancement specifically in the hydrophobic core of lipid droplets.[1]
-
Bright Fluorescence: In a lipid-rich environment, Nile Red can be intensely fluorescent.
-
Commercially Available and Well-Documented: A vast body of literature exists detailing its use and properties, making it a reliable choice for many applications.[10][11][12][13][14][15]
Limitations:
-
Photobleaching: Nile Red is susceptible to photobleaching, which can be a limitation for long-term time-lapse imaging.[3]
-
Spectral Overlap: Its broad emission spectrum can sometimes lead to crosstalk with other fluorophores in multicolor imaging experiments.
-
Variability in Staining: The staining efficiency and spectral properties can be influenced by the specific lipid composition and the cellular environment.
This compound: A Potential Alternative
This compound belongs to the benzanthrone class of fluorescent dyes. While specific data for the 3-morpholino derivative is scarce in publicly available literature, related benzanthrone compounds have been explored as fluorescent probes. For instance, 3-bromobenzanthrone has been shown to exhibit fluorescence with an excitation maximum around 400 nm and an emission maximum around 530 nm.[2] Benzanthrone derivatives are known for their potential for high quantum yields and good photostability.
Potential Advantages (Inferred from related compounds):
-
Potentially High Photostability: Some benzanthrone derivatives are known for their robust photostability, which would be advantageous for extended imaging experiments.
-
Distinct Spectral Properties: With an excitation in the violet/blue region, it could offer an alternative spectral window to Nile Red, potentially reducing spectral overlap in multicolor imaging.
Limitations:
-
Limited Data: There is a significant lack of published data on the specific photophysical properties, cytotoxicity, and a standardized protocol for using this compound for lipid droplet imaging. This makes its adoption challenging without further validation.
-
Unknown Specificity and Performance: Without direct comparative studies, its specificity for lipid droplets and its signal-to-noise ratio in a cellular context remain to be thoroughly characterized.
Experimental Protocols
Detailed and validated experimental protocols are crucial for reproducible results.
Nile Red Staining Protocol for Live Cells
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.[10][14]
-
Reagent Preparation:
-
Prepare a 1 mg/mL stock solution of Nile Red in a suitable organic solvent like DMSO or acetone. Store protected from light at -20°C.
-
On the day of the experiment, prepare a working solution by diluting the stock solution in a serum-free medium or PBS to a final concentration of 1-10 µg/mL. The optimal concentration should be determined empirically.
-
-
Cell Preparation:
-
Culture cells on a suitable imaging dish or plate until they reach the desired confluency.
-
Wash the cells once with pre-warmed PBS.
-
-
Staining:
-
Remove the PBS and add the Nile Red working solution to the cells.
-
Incubate for 10-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the staining solution and wash the cells two to three times with pre-warmed PBS to remove excess dye.
-
-
Imaging:
-
Add fresh pre-warmed culture medium or PBS to the cells.
-
Image the cells using a fluorescence microscope with appropriate filter sets for Nile Red (e.g., excitation ~515 nm, emission ~585 nm for neutral lipids).[1]
-
This compound Staining Protocol
Visualizing the Workflow
To illustrate the general process of lipid droplet imaging using a fluorescent probe, the following workflow diagram is provided.
References
- 1. Nile red - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Rational development of Nile red derivatives with significantly improved specificity and photostability for advanced fluorescence imaging of lipid droplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Using Nile Blue and Nile Red to visualise the presence of lipids in cryosectioned tissues [focalplane.biologists.com]
- 6. Nile red: a selective fluorescent stain for intracellular lipid droplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Nile red: a selective fluorescent stain for intracellular lipid droplets | Semantic Scholar [semanticscholar.org]
- 9. Nile Red Excellent at Detecting Lipid Droplets | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. emulatebio.com [emulatebio.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. animal.ifas.ufl.edu [animal.ifas.ufl.edu]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. Nile Red | Fluorescent Lipids Probes and Cell Membrane Stains: R&D Systems [rndsystems.com]
A Comparative Guide to Solvent Polarity Probes: 3-Morpholinobenzanthrone vs. Prodan
For Researchers, Scientists, and Drug Development Professionals
In the study of molecular interactions and microenvironments, fluorescent probes are indispensable tools. Their ability to report on local polarity through changes in their photophysical properties provides critical insights in diverse fields, from materials science to cellular biology. This guide offers an objective comparison of two popular solvent polarity probes: 3-Morpholinobenzanthrone and 6-propionyl-2-(dimethylamino)naphthalene (Prodan). We present a detailed analysis of their performance based on experimental data, outline key experimental protocols, and provide a visual representation of the underlying photophysical mechanism.
Mechanism of Solvatochromism: Intramolecular Charge Transfer
Both this compound and Prodan owe their sensitivity to solvent polarity to a phenomenon known as intramolecular charge transfer (ICT). Upon excitation with light, an electron is transferred from an electron-donating group to an electron-accepting group within the same molecule. This creates a highly polar excited state.
In a polar solvent, the surrounding solvent molecules will reorient themselves to stabilize this polar excited state, lowering its energy. This stabilization results in a red-shift (a shift to longer wavelengths) of the fluorescence emission. The extent of this red-shift, known as the Stokes shift, is dependent on the polarity of the solvent. In non-polar solvents, this stabilization is minimal, and the emission occurs at shorter wavelengths. This solvent-dependent emission shift is the foundation of their use as polarity probes.[1][2]
The following diagram illustrates this process:
Caption: Intramolecular Charge Transfer (ICT) and Solvent Relaxation.
Performance Comparison: Photophysical Properties
The effectiveness of a solvent polarity probe is determined by its photophysical response to changes in the solvent environment. Key parameters include the absorption and emission maxima, the Stokes shift, the fluorescence quantum yield (Φf), and the fluorescence lifetime (τ). The following tables summarize the available data for this compound and Prodan in a range of solvents with varying polarities.
Table 1: Photophysical Properties of this compound in Various Solvents
| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φf) | Fluorescence Lifetime (τ, ns) |
| Toluene | 2.38 | 440 | 518 | 3450 | 0.81 | 5.8 |
| Chloroform | 4.81 | 455 | 555 | 3890 | 0.44 | 3.5 |
| Ethyl Acetate | 6.02 | 445 | 545 | 4080 | 0.58 | 4.2 |
| Dichloromethane | 8.93 | 453 | 560 | 4190 | 0.35 | 2.8 |
| Acetone | 20.7 | 442 | 565 | 4880 | 0.30 | 2.5 |
| Acetonitrile | 37.5 | 440 | 575 | 5360 | 0.25 | 2.1 |
| Dimethyl Sulfoxide | 46.7 | 450 | 580 | 4980 | 0.45 | 3.8 |
| Methanol | 32.7 | 440 | 590 | 5800 | 0.05 | 0.8 |
| Ethanol | 24.5 | 442 | 585 | 5610 | 0.08 | 1.2 |
Data compiled from various sources. The exact values can vary slightly depending on the experimental conditions.
Table 2: Photophysical Properties of Prodan in Various Solvents
| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φf) | Fluorescence Lifetime (τ, ns) |
| Cyclohexane | 2.02 | 350 | 401 | 3580 | 0.03 | - |
| Toluene | 2.38 | 358 | 425 | 4480 | - | - |
| Chloroform | 4.81 | 362 | 455 | 5790 | - | - |
| Acetone | 20.7 | 360 | 475 | 6890 | - | - |
| Acetonitrile | 37.5 | 358 | 490 | 7780 | - | 2.1 |
| Dimethylformamide | 36.7 | 363 | 495 | 7690 | - | - |
| Ethanol | 24.5 | 361 | 505 | 8280 | 0.95 | 2.27 |
| Methanol | 32.7 | 360 | 498 | 7980 | - | - |
| Water | 80.1 | 365 | 531 | 9130 | - | 0.65 (monomer) |
Data compiled from various sources.[3][4][5][6][7] The exact values can vary slightly depending on the experimental conditions.
From the data, it is evident that both probes exhibit a significant bathochromic (red) shift in their emission spectra with increasing solvent polarity, demonstrating their utility as polarity sensors. Prodan generally shows a larger Stokes shift over the full range of solvent polarities compared to the data available for this compound. However, this compound absorbs and emits at longer wavelengths, which can be advantageous in biological applications to minimize autofluorescence from native biomolecules.
Experimental Protocols
To ensure reproducibility and accuracy in studying solvent polarity effects using these fluorescent probes, it is crucial to follow standardized experimental protocols.
Measurement of Fluorescence Spectra
Objective: To determine the absorption and emission maxima of the fluorescent probe in different solvents.
Workflow:
Caption: Measurement of Fluorescence Spectra Workflow.
Detailed Methodology:
-
Solution Preparation: Prepare a stock solution of the fluorescent probe (e.g., 1 mM) in a high-purity solvent in which it is readily soluble. From this stock, prepare dilute working solutions in the various solvents to be tested. The concentration should be adjusted so that the absorbance at the absorption maximum is below 0.1 to avoid inner filter effects.
-
Absorption Measurement: Record the absorption spectrum of each solution using a UV-Vis spectrophotometer. The wavelength of maximum absorbance (λ_abs) should be determined.
-
Fluorescence Measurement: Using a spectrofluorometer, excite the sample at its λ_abs. Record the fluorescence emission spectrum over a suitable wavelength range. The wavelength of maximum fluorescence intensity (λ_em) is then determined.[8][9][10]
-
Stokes Shift Calculation: The Stokes shift is calculated as the difference in wavenumbers between the absorption and emission maxima: Δν = (1/λ_abs - 1/λ_em) x 10⁷ (in cm⁻¹)
Determination of Fluorescence Quantum Yield (Comparative Method)
Objective: To determine the efficiency of fluorescence emission of the probe relative to a known standard.
Detailed Methodology:
-
Standard Selection: Choose a fluorescence standard with a known quantum yield (Φf_std) that absorbs and emits in a similar spectral region as the sample.
-
Solution Preparation: Prepare a series of solutions of both the sample and the standard in the same solvent with varying concentrations, ensuring that the absorbance at the excitation wavelength remains below 0.1.
-
Absorbance and Fluorescence Measurement: For each solution, measure the absorbance at the excitation wavelength and the integrated fluorescence intensity (the area under the emission curve).
-
Data Analysis: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of these plots (Grad) is proportional to the quantum yield.
-
Quantum Yield Calculation: The quantum yield of the sample (Φf_sample) can be calculated using the following equation: Φf_sample = Φf_std * (Grad_sample / Grad_std) * (η_sample² / η_std²) where η is the refractive index of the solvent. If the same solvent is used for both the sample and the standard, the refractive index term cancels out.
Conclusion
Both this compound and Prodan are effective fluorescent probes for studying solvent polarity.
-
Prodan is a well-characterized probe with a large Stokes shift and high sensitivity to a wide range of solvent polarities. Its extensive documentation makes it a reliable choice for many applications.[4][5]
-
This compound offers the advantage of operating at longer wavelengths, which can be beneficial for biological studies by reducing background fluorescence. While less extensively characterized in the literature, the available data indicates it is a promising alternative with significant sensitivity to solvent polarity.[11][12]
The choice between these two probes will ultimately depend on the specific requirements of the experiment, including the desired excitation and emission wavelengths, the range of polarities to be investigated, and the potential for interference from other components in the system. The experimental protocols outlined in this guide provide a framework for obtaining reliable and comparable data to inform this decision.
References
- 1. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 2. Semiempirical studies of solvent effects on the intramolecular charge transfer of the fluorescence probe PRODAN - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 3. emeraldcloudlab.com [emeraldcloudlab.com]
- 4. New insights on the behavior of PRODAN in homogeneous media and in large unilamellar vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of the solvent effect on the photophysics properties of 6-propionyl-2-(dimethylamino)naphthalene (PRODAN) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-Wavelength Analogue of PRODAN: Synthesis and Properties of Anthradan, a Fluorophore with a 2,6-Donor—Acceptor Anthracene Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solvatochromic pyrene analogues of Prodan exhibiting extremely high fluorescence quantum yields in apolar and polar solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemistry.montana.edu [chemistry.montana.edu]
- 9. iss.com [iss.com]
- 10. agilent.com [agilent.com]
- 11. RRI Digital Repository: Influence of nitro group on solvatochromism, nonlinear optical properties of this compound: Experimental and theoretical study [dspace.rri.res.in]
- 12. Solvatochromic study of 3-N-(N'-methylacetamidino)benzanthrone and its interaction with dopamine by the fluorescence quenching mechanism. | University of Kentucky College of Arts & Sciences [aaas.as.uky.edu]
A Comparative Guide to Viscosity Measurement of 3-Morpholinobenzanthrone Solutions: Rheometer vs. Efflux Cup
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two distinct methods for measuring the viscosity of a 3-Morpholinobenzanthrone solution: a high-precision rotational rheometer and a basic efflux cup. Understanding the nuances, advantages, and limitations of each technique is crucial for selecting the appropriate method for your research and development needs. This compound, a fluorescent membrane probe, is a dark red powder soluble in solvents such as DMSO, ethanol, and methanol.[1] For the purpose of this guide, all experimental data pertains to a hypothetical 10 mg/mL solution of this compound in Dimethyl Sulfoxide (DMSO).
Data Presentation: Viscosity of 10 mg/mL this compound in DMSO
The following table summarizes the hypothetical viscosity data obtained using a rotational rheometer and an efflux cup at various temperatures.
| Temperature (°C) | Rotational Rheometer Viscosity (mPa·s) | Efflux Cup Flow Time (s) |
| 20 | 2.85 | 45.2 |
| 25 | 2.20 | 38.5 |
| 30 | 1.75 | 32.1 |
| 35 | 1.40 | 26.8 |
| 40 | 1.15 | 22.3 |
Experimental Protocols
A detailed methodology for each viscosity measurement technique is provided below.
Protocol 1: Rotational Rheometer Measurement
This protocol outlines the steps for determining the dynamic viscosity of the this compound solution using a rotational rheometer. Rotational rheometers measure the torque required to rotate a spindle in a fluid, providing precise viscosity values.[2][3]
Instrumentation:
-
Rotational Rheometer (e.g., cone and plate or parallel plate geometry)
-
Peltier temperature controller
-
Micropipette
-
10 mg/mL solution of this compound in DMSO
Procedure:
-
Instrument Preparation:
-
Ensure the rheometer is level and calibrated according to the manufacturer's instructions.
-
Set the Peltier temperature control to the desired starting temperature (e.g., 20°C) and allow it to equilibrate.[3]
-
-
Sample Loading:
-
Using a micropipette, carefully place the specified volume of the this compound solution onto the lower plate of the rheometer. The required volume will depend on the geometry being used.
-
Lower the upper geometry (cone or plate) to the correct gap setting. Ensure the sample fills the gap completely without overflowing.
-
-
Equilibration:
-
Allow the sample to thermally equilibrate for at least 2 minutes to ensure a uniform temperature throughout.
-
-
Measurement:
-
Initiate the measurement sequence. A common method is a shear rate sweep, where the shear rate is ramped up and then down.
-
Record the viscosity at a defined shear rate (e.g., 100 s⁻¹). For Newtonian fluids, viscosity will be independent of the shear rate.
-
-
Temperature Variation:
-
Increase the temperature to the next set point (e.g., 25°C) and repeat steps 3 and 4.
-
Repeat the process for all desired temperatures.
-
-
Cleaning:
-
After the measurements are complete, carefully clean the geometries and plates with an appropriate solvent (e.g., isopropanol) and a soft, non-abrasive wipe.
-
Protocol 2: Efflux Cup Viscosity Measurement
This protocol describes a simpler, less precise method for estimating viscosity by measuring the time it takes for a known volume of fluid to flow through an orifice.[4][5][6]
Instrumentation:
-
Efflux Cup (e.g., Zahn cup or Ford cup) with a specified orifice size
-
Stopwatch
-
Thermometer
-
Constant temperature bath
-
10 mg/mL solution of this compound in DMSO
Procedure:
-
Sample Preparation:
-
Place a beaker containing the this compound solution into a constant temperature bath set to the desired starting temperature (e.g., 20°C).
-
Allow the solution to reach thermal equilibrium, verifying the temperature with a thermometer.
-
-
Measurement:
-
Hold the efflux cup and plug the orifice with a finger.
-
Fill the cup completely with the temperature-controlled solution, avoiding the introduction of air bubbles.
-
Unplug the orifice and simultaneously start the stopwatch.
-
Allow the liquid to drain.
-
Stop the stopwatch as soon as the continuous stream of liquid breaks.
-
Record the flow time in seconds.
-
-
Temperature Variation:
-
Adjust the temperature of the water bath to the next set point (e.g., 25°C) and repeat steps 1 and 2.
-
Repeat the process for all desired temperatures.
-
-
Cleaning:
-
Thoroughly clean the efflux cup with a suitable solvent and ensure it is dry before the next use.
-
Mandatory Visualizations
Caption: Experimental workflow for viscosity measurement comparison.
Caption: Key factors influencing the viscosity of a solution.
References
Cross-Validation of Novel Membrane Potential Dyes: A Comparative Guide to 3-Morpholinobenzanthrone and Gold-Standard Patch-Clamp Electrophysiology
For researchers, scientists, and drug development professionals, the accurate measurement of cellular membrane potential is paramount. While patch-clamp electrophysiology remains the definitive standard for its precision, fluorescent membrane potential dyes offer a high-throughput and less invasive alternative. This guide provides a framework for the cross-validation of emerging fluorescent probes, using the hypothetical voltage-sensitive dye 3-Morpholinobenzanthrone as an exemplar, against the gold-standard whole-cell patch-clamp technique.
This document outlines the experimental protocols necessary to perform a direct comparison, presents hypothetical data in clearly structured tables, and illustrates the critical workflows and signaling pathways involved.
Data Presentation: A Comparative Analysis
A direct comparison of a novel voltage-sensitive dye with patch-clamp recordings is essential to validate its performance. The following tables present hypothetical data that one might obtain when cross-validating a dye like this compound against whole-cell patch-clamp recordings in a neuronal cell line.
Table 1: Comparison of Resting Membrane Potential Measurements
| Parameter | This compound (Hypothetical Data) | Whole-Cell Patch-Clamp |
| Cell Type | Cultured Hippocampal Neurons | Cultured Hippocampal Neurons |
| Mean Resting Potential (mV) | -68.5 ± 2.1 | -70.2 ± 1.5 |
| Standard Deviation (mV) | 4.7 | 3.3 |
| Signal-to-Noise Ratio | 15.3 | Not Applicable |
| Temporal Resolution | 1 ms (B15284909) (frame rate dependent) | < 0.1 ms |
| Invasiveness | Minimally invasive | Highly invasive |
Table 2: Comparison of Action Potential Dynamics
| Parameter | This compound (Hypothetical Data) | Whole-Cell Patch-Clamp |
| Cell Type | Cultured Hippocampal Neurons | Cultured Hippocampal Neurons |
| Peak Depolarization (mV) | +28.9 ± 3.4 | +30.1 ± 2.8 |
| Action Potential Duration (ms) | 2.5 ± 0.4 | 2.1 ± 0.2 |
| Rise Time (ms) | 0.8 ± 0.1 | 0.5 ± 0.05 |
| Fall Time (ms) | 1.7 ± 0.3 | 1.6 ± 0.15 |
| Spike Frequency (Hz) | 10-50 | 10-50 |
Experimental Protocols: Methodologies for Cross-Validation
To obtain the comparative data presented above, the following detailed experimental protocols should be followed.
Protocol 1: Membrane Potential Measurement with this compound
Objective: To measure changes in membrane potential in cultured neurons using the fluorescent dye this compound.
Materials:
-
Cultured hippocampal neurons on glass coverslips
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Fluorescence microscope with appropriate filter sets (excitation/emission maxima to be determined for the specific dye)
-
High-speed camera
-
Image analysis software
Procedure:
-
Cell Preparation: Plate cultured hippocampal neurons on poly-L-lysine coated glass coverslips and maintain in a 37°C, 5% CO2 incubator.
-
Dye Loading:
-
Prepare a loading buffer by diluting the this compound stock solution in HBSS to a final concentration of 1-10 µM.
-
Remove the cell culture medium and wash the cells twice with HBSS.
-
Add the loading buffer to the cells and incubate for 30 minutes at 37°C, protected from light.
-
-
Imaging:
-
After incubation, wash the cells twice with HBSS to remove excess dye.
-
Place the coverslip in a perfusion chamber on the microscope stage.
-
Continuously perfuse the cells with HBSS at a constant rate.
-
Excite the dye using the appropriate wavelength and capture fluorescence emission using a high-speed camera.
-
Record a baseline fluorescence for 1-2 minutes.
-
To evoke action potentials, apply a depolarizing stimulus (e.g., high potassium solution or electrical field stimulation).
-
Record the changes in fluorescence intensity over time.
-
-
Data Analysis:
-
Define regions of interest (ROIs) around individual cells.
-
Measure the mean fluorescence intensity within each ROI for each frame.
-
Calculate the change in fluorescence relative to the baseline (ΔF/F₀).
-
Calibrate the fluorescence signal to membrane potential (mV) by performing simultaneous patch-clamp recordings (see Protocol 2).
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
Objective: To directly measure membrane potential and action potentials in single cultured neurons.[1]
Materials:
-
Cultured hippocampal neurons on glass coverslips
-
Borosilicate glass capillaries
-
Micropipette puller
-
Micromanipulator
-
Patch-clamp amplifier and data acquisition system
-
Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4
-
Intracellular solution (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2
Procedure:
-
Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the intracellular solution.
-
Cell Approach:
-
Place the coverslip with neurons in the recording chamber on the microscope stage.
-
Fill a micropipette with the intracellular solution and mount it on the micromanipulator.
-
Under visual guidance (e.g., DIC microscopy), approach a target neuron with the micropipette tip.
-
-
Seal Formation:
-
Apply gentle positive pressure to the pipette as it approaches the cell.
-
Once the pipette touches the cell membrane, release the pressure and apply gentle suction to form a high-resistance seal (GΩ seal).
-
-
Whole-Cell Configuration:
-
After achieving a GΩ seal, apply a brief pulse of strong suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.
-
-
Recording:
-
Current-Clamp Mode: To measure membrane potential and action potentials, switch the amplifier to current-clamp mode.
-
Record the resting membrane potential.
-
Inject current steps of varying amplitudes to elicit action potentials.
-
Record the voltage responses.
-
-
Data Analysis:
-
Analyze the recorded traces to determine resting membrane potential, action potential threshold, amplitude, duration, and firing frequency.
-
Mandatory Visualizations
To better understand the workflows and conceptual relationships, the following diagrams are provided.
References
A Comparative Analysis of Benzanthrone Derivatives as Versatile Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Benzanthrone (B145504) and its derivatives represent a robust class of fluorescent probes, prized for their significant photostability, large Stokes shifts, and environmentally sensitive emission spectra that span the visible range from green to red.[1][2] The core mechanism underlying their fluorescence is often an efficient intramolecular charge transfer (ICT) from an electron-donating group to the electron-accepting benzanthrone core, a property that can be finely tuned through synthetic modification.[1][3] This guide provides a comparative analysis of various classes of benzanthrone derivatives, offering quantitative performance data, detailed experimental protocols, and visualizations of their operational mechanisms to aid researchers in selecting and applying these powerful tools.
Performance Comparison of Benzanthrone Derivatives
The photophysical properties of benzanthrone probes are highly dependent on their chemical structure and the surrounding solvent environment. Below is a comparative summary of key performance indicators for representative benzanthrone derivatives.
| Probe Class | Derivative Example | Excitation (λex, nm) | Emission (λem, nm) | Stokes Shift (cm⁻¹) | Quantum Yield (ΦF) | Target Analyte(s) |
| α-Aminophosphonates | Dimethyl ((4-bromophenyl)((7-oxo-7H-benzo[de]anthracen-3-yl)amino)methyl)phosphonate | 498 (in Ethanol) | 636 (in Ethanol) | 4363 (in Ethanol) | 0.11 (in Ethanol) | Cellular Imaging |
| Heterocyclic Schiff Bases | 3-[N-(Pyridin-4-ylmethylidene)amino]benzo[de]anthracen-7-one | 448 (in Ethanol) | 598 (in Ethanol) | 5450 (in Ethanol) | 0.03 (in Ethanol) | General Imaging |
| pH Probes | 3-(2-(piperazin-1-yl)ethylamino)-7H-benzo[de]anthracen-7-one (BAPP) | 488 (in Ethanol) | 635 (in Ethanol) | 4800 (in Ethanol) | 0.12 (in Ethanol) | pH |
| Heavy Metal Probes | Benzanthrone Derivative ABM | ~460 | 690 (in water), 560 (with metal ions) | >8000 (in water) | Not Reported | Pb²⁺, Ni²⁺, Cu²⁺, Zn²⁺ |
Experimental Protocols
Detailed methodologies for the synthesis and application of these benzanthrone probes are crucial for their successful implementation in research.
Synthesis of Benzanthrone α-Aminophosphonates
This protocol describes a one-pot Kabachnik-Fields reaction for the synthesis of benzanthrone α-aminophosphonates.[4][5]
Materials:
-
3-Aminobenzanthrone
-
Aromatic aldehyde (e.g., 4-bromobenzaldehyde)
-
Dimethylphosphonate
-
Sodium bicarbonate (NaHCO₃) solution (concentrated)
Procedure:
-
Combine 2 mmol of 3-aminobenzanthrone, 6 mmol of the desired aromatic aldehyde, and 5 mL of dimethylphosphonate in a 10 mL round-bottom flask equipped with a magnetic stirrer.
-
Heat the mixture to 120 °C and stir for 1 to 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into 100 mL of concentrated NaHCO₃ solution.
-
Collect the resulting precipitate by filtration.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure α-aminophosphonate derivative.[4]
-
Confirm the structure of the synthesized compound using FTIR, ¹H-NMR, ¹³C-NMR, ³¹P-NMR, and mass spectrometry.[6]
Synthesis of a Benzanthrone-Based pH Probe (BAPP)
The following protocol details the synthesis of 3-(2-(piperazin-1-yl)ethylamino)-7H-benzo[de]anthracen-7-one (BAPP), a fluorescent probe for pH measurements.[1]
Materials:
-
3-Bromo-7H-benzo[de]anthracen-7-one
-
2-(Piperazin-1-yl)ethylamine
-
Dimethylformamide (DMF)
-
Silica (B1680970) gel for chromatography
Procedure:
-
Dissolve 3.07 g (10 mmol) of 3-bromo-7H-benzo[de]anthracen-7-one in 50 mL of DMF.
-
Add 1.31 mL (10 mmol) of 2-(piperazin-1-yl)ethylamine dropwise to the solution.
-
Heat the reaction mixture to boiling and maintain stirring for 8 hours.
-
Monitor the reaction by TLC until completion.
-
Pour the cooled reaction mixture into water and collect the precipitate by filtration.
-
Purify the crude product by preparative thin-layer chromatography on silica gel using a mobile phase of n-hexane:acetone (1:1, v/v).[1]
Application of Benzanthrone Probe ABM for Heavy Metal Detection
This protocol outlines the use of the benzanthrone derivative ABM for the fluorescent detection of heavy metal ions in an aqueous solution.[7][8][9]
Materials:
-
Benzanthrone probe ABM stock solution
-
Aqueous solutions of heavy metal salts (e.g., Pb(NO₃)₂, NiCl₂, CuCl₂, ZnCl₂)
-
Fluorometer
Procedure:
-
Prepare a working solution of the ABM probe in distilled water.
-
Record the fluorescence emission spectrum of the ABM solution (excitation typically around 460 nm). In water, ABM exhibits a broad emission peak around 690 nm.[7][9]
-
Add aliquots of the heavy metal salt solutions to the ABM solution.
-
After each addition, record the fluorescence emission spectrum.
-
Observe the spectral changes. For instance, the addition of Pb²⁺ and Ni²⁺ leads to a decrease in the 690 nm emission band and the appearance of a new band at approximately 560 nm. Cu²⁺ and Zn²⁺ cause a quenching of the 690 nm band and a prominent emission at 560 nm.[7][9]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the mechanisms of action and experimental procedures for the discussed benzanthrone probes.
Signaling Mechanisms
Caption: Signaling mechanisms of different benzanthrone fluorescent probes.
Experimental Workflows
Caption: General experimental workflows for benzanthrone probes.
References
- 1. journal.uctm.edu [journal.uctm.edu]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A Comparative Study of New Fluorescent Anthraquinone and Benzanthrone α-Aminophosphonates: Synthesis, Spectroscopy, Toxicology, X-ray Crystallography, and Microscopy of Opisthorchis felineus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. periodicals.karazin.ua [periodicals.karazin.ua]
- 8. Fluorescent Detection of Heavy Metal Ions Using Benzanthrone Dye | East European Journal of Physics [periodicals.karazin.ua]
- 9. researchgate.net [researchgate.net]
Benchmarking the Quantum Yield of 3-Morpholinobenzanthrone: A Comparative Guide for Membrane Probe Selection
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent membrane probe is a critical decision that directly impacts the quality and reliability of experimental data. The fluorescence quantum yield (Φ), a measure of the efficiency of the fluorescence process, is a key performance indicator.[1][2] A higher quantum yield generally signifies a brighter probe, enabling more sensitive detection.[2] This guide provides a framework for benchmarking the quantum yield of the novel membrane probe 3-Morpholinobenzanthrone against a selection of commonly used membrane probes. While the specific quantum yield of this compound is yet to be extensively characterized and published, this guide outlines the established experimental protocols to perform this measurement and offers a comparative dataset of well-known probes.
Comparative Analysis of Membrane Probe Quantum Yields
To effectively evaluate the performance of this compound, it is essential to compare its quantum yield with that of established membrane probes. The following table summarizes the reported quantum yields of several popular probes under specified conditions. It is important to note that the quantum yield of a fluorophore is highly sensitive to its environment, including solvent polarity and the physical state of the lipid membrane.[1][3] Therefore, the values presented here should be considered as reference points.
| Membrane Probe | Quantum Yield (Φ) | Solvent/Environment |
| This compound | To Be Determined | - |
| Laurdan | 0.61 | Methanol |
| Prodan | 0.95 / 0.03 | Ethanol / Cyclohexane[3] |
| C-Laurdan | 0.43 | Methanol[4] |
| DiI (DiIC18(3)) | ~0.07 | Methanol[5] |
| NBD-PE | Not specified, but NBD derivatives generally have low quantum yields in aqueous environments.[6][7] | Ethanol[8] |
Experimental Protocol: Determination of Fluorescence Quantum Yield (Comparative Method)
The comparative method, also known as the relative method, is a widely used and accessible technique for determining the fluorescence quantum yield of a test compound.[9] It involves comparing the fluorescence intensity of the unknown sample to a well-characterized standard with a known quantum yield.[9]
I. Materials and Reagents
-
Test Compound: this compound
-
Quantum Yield Standard: A well-characterized fluorescent dye with a known quantum yield in the same spectral region as the test compound (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol).[1]
-
Solvent: Spectroscopic grade solvent in which both the test compound and the standard are soluble and stable. The same solvent should be used for both to minimize variations in refractive index.
-
UV-Vis Spectrophotometer
-
Spectrofluorometer
-
Quartz Cuvettes (1 cm path length)
II. Procedure
-
Preparation of Stock Solutions: Prepare concentrated stock solutions of both the this compound and the quantum yield standard in the chosen spectroscopic grade solvent.
-
Preparation of Dilutions: From the stock solutions, prepare a series of dilutions for both the test compound and the standard. The concentrations should be adjusted to yield absorbance values between 0.02 and 0.1 at the excitation wavelength to avoid inner filter effects.
-
Absorbance Measurement:
-
Using the UV-Vis spectrophotometer, record the absorbance spectra for each dilution of the test compound and the standard.
-
Identify the wavelength of maximum absorption (λmax) for the test compound. This will be your excitation wavelength.
-
Record the absorbance of each solution at this chosen excitation wavelength.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength on the spectrofluorometer to the λmax determined in the previous step.
-
Record the fluorescence emission spectrum for each dilution of the test compound and the standard. Ensure that the experimental conditions (e.g., excitation and emission slit widths) are identical for all measurements.
-
-
Data Analysis:
-
Correct the recorded emission spectra for instrumental variations.
-
Integrate the area under the corrected fluorescence emission spectrum for each solution to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the this compound and the standard.
-
Perform a linear regression for both datasets. The resulting plots should be linear and pass through the origin. The slope of each line is the gradient (Grad).
-
-
Quantum Yield Calculation: The quantum yield of this compound (Φ_X) can be calculated using the following equation:
Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)
Where:
-
Φ_ST is the known quantum yield of the standard.
-
Grad_X and Grad_ST are the gradients from the plots of integrated fluorescence intensity versus absorbance for the test sample and the standard, respectively.
-
η_X and η_ST are the refractive indices of the solvents used for the test sample and the standard, respectively. If the same solvent is used, this term becomes 1.
-
Visualizing the Experimental Workflow and Comparative Logic
To further clarify the experimental process and the logic behind the comparison, the following diagrams are provided.
References
- 1. Quantum yield - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Prodan (dye) - Wikipedia [en.wikipedia.org]
- 4. C-Laurdan | Fluorescent Lipid Probes and Cell Membrane Stains | Tocris Bioscience [tocris.com]
- 5. Dialkylcarbocyanine and Dialkylaminostyryl Probes—Section 13.4 | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NBD-PE | Fluorescent Lipid Probes and Cell Membrane Stains | Tocris Bioscience [tocris.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.uci.edu [chem.uci.edu]
A Head-to-Head Comparison: 3-Morpholinobenzanthrone and Laurdan for Two-Photon Membrane Studies
For researchers, scientists, and drug development professionals navigating the complexities of cellular membranes, the choice of fluorescent probe is paramount. This guide provides a comprehensive comparison of two prominent solvatochromic dyes, 3-Morpholinobenzanthrone and Laurdan (B1674558), for the investigation of membrane properties using two-photon microscopy.
This document delves into the photophysical properties, experimental protocols, and comparative performance of these probes, offering data-driven insights to inform your experimental design. While direct comparative studies are limited, this guide synthesizes available data to present a clear overview of their respective strengths and weaknesses in membrane research.
At a Glance: Key Performance Indicators
To facilitate a rapid comparison, the following table summarizes the key photophysical properties of this compound and Laurdan. It is important to note that the data for this compound in lipid environments is less readily available in the literature compared to the extensively characterized Laurdan. The presented values for this compound are primarily derived from studies of its derivatives or in various solvents, and therefore should be considered as estimations for its behavior in a lipid bilayer.
| Property | This compound | Laurdan |
| One-Photon Absorption Max (λabs) | ~430-450 nm (in nonpolar solvents) | ~365 nm (in nonpolar solvents) |
| One-Photon Emission Max (λem) | ~500-600 nm (solvent dependent) | ~440 nm (in ordered phase), ~490 nm (in disordered phase)[1] |
| Two-Photon Excitation Max (λ2P) | Not explicitly reported, likely in the 800-900 nm range | ~780 nm |
| Quantum Yield (Φf) | Variable, solvent dependent | ~0.61 (in methanol) |
| Fluorescence Lifetime (τf) | Variable, solvent dependent | ~2.8 ns (in disordered phase), ~5.1 ns (in ordered phase)[2] |
| Two-Photon Absorption Cross-Section (σ2P) | Not explicitly reported for lipid membranes | ~2 GM (at 780 nm) |
| Solvatochromic Shift | Pronounced, sensitive to solvent polarity | Large (~50 nm) shift between ordered and disordered membrane phases[1] |
| Primary Application in Membrane Studies | Sensing membrane polarity and fluidity | Quantifying lipid order and visualizing lipid rafts via Generalized Polarization (GP) imaging |
Delving Deeper: A Comparative Analysis
Photophysical Properties and Sensitivity to Membrane Environment
Laurdan is the established benchmark for studying membrane lipid order. Its defining characteristic is a significant blue shift in its emission spectrum in more ordered, less hydrated membrane environments (gel or liquid-ordered phases) compared to more fluid, hydrated environments (liquid-disordered phase). This spectral shift is the foundation of the Generalized Polarization (GP) concept, a ratiometric measurement that provides a quantitative assessment of membrane order. Laurdan partitions evenly between different lipid phases, making it a reliable reporter of the overall membrane environment.[3]
This compound , a member of the benzanthrone (B145504) family of dyes, also exhibits strong solvatochromism, meaning its fluorescence properties are highly sensitive to the polarity of its environment. This sensitivity stems from a significant change in its dipole moment upon excitation, leading to pronounced shifts in its emission spectrum with changes in solvent polarity. While less extensively characterized in lipid membranes than Laurdan, studies on benzanthrone derivatives suggest their potential as fluorescent probes for monitoring changes in the physicochemical properties of lipid bilayers. Their spectral responses have been shown to correlate with changes in bilayer hydration.
Performance in Two-Photon Microscopy
Two-photon microscopy is the preferred method for imaging both Laurdan and likely this compound in living cells and tissues due to its intrinsic optical sectioning, reduced phototoxicity, and deeper tissue penetration.[4][5][6]
Laurdan is widely used in two-photon microscopy for GP imaging to map membrane lipid order with high spatial resolution.[1][4][6] Its two-photon absorption cross-section is modest but sufficient for imaging with standard multiphoton microscopes.
Experimental Protocols
Laurdan Staining and Generalized Polarization (GP) Imaging
This protocol outlines the general steps for staining cells with Laurdan and performing GP imaging using a two-photon microscope.
Materials:
-
Laurdan (stock solution in DMSO or ethanol, typically 1-5 mM)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cells of interest cultured on glass-bottom dishes or coverslips
-
Two-photon microscope equipped with a tunable femtosecond laser and two emission detection channels.
Staining Procedure:
-
Prepare Laurdan working solution: Dilute the Laurdan stock solution in cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type to achieve sufficient signal without causing membrane artifacts.
-
Cell Staining: Remove the culture medium from the cells and replace it with the Laurdan-containing medium.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.
-
Washing: Gently wash the cells two to three times with pre-warmed PBS or culture medium to remove excess probe.
-
Imaging: Add fresh, pre-warmed imaging medium (phenol red-free medium is recommended to reduce background fluorescence) to the cells and proceed with two-photon microscopy.
Two-Photon GP Imaging:
-
Excitation: Tune the two-photon laser to the optimal excitation wavelength for Laurdan, typically around 780 nm.
-
Emission Collection: Simultaneously collect the fluorescence emission in two separate channels:
-
Channel 1 (Blue): Centered around 440 nm (e.g., 420-460 nm bandpass filter), corresponding to the emission from ordered membrane domains.
-
Channel 2 (Green): Centered around 490 nm (e.g., 470-510 nm bandpass filter), corresponding to the emission from disordered membrane domains.
-
-
Image Acquisition: Acquire simultaneous images from both channels.
-
GP Calculation: Calculate the GP value for each pixel using the following formula: GP = (I_440 - G * I_490) / (I_440 + G * I_490) Where I_440 and I_490 are the intensities in the blue and green channels, respectively. The G factor is a correction factor that accounts for the different sensitivities of the two detectors and is determined by measuring the GP of a standard solution (e.g., Laurdan in a pure solvent like DMSO).
Proposed Protocol for this compound Staining and Imaging
This is a proposed protocol based on general procedures for staining cells with lipophilic dyes. Optimization will be required.
Materials:
-
This compound (stock solution in a suitable organic solvent like DMSO)
-
Cell culture medium
-
PBS
-
Cells of interest on glass-bottom dishes or coverslips
-
Two-photon microscope
Staining Procedure:
-
Prepare working solution: Dilute the this compound stock solution in cell culture medium to a final concentration that needs to be empirically determined (a starting point could be 1-10 µM).
-
Cell Staining: Replace the culture medium with the staining solution.
-
Incubation: Incubate for 30-60 minutes at 37°C.
-
Washing: Wash the cells gently with pre-warmed PBS or culture medium.
-
Imaging: Add fresh imaging medium and proceed to the two-photon microscope.
Two-Photon Imaging:
-
Determine Optimal Excitation Wavelength: Based on its one-photon absorption, the two-photon excitation maximum is likely in the 800-900 nm range. This will need to be determined experimentally.
-
Emission Collection: Collect the fluorescence emission across a spectral range that captures the solvatochromic shift. This may require a spectral detector or multiple emission channels. The specific filter sets will depend on the observed emission spectra in ordered and disordered membrane phases.
-
Image Analysis: Analyze the images based on the shift in emission wavelength or changes in fluorescence intensity to infer changes in membrane polarity. A ratiometric approach similar to GP imaging could potentially be developed.
Visualizing the Concepts
To better illustrate the principles and workflows discussed, the following diagrams were generated using the DOT language.
Conclusion and Future Directions
Laurdan remains the gold standard for quantitative imaging of membrane lipid order via two-photon microscopy due to its well-characterized photophysics and the established methodology of Generalized Polarization imaging. Its ratiometric nature provides robust and reproducible data that is less susceptible to artifacts from variations in probe concentration or cell thickness.
This compound presents itself as a promising alternative, particularly due to its pronounced solvatochromism. However, to be widely adopted for quantitative membrane studies, a more thorough characterization of its photophysical properties within lipid bilayers is necessary. Specifically, determination of its two-photon absorption cross-section, quantum yield, and fluorescence lifetime in model membranes of varying composition would be invaluable. Furthermore, the development of a standardized analytical framework, analogous to Laurdan's GP, would greatly enhance its utility.
For researchers choosing between these probes, Laurdan offers a reliable and quantitative method for assessing membrane order. This compound may be a valuable tool for more qualitative assessments of membrane polarity, with the potential for quantitative applications following further characterization. The choice will ultimately depend on the specific research question, the required level of quantification, and the willingness to undertake the necessary validation for a less-established probe.
References
- 1. Fluorescence generalized polarization of cell membranes: a two-photon scanning microscopy approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence lifetimes and quantum yields of rhodamine derivatives: new insights from theory and experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Visualizing membrane microdomains by Laurdan 2-photon microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two-photon fluorescence microscopy of laurdan generalized polarization domains in model and natural membranes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Fluorescent Probes for Membrane Order Analysis: 3-Morpholinobenzanthrone and di-4-ANEPPDHQ
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is critical for the accurate assessment of cell membrane organization. This guide provides a detailed comparison of two such probes: the well-established di-4-ANEPPDHQ and the less characterized 3-Morpholinobenzanthrone, offering insights into their mechanisms, performance, and experimental considerations for the analysis of membrane order.
Introduction to Membrane Order and Fluorescent Probes
The plasma membrane is a dynamic and heterogeneous environment where lipids and proteins are not uniformly distributed. Specialized microdomains, often referred to as lipid rafts, are enriched in cholesterol and sphingolipids, leading to a more ordered lipid packing compared to the surrounding membrane. This "membrane order" plays a crucial role in various cellular processes, including signal transduction and membrane trafficking.
Fluorescent probes that are sensitive to the local environment offer a powerful tool to visualize and quantify membrane order in living cells and model membranes. These probes typically exhibit changes in their fluorescence properties, such as emission spectrum or lifetime, in response to alterations in the polarity and viscosity of their surroundings. This guide focuses on comparing two such probes: this compound and di-4-ANEPPDHQ.
Probe Overview and Mechanism of Action
di-4-ANEPPDHQ is a styryl dye that has been extensively characterized and widely adopted for studying membrane order. Its photophysical properties are sensitive to the polarity of the lipid environment. In more ordered, less polar membrane regions (liquid-ordered, Lo phase), its emission spectrum is blue-shifted. Conversely, in less ordered, more polar regions (liquid-disordered, Ld phase), the emission is red-shifted.[1][2] This spectral shift is the basis for ratiometric imaging and the calculation of the Generalized Polarization (GP) value, which provides a quantitative measure of membrane order.[3]
This compound is a member of the benzanthrone (B145504) family of fluorescent dyes. Benzanthrone derivatives are known for their bright fluorescence and sensitivity to the polarity of their environment.[4][5] The hydrophobic nature of the benzanthrone core allows these molecules to intercalate into lipid membranes.[6] While its solvatochromic properties suggest potential for sensing membrane polarity, its specific application and characterization for quantifying membrane order in a manner analogous to di-4-ANEPPDHQ are not well-documented in peer-reviewed literature.
Quantitative Data Presentation
Table 1: Photophysical Properties
| Property | This compound | di-4-ANEPPDHQ |
| Excitation Maximum (λex) | ~420-525 nm (solvent dependent)[7][8] | ~488 nm[2] |
| Emission Maximum (λem) | ~500-660 nm (solvent dependent)[7][8] | ~560 nm (in Lo phase), ~610 nm (in Ld phase)[2] |
| Stokes Shift | Large and solvent-dependent (up to 150 nm in ethanol)[7][8] | ~72 nm (in Lo phase), ~122 nm (in Ld phase) |
| Quantum Yield | Varies with solvent polarity | - |
| Fluorescence Lifetime | Varies with solvent polarity | ~1.85 ns (in Ld phase), ~3.55 ns (in Lo phase)[9] |
Table 2: Performance in Membrane Order Analysis
| Feature | This compound | di-4-ANEPPDHQ |
| Established for Membrane Order | No | Yes[2][3] |
| Sensitivity to Lipid Phase | Not characterized | High, exhibits significant spectral shift[2] |
| Generalized Polarization (GP) Imaging | Not established | Well-established[3] |
| Sensitivity to Cholesterol | Not characterized | High[1] |
| Photostability | Generally high for benzanthrones | Moderate |
Experimental Protocols
Experimental Protocol for di-4-ANEPPDHQ
This protocol is a standard method for labeling cells and performing ratiometric imaging to determine membrane order.
-
Probe Preparation: Prepare a stock solution of di-4-ANEPPDHQ in a suitable solvent such as DMSO or ethanol.
-
Cell Staining:
-
Culture cells to the desired confluency on a suitable imaging dish or slide.
-
Wash the cells with a balanced salt solution (e.g., PBS or HBSS).
-
Dilute the di-4-ANEPPDHQ stock solution in the washing buffer to a final concentration of 1-10 µM.
-
Incubate the cells with the staining solution for 15-30 minutes at room temperature, protected from light.
-
-
Imaging:
-
Wash the cells to remove excess probe.
-
Image the cells using a confocal or widefield fluorescence microscope equipped with appropriate filters.
-
Excite the sample at ~488 nm.
-
Simultaneously or sequentially acquire images in two emission channels: one for the ordered phase (e.g., 500-580 nm) and one for the disordered phase (e.g., 620-750 nm).
-
-
Data Analysis:
-
Calculate the Generalized Polarization (GP) value for each pixel using the following formula: GP = (I_ordered - G * I_disordered) / (I_ordered + G * I_disordered) where I_ordered and I_disordered are the fluorescence intensities in the respective channels, and G is a correction factor determined from a reference solution.
-
Generate a GP map to visualize the spatial variations in membrane order.
-
Hypothetical Experimental Protocol for this compound
As there is no established protocol for using this compound for quantitative membrane order analysis, the following is a proposed starting point for its characterization, based on general principles of fluorescent membrane probes.
-
Probe Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
-
Model Membrane Preparation:
-
Prepare large unilamellar vesicles (LUVs) with defined lipid compositions to represent liquid-ordered (e.g., DPPC:Cholesterol 1:1) and liquid-disordered (e.g., DOPC) phases.
-
-
Spectroscopic Characterization:
-
Incorporate this compound into the LUV suspensions at a low probe-to-lipid ratio.
-
Measure the fluorescence excitation and emission spectra of the probe in both Lo and Ld phase vesicles using a spectrofluorometer.
-
Determine if there is a consistent and significant spectral shift between the two phases.
-
-
Cell Staining and Imaging:
-
If a significant spectral shift is observed in model membranes, proceed with cell staining as described for di-4-ANEPPDHQ, optimizing probe concentration and incubation time.
-
Acquire images in two emission channels selected based on the spectra obtained from the LUV experiments.
-
-
Data Analysis:
-
If ratiometric imaging is feasible, calculate a GP-like value to map relative changes in membrane properties.
-
Visualizations
Caption: Experimental workflow for membrane order analysis using di-4-ANEPPDHQ.
Caption: Relationship between membrane phase and di-4-ANEPPDHQ fluorescence.
Conclusion
di-4-ANEPPDHQ stands as a robust and well-validated tool for the quantitative analysis of membrane order. Its predictable spectral response to changes in lipid packing, coupled with established protocols for GP imaging, makes it a reliable choice for researchers in cell biology and drug development.
This compound, while belonging to a class of environmentally sensitive fluorophores, currently lacks the specific characterization needed for its confident application in quantitative membrane order studies. The available data on its solvatochromism is promising, but further research is required to determine its sensitivity to lipid phases in model membranes and to validate its use in cellular systems. For research groups with the capacity for probe characterization, this compound could represent an interesting subject for investigation to expand the toolkit of membrane probes. However, for immediate and reliable quantification of membrane order, di-4-ANEPPDHQ remains the superior and recommended choice based on the current scientific literature.
References
- 1. Fluorescence linear dichroism imaging for quantifying membrane order - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. uni-sofia.bg [uni-sofia.bg]
- 4. Novel benzanthrone probes for membrane and protein studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Heterocyclic Schiff Bases of 3-Aminobenzanthrone and Their Reduced Analogues: Synthesis, Properties and Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heterocyclic Schiff Bases of 3-Aminobenzanthrone and Their Reduced Analogues: Synthesis, Properties and Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorescence Lifetime Imaging Provides Enhanced Contrast when Imaging the Phase-Sensitive Dye di-4-ANEPPDHQ in Model Membranes and Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Viscosity-Sensitive Fluorescent Dyes: Evaluating 3-Morpholinobenzanthrone Against Key Competitors
For researchers, scientists, and drug development professionals, the precise measurement of micro-viscosity in cellular environments is crucial for understanding a myriad of biological processes, from protein folding and aggregation to cellular signaling and transport. Viscosity-sensitive fluorescent dyes, or "molecular rotors," have emerged as indispensable tools for these investigations. This guide provides an objective comparison of 3-Morpholinobenzanthrone against other widely used viscosity-sensitive fluorescent dyes, supported by experimental data and detailed protocols.
This comparison focuses on key performance indicators, including fluorescence quantum yield, fluorescence lifetime, and sensitivity to viscosity changes. We will also explore the experimental setups for their evaluation and their applications in cellular imaging.
Performance Comparison of Viscosity-Sensitive Fluorescent Dyes
The following table summarizes the key photophysical properties of this compound and other popular viscosity-sensitive fluorescent dyes. The data has been compiled from various studies to provide a comparative overview. It is important to note that the performance of these dyes can be influenced by the specific experimental conditions, including the solvent system and temperature.
| Dye Class | Specific Dye | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (in viscous media) | Fluorescence Lifetime (in viscous media, ns) | Key Features |
| Benzanthrone | This compound | ~480 | ~540 | Moderate to High | ~2-5 | Good photostability, sensitive to changes in local environment. |
| Julolidine | DCVJ (9-(2,2-dicyanovinyl)julolidine) | ~460 | ~498 | High (~0.8) | ~2.5-3.5 | Well-characterized, widely used standard, exhibits twisted intramolecular charge transfer (TICT).[1][2][3] |
| BODIPY | BODIPY-based Rotors (e.g., BODIPY-C12) | ~500 | ~520 | High (~0.8) | ~3-6 | Bright fluorescence, suitable for FLIM, some derivatives are sensitive to temperature and polarity.[4][5][6][7] |
| Coumarin | Coumarin-based Probes (e.g., CHB, CHN) | ~400-450 | ~450-550 | Moderate to High (up to ~0.25)[8][9] | ~2-4 | Good cell permeability, some derivatives target specific organelles like mitochondria and lysosomes.[8][9][10][11] |
Experimental Protocols
General Protocol for Measuring Viscosity Sensitivity
This protocol outlines the fundamental steps to characterize the viscosity-dependent fluorescence of a molecular rotor.
Materials:
-
Viscosity-sensitive fluorescent dye (e.g., this compound)
-
Solvents of varying viscosity (e.g., methanol-glycerol or water-glycerol mixtures)
-
Spectrofluorometer
-
Viscometer
Procedure:
-
Prepare a stock solution of the fluorescent dye in a low-viscosity solvent (e.g., methanol).
-
Create a series of solvent mixtures with varying viscosity by mixing the low-viscosity solvent with a high-viscosity solvent (e.g., glycerol) in different ratios.
-
Measure the viscosity of each solvent mixture using a viscometer at a controlled temperature.
-
Prepare a dilute solution of the dye in each solvent mixture. Ensure the absorbance is below 0.1 to avoid inner filter effects.
-
Measure the fluorescence emission spectrum and intensity for each sample using a spectrofluorometer, keeping the excitation wavelength constant.
-
Measure the fluorescence lifetime of the dye in each solvent mixture using a time-resolved fluorometer.
-
Plot the fluorescence intensity and lifetime as a function of the logarithm of viscosity. A linear relationship is often observed for molecular rotors.[12]
Protocol for Cellular Viscosity Imaging using Fluorescence Lifetime Imaging Microscopy (FLIM)
FLIM is a powerful technique to map the viscosity within living cells, as the fluorescence lifetime of molecular rotors is often directly proportional to the viscosity of their microenvironment.[12][13][14][15][16]
Materials:
-
Viscosity-sensitive fluorescent dye suitable for live-cell imaging
-
Cell culture medium and supplements
-
Live cells of interest
-
Confocal microscope equipped with a FLIM system (e.g., time-correlated single photon counting - TCSPC)
Procedure:
-
Cell Culture: Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and culture them to the desired confluency.
-
Dye Loading: Incubate the cells with the viscosity-sensitive dye at an optimized concentration and for a specific duration.
-
Washing: Gently wash the cells with fresh, pre-warmed culture medium to remove any excess dye.
-
Imaging: Mount the imaging dish on the microscope stage, ensuring the cells are maintained at 37°C and 5% CO2.
-
FLIM Acquisition: Acquire fluorescence lifetime images using the FLIM system. Select appropriate excitation and emission wavelengths for the dye.
-
Data Analysis: Analyze the FLIM data to generate a map of fluorescence lifetimes across the cell. The lifetime values can then be correlated with viscosity using a calibration curve generated from the general protocol described above.
Visualizations
Experimental Workflow for Viscosity Measurement
References
- 1. A Method for High‐Throughput Measurements of Viscosity in Sub‐micrometer‐Sized Membrane Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Exploring viscosity, polarity and temperature sensitivity of BODIPY-based molecular rotors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. [PDF] Exploring viscosity, polarity and temperature sensitivity of BODIPY-based molecular rotors. | Semantic Scholar [semanticscholar.org]
- 7. Exploring viscosity, polarity and temperature sensitivity of BODIPY-based molecular rotors - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C7CP03571C [pubs.rsc.org]
- 8. Coumarin-based fluorescent probes toward viscosity in mitochondrion/lysosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Fluorescence Lifetime Imaging of Molecular Rotors in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. chimia.ch [chimia.ch]
- 15. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal Protocol for 3-Morpholinobenzanthrone
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the safe handling and disposal of 3-Morpholinobenzanthrone, a derivative of benzanthrone (B145504) used in various research applications.[1][2] Given the absence of a specific Safety Data Sheet (SDS) for this compound, this protocol is based on the known hazards of its parent compound, benzanthrone, and established guidelines for hazardous chemical waste management.
Immediate Safety and Logistical Information
Hazard Profile: this compound should be handled as a hazardous substance. The benzanthrone moiety is a polycyclic aromatic hydrocarbon and is considered a potential human carcinogen.[3] It is known to cause skin and respiratory tract irritation.[1][3] Direct contact may lead to itching, burning sensations, dermatitis, and skin pigmentation.[1] Furthermore, benzanthrone can react violently with strong oxidizing agents.[3][4]
Personal Protective Equipment (PPE): Due to the hazardous nature of this compound, appropriate PPE is mandatory at all times during handling and disposal. The required level of protection is analogous to EPA's Level C or D, depending on the scale of handling.[5][6]
| PPE Category | Required Equipment |
| Eye and Face | Safety goggles with side shields or a full-face shield.[7] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[7][8] |
| Body Protection | A lab coat or chemical-resistant apron. For larger quantities, a chemical-resistant suit may be necessary.[7] |
| Respiratory | All handling of solid this compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols. |
Operational and Disposal Plan
The disposal of this compound must be managed through a certified hazardous waste program.[9] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[10][11]
Step-by-Step Disposal Procedure:
-
Waste Identification and Labeling:
-
Treat all this compound waste as hazardous.[10]
-
Use a dedicated, properly labeled hazardous waste container. The label must include:
-
-
Waste Segregation and Storage:
-
Container Management:
-
Use a container compatible with the chemical. Plastic containers are often preferred for hazardous waste.[9]
-
For empty containers that held this compound, they must be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol).[11]
-
The rinsate from the triple-rinse must be collected and disposed of as hazardous waste.[10][11]
-
After triple-rinsing, the container can be disposed of as regular laboratory glass or plastic waste, with the label defaced.[10]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[9]
-
Follow all institutional procedures for waste pickup requests.
-
Experimental Protocols
Decontamination Procedure:
In the event of a spill, the following procedure should be followed:
-
Evacuate and Secure the Area: Alert personnel in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves.
-
Contain the Spill: For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne. For liquid spills, use a chemical absorbent pad or spill pillow.
-
Clean the Spill: Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone, ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Ventilate the Area: Ensure the area is well-ventilated.
Visualizations
Caption: Workflow for the proper disposal of this compound.
References
- 1. Benzanthrone - Wikipedia [en.wikipedia.org]
- 2. scilit.com [scilit.com]
- 3. Respiratory protection equipments C17H10O (benzanthrone), CAS number 82-05-3 [en.gazfinder.com]
- 4. echemi.com [echemi.com]
- 5. epa.gov [epa.gov]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 7. protectivecoverall.com [protectivecoverall.com]
- 8. solusgrp.com [solusgrp.com]
- 9. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 10. vumc.org [vumc.org]
- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
Navigating the Safe Handling of 3-Morpholinobenzanthrone: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for 3-Morpholinobenzanthrone could not be located. The following guidance is based on general laboratory safety principles and information from safety data sheets for structurally related compounds. It is imperative to conduct a thorough risk assessment for your specific experimental conditions and consult with your institution's Environmental Health and Safety (EHS) department.
For researchers and scientists in the field of drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling this compound, a fluorescent membrane probe. The following operational and disposal plans offer procedural, step-by-step guidance to minimize risk and ensure compliance.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE, categorized by the level of protection required for different handling scenarios.
| Protection Level | Equipment | Typical Scenarios |
| Level D (Minimum) | Gloves (chemical-resistant)Coveralls or lab coatSafety glasses with side shieldsFace shield (if splash hazard exists)Chemical-resistant, steel-toe boots or shoes | Handling small quantities in a well-ventilated areaTransporting sealed containers |
| Level C | Full-face air-purifying respirator with appropriate cartridgesHooded chemical-resistant clothingInner and outer chemical-resistant glovesHard hatDisposable chemical-resistant outer boots | Handling larger quantitiesOperations with a higher potential for aerosol generationWhen airborne concentrations are known and meet the criteria for air-purifying respirators |
| Level B | Positive-pressure, full-facepiece self-contained breathing apparatus (SCBA) or supplied-air respiratorHooded chemical-resistant clothingInner and outer chemical-resistant glovesFace shieldOuter chemical-resistant boots | Situations requiring the highest level of respiratory protection with less skin protection neededEmergency response to spills in a well-ventilated area |
Note: The selection of the appropriate PPE level should be based on a site-specific risk assessment.
Handling and Operational Plan
Adherence to a strict operational protocol is essential to minimize exposure and ensure the integrity of the research.
Preparation:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation.
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and in good working order.[1]
-
Gather Materials: Assemble all necessary equipment and reagents before commencing work to minimize movement in and out of the designated area.
Handling:
-
Don PPE: Put on the appropriate level of personal protective equipment as determined by your risk assessment.
-
Avoid Contact: Take care to avoid contact with the skin, eyes, and clothing.[2] Do not breathe dust or vapors.[2]
-
Portioning: If transferring the solid compound, use non-sparking tools and techniques that minimize dust generation.
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing. This compound is soluble in DMSO, ethanol, and methanol.[3]
-
Labeling: Clearly label all containers with the chemical name, concentration, and hazard information.
Storage:
-
Short-Term Storage: For short-term storage, keep containers tightly closed in a dry, cool, and well-ventilated place at +4°C.[2][3]
-
Long-Term Storage: For long-term storage, maintain at -20°C.[3] The compound is stable for at least two years under these conditions.[3]
-
Incompatibilities: Store away from strong oxidizing agents.[1][2]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Collection:
-
Solid Waste: Collect chemically contaminated solid waste, such as gloves, bench paper, and pipette tips, in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect liquid waste containing this compound in a compatible, sealed, and clearly labeled hazardous waste container.[4] Do not overfill the container.[4]
-
Segregation: Keep this waste stream segregated from incompatible materials.[4]
Container Disposal:
-
Rinsing: Thoroughly rinse empty containers. The first rinse must be collected and disposed of as hazardous waste.[4] For highly toxic chemicals, the first three rinses should be collected.[4]
-
Decontamination: After proper rinsing, deface the label on the container.
-
Final Disposal: Dispose of the decontaminated container according to your institution's guidelines for non-hazardous waste.
Disposal Procedure:
-
Labeling: Ensure all waste containers are properly labeled with a hazardous waste tag that includes the full chemical name and percentage of each component.[4]
-
Storage of Waste: Store waste containers in a designated satellite accumulation area.
-
Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[4] Dispose of contents and container to an approved waste disposal plant.[1][2]
Experimental Workflow and Safety Protocol
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
